molecular formula C8H7BrO2 B157580 1-(3-Bromo-2-hydroxyphenyl)ethanone CAS No. 1836-05-1

1-(3-Bromo-2-hydroxyphenyl)ethanone

Cat. No.: B157580
CAS No.: 1836-05-1
M. Wt: 215.04 g/mol
InChI Key: XPYYOCANFXTCKX-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYYOCANFXTCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449668
Record name 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1836-05-1
Record name 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-2'-hydroxyacetophenone
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Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromo-2-hydroxyphenyl)ethanone (CAS 1836-05-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(3-Bromo-2-hydroxyphenyl)ethanone, CAS number 1836-05-1. It is a crucial intermediate in organic synthesis, particularly in the potential development of novel pharmaceutical agents. This document details its chemical and physical properties, provides established synthesis protocols, and summarizes available spectroscopic data. While its direct biological activity and specific roles in drug development are still emerging areas of research, this guide serves as a foundational resource for scientists working with this versatile molecule.

Chemical and Physical Properties

This compound is an organic compound featuring a phenyl ring substituted with a bromine atom, a hydroxyl group, and an ethanone moiety.[1] These functional groups contribute to its reactivity and potential for further chemical modifications, making it a valuable building block in synthetic chemistry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1836-05-1[2]
Molecular Formula C₈H₇BrO₂[2]
Molecular Weight 215.04 g/mol [2]
Physical Form White to Pale-yellow to Yellow-brown Solid or Liquid
Purity Typically ≥97%
Storage Temperature Room Temperature, in a dark, inert atmosphere[3]
IUPAC Name This compound
Synonyms 3'-Bromo-2'-hydroxyacetophenone, 2-Acetyl-6-bromophenol[1]

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/ShiftsReference
¹H NMR (CDCl₃) δ = 12.97 (s, 1H, OH), 7.73 (m, 2H, 4-H, 6-H), 6.82 (t, J = 7.9 Hz, 1H, 5-H), 2.66 (s, 3H, CH₃)[4]
¹³C NMR (CDCl₃) δ = 204.3 (C=O), 158.9 (C-2), 139.6 (C-4), 129.9 (C-6), 120.5 (C-1), 119.6 (C-5), 112.0 (C-3), 26.7 (CH₃)[4]
Infrared (IR) (ATR) 3008, 2925, 2570, 1643, 1473, 1428, 1364, 1250, 1146, 1071, 968, 836, 775, 738, 627, 595, 523, 437 cm⁻¹[4]
Mass Spectrometry (MS) m/z = 214 [M+], 216 [M+ + 2, 100%][4]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The following are two common experimental protocols.

Fries Rearrangement of 2-Bromophenyl Acetate

This method involves the initial acetylation of 2-bromophenol followed by a Fries rearrangement to yield the desired product.

Experimental Protocol:

  • Acetylation of 2-Bromophenol: To a solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol).[2]

  • Stir the reaction mixture at room temperature for 1 hour.[2]

  • Remove the solvent by distillation under reduced pressure to obtain 2'-bromophenyl acetate (yield: 98%).[2]

  • Fries Rearrangement: Dissolve the resulting ester in 1,2-dichlorobenzene (100 mL) and add aluminum trichloride (11.3 g, 84.9 mmol).[2]

  • Heat the reaction mixture to 140 °C and stir for 3 hours.[2]

  • Upon completion, cool the reaction and acidify to a slightly acidic pH with ice and 10% hydrochloric acid.[2]

  • Separate the organic phase and extract the aqueous phase with dichloromethane (3 x 50 mL).[2]

  • Combine the organic phases, dry with magnesium sulfate, and filter.[2]

  • Remove the dichloromethane by evaporation under reduced pressure.[2]

  • Purification: Treat the crude product with hexane (300 mL) and cool to -20 °C to crystallize the para-substituted by-product, which is then removed by filtration.[2]

  • The filtrate is passed through a silica gel column, washed with hexane, and then eluted with a mixture of dichloromethane and triethylamine (20:1).[2]

  • Evaporation of the eluate under reduced pressure affords the pure this compound (yield: 62%).[2]

Logical Workflow for Fries Rearrangement Synthesis

G cluster_0 Starting Materials cluster_1 Intermediate A 1. Acetylation Int1 2-Bromophenyl Acetate A->Int1 Formation B 2. Fries Rearrangement C 3. Workup B->C Quenching & Extraction D 4. Purification C->D Crystallization & Chromatography E Final Product D->E SM1 2-Bromophenol SM1->A SM2 Acetyl Chloride SM2->A SM3 Triethylamine SM3->A Int1->B Rearrangement G cluster_0 Reactants A 1. Bromination Reaction B 2. Aqueous Workup A->B Quenching C 3. Extraction & Washing B->C Phase Separation D 4. Purification C->D Column Chromatography E Final Product D->E R1 1-(2-hydroxyphenyl)ethanone R1->A R2 N-Bromosuccinimide R2->A R3 Diisopropylamine R3->A

References

Unraveling the Molecular Weight of 1-(3-Bromo-2-hydroxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight of 1-(3-Bromo-2-hydroxyphenyl)ethanone, a compound of interest to researchers and professionals in the fields of chemical synthesis and drug development. This document outlines the compound's molecular formula, the atomic weights of its constituent elements, and the methodology for calculating its precise molecular weight.

Executive Summary

This compound is a substituted aromatic ketone with significant potential in various chemical and pharmaceutical applications. An accurate understanding of its molecular weight is fundamental for stoichiometric calculations, analytical characterization, and overall research and development. The molecular formula for this compound is C8H7BrO2, and its calculated molecular weight is 215.04 g/mol .[1]

Molecular Composition and Structure

The structural formula of this compound reveals a phenyl ring substituted with a bromo group, a hydroxyl group, and an ethanone group. This specific arrangement of atoms dictates its chemical properties and, consequently, its molecular weight.

molecular_structure cluster_phenyl cluster_substituents C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 OH OH C2->OH C4 C C3->C4 Br Br C3->Br C5 C C4->C5 C6 C C5->C6 C6->C1 O O C7->O CH3 CH₃ C7->CH3

Figure 1: 2D representation of this compound.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C8H7BrO2.[1]

Atomic Weights of Constituent Elements

The standard atomic weights of carbon, hydrogen, bromine, and oxygen are provided by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolQuantityAtomic Weight ( g/mol )
CarbonC812.011[2][3]
HydrogenH71.008[4][5][6]
BromineBr179.904[7][8]
OxygenO215.999[9][10]
Table 1: Atomic weights of the constituent elements of this compound.
Calculation Protocol

The molecular weight is calculated as follows:

(Number of Carbon atoms × Atomic weight of Carbon) + (Number of Hydrogen atoms × Atomic weight of Hydrogen) + (Number of Bromine atoms × Atomic weight of Bromine) + (Number of Oxygen atoms × Atomic weight of Oxygen)

(8 × 12.011) + (7 × 1.008) + (1 × 79.904) + (2 × 15.999) = 215.04 g/mol

This calculated value is consistent with experimentally determined and published values for this compound.[1][11]

Experimental Verification

The molecular weight of this compound can be experimentally verified using techniques such as mass spectrometry. In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound.

experimental_workflow substance This compound Sample ionization Ionization substance->ionization acceleration Acceleration ionization->acceleration deflection Mass Analyzer (Deflection) acceleration->deflection detection Detector deflection->detection spectrum Mass Spectrum (m/z vs. Intensity) detection->spectrum mw_determination Molecular Weight Determination spectrum->mw_determination

References

An In-depth Technical Guide to 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of 1-(3-Bromo-2-hydroxyphenyl)ethanone. The information presented is intended to support research and development activities in medicinal chemistry, chemical synthesis, and drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 1836-05-1, is a substituted aromatic ketone.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 1836-05-1
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol [1]
Physical Form White to pale-yellow to yellow-brown solid or liquid[3]
IUPAC Name This compound[3]
Synonyms 3-Bromo-2-hydroxyacetophenone, 2-Hydroxy-3-bromoacetophenone

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The key quantitative data from these analyses are presented below.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.97s1HOH
7.73m2H4-H, 6-H
6.82t (J = 7.9 Hz)1H5-H
2.66s3HCH₃
Solvent: CDCl₃[4]
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
204.3C=O
158.9C-2
139.6C-4
129.9C-6
120.5C-1
119.6C-5
112.0C-3
26.7CH₃
Solvent: CDCl₃[4]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Interpretation
3008, 2925C-H stretching
2570O-H stretching (intramolecular hydrogen bonding)
1643C=O stretching (ketone)
1473, 1428Aromatic C=C stretching
1364CH₃ bending
1250C-O stretching
1146, 1071, 968, 836, 775, 738, 627, 595, 523, 437Fingerprint region
Method: ATR[4]
Mass Spectrometry
m/zInterpretation
214[M]⁺
216[M+2]⁺
201, 199[M-CH₃]⁺
145, 143[M-COCH₃]⁺
92
77
63
The presence of bromine is indicated by the characteristic [M]⁺ and [M+2]⁺ isotopic pattern.[4]

Synthesis of this compound

The primary synthetic route to this compound is a two-step process commencing with the acetylation of 2-bromophenol, followed by a Fries rearrangement.[1]

Experimental Protocol

Step 1: Synthesis of 2-Bromophenyl acetate

  • To a solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) in a round-bottomed flask, add acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol).[1]

  • Stir the reaction mixture at room temperature for 1 hour.[1]

  • Remove the solvent by distillation under reduced pressure to yield 2-bromophenyl acetate.[1]

Step 2: Fries Rearrangement to this compound

  • Dissolve the 2-bromophenyl acetate from Step 1 in 1,2-dichlorobenzene (100 mL).[1]

  • Add aluminum trichloride (11.3 g, 84.9 mmol) to the solution.[1]

  • Heat the reaction mixture to 140 °C and stir for 3 hours.[1]

  • Upon completion, cool the reaction and adjust to a slightly acidic pH by adding ice and 10% hydrochloric acid.[1]

  • Separate the organic phase and extract the aqueous phase with dichloromethane (3 x 50 mL).[1]

  • Combine the organic phases, dry with magnesium sulfate, and filter.[1]

  • Remove the dichloromethane by evaporation under reduced pressure.[1]

  • Treat the crude product with hexane (300 mL) and cool to -20 °C to crystallize and remove the para-substituted by-product by filtration.[1]

  • Filter the filtrate through a silica gel column, washing with hexane to remove the 1,2-dichlorobenzene.[1]

  • Change the eluent to dichloromethane-triethylamine (20:1) to elute the product.[1]

  • Evaporate the eluent from the product-containing fractions under reduced pressure to afford pure this compound.[1]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway Start 2-Bromophenol Intermediate 2-Bromophenyl acetate Start->Intermediate Acetylation Reagent1 Acetyl Chloride, Triethylamine Product This compound Intermediate->Product Fries Rearrangement Reagent2 Aluminum Trichloride (Lewis Acid)

Caption: Synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Mix 2-Bromophenol, Acetyl Chloride, and Triethylamine in Dichloromethane react1 Stir at Room Temperature (1 hr) start->react1 evap1 Evaporate Dichloromethane react1->evap1 intermediate Obtain 2-Bromophenyl acetate evap1->intermediate dissolve Dissolve in 1,2-Dichlorobenzene intermediate->dissolve add_alcl3 Add Aluminum Trichloride dissolve->add_alcl3 react2 Heat at 140°C (3 hrs) add_alcl3->react2 quench Quench with Ice and HCl react2->quench extract Extract with Dichloromethane quench->extract dry Dry and Evaporate extract->dry crystallize Crystallize By-product in Hexane at -20°C dry->crystallize filter Filter to Remove By-product crystallize->filter chromatography Silica Gel Column Chromatography filter->chromatography final_product Pure this compound chromatography->final_product

Caption: Workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone from 2-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-bromo-2-hydroxyphenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis, starting from 2-bromophenol. The primary synthesis route involves a two-step process: the acetylation of 2-bromophenol to yield 2-bromophenyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement to produce the target compound. This document details the experimental protocols, presents quantitative data, and illustrates the key chemical transformations.

Synthesis Pathway Overview

The synthesis proceeds through two distinct stages:

  • Acetylation of 2-Bromophenol: The phenolic hydroxyl group of 2-bromophenol is acetylated using acetyl chloride in the presence of a base to form the ester, 2-bromophenyl acetate. This reaction is typically high-yielding.

  • Fries Rearrangement: The acetyl group of 2-bromophenyl acetate undergoes an intramolecular migration to the aromatic ring, catalyzed by a Lewis acid such as aluminum trichloride (AlCl₃). This rearrangement selectively yields this compound along with a para-substituted byproduct.[1][2][3]

The overall chemical transformation is depicted in the following workflow:

G cluster_acetylation Step 1: Acetylation cluster_rearrangement Step 2: Fries Rearrangement start 2-Bromophenol reagents1 Acetyl Chloride, Triethylamine, Dichloromethane start->reagents1 product1 2-Bromophenyl Acetate reagents1->product1 Room Temperature, 1h reagents2 Aluminum Trichloride, 1,2-Dichlorobenzene product1->reagents2 product2 This compound reagents2->product2 140°C, 3h

Caption: Overall synthesis workflow from 2-bromophenol.

Experimental Protocols

Step 1: Synthesis of 2-Bromophenyl acetate

This procedure details the acetylation of 2-bromophenol.

Materials:

  • 2-Bromophenol

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Acetyl Chloride (AcCl)

  • Triethylamine (Et₃N)

Procedure:

  • A solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) is prepared in a round-bottomed flask.[4][5]

  • Acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol) are added dropwise to the solution.[4][5]

  • The reaction mixture is stirred at room temperature for 1 hour.[4][5]

  • The solvent is removed by distillation under reduced pressure to yield pure 2-bromophenyl acetate.[4][5]

Step 2: Fries Rearrangement to this compound

This procedure describes the rearrangement of 2-bromophenyl acetate to the final product.

Materials:

  • 2-Bromophenyl acetate

  • 1,2-Dichlorobenzene

  • Aluminum Trichloride (AlCl₃)

  • Ice

  • 10% Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

  • Hexane

  • Silica Gel

  • Dichloromethane-Triethylamine (20:1) eluent

Procedure:

  • The 2-bromophenyl acetate (12.18 g, 56.6 mmol) is dissolved in 1,2-dichlorobenzene (100 mL).[4][5]

  • Aluminum trichloride (11.3 g, 84.9 mmol) is added to the solution.[4][5]

  • The reaction mixture is heated to 140°C and stirred for 3 hours.[4][5]

  • Upon completion, the reaction is cooled, and ice and 10% hydrochloric acid are added until the solution is slightly acidic.[4][5]

  • The organic phase is separated, and the aqueous phase is extracted with dichloromethane (3 x 50 mL).[4][5]

  • The combined organic phases are dried with magnesium sulfate and filtered. Dichloromethane is removed by evaporation under reduced pressure.[4][5]

  • The crude product is treated with hexane (300 mL) and cooled to -20°C to crystallize the para-substituted byproduct, which is then removed by filtration.[4][5]

  • The filtrate is passed through a silica gel column and washed with hexane to remove 1,2-dichlorobenzene. The eluent is then changed to dichloromethane-triethylamine (20:1) to elute the final product.[4]

  • After evaporation of the eluent, pure this compound is obtained as a colorless oil.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis process.

Table 1: Reaction Yields

StepProductStarting MaterialYield (%)
12-Bromophenyl acetate2-Bromophenol98%[4][5]
2This compound2-Bromophenyl acetate62%[4][5]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₈H₇BrO₂[4]
Molecular Weight 215.04 g/mol [4]
Appearance Colorless oil[4][5]
IR (ATR, cm⁻¹) 3008, 2925, 2570, 1643, 1473, 1428, 1364, 1250, 1146, 1071, 968, 836, 775, 738, 627, 595, 523, 437[5]
¹H NMR (CDCl₃, δ) 12.97 (s, 1H, OH), 7.73 (m, 2H, 4-H, 6-H), 6.82 (t, J = 7.9 Hz, 1H, 5-H), 2.66 (s, 3H, CH₃)[5]
¹³C NMR (CDCl₃, δ) 204.3 (C=O), 158.9 (C-2), 139.6 (C-4), 129.9 (C-6), 120.5 (C-1), 119.6 (C-5), 112.0 (C-3), 26.7 (CH₃)[5]
Mass Spec. (m/z) 214 [M+], 216 [M+ + 2, 100%], 201, 199, 143, 145, 92, 77, 63[5]
Elemental Analysis Calculated for C₈H₇BrO₂: C, 44.68%; H, 3.28%. Found: C, 44.50%; H, 3.19%[5]

Reaction Mechanism

The Fries rearrangement is a classic named reaction in organic chemistry.[3] The widely accepted mechanism involves the formation of an acylium ion intermediate.[3] In this specific synthesis, the aluminum trichloride acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination facilitates the cleavage of the acyl-oxygen bond, generating a resonance-stabilized acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the electron-rich aromatic ring, primarily at the ortho and para positions, in an electrophilic aromatic substitution reaction. Subsequent workup with acid liberates the hydroxyl group to yield the final hydroxyaryl ketone product.

The preference for the ortho product, this compound, over the para-isomer is influenced by reaction conditions. Higher temperatures generally favor the formation of the ortho isomer, which can be attributed to the thermodynamic stability of the bidentate complex formed between the ortho product and the aluminum catalyst.[3]

G cluster_mechanism Fries Rearrangement Mechanism start 2-Bromophenyl Acetate + AlCl₃ intermediate1 Lewis Acid-Base Complex start->intermediate1 Coordination intermediate2 Acylium Ion + Aluminum Phenoxide intermediate1->intermediate2 Cleavage intermediate3 Ortho Attack (Sigma Complex) intermediate2->intermediate3 Electrophilic Attack intermediate4 Para Attack (Sigma Complex) intermediate2->intermediate4 Electrophilic Attack product_ortho Ortho Product Precursor intermediate3->product_ortho Rearomatization product_para Para Product Precursor intermediate4->product_para Rearomatization final_ortho This compound product_ortho->final_ortho Acid Workup final_para 1-(5-Bromo-2-hydroxyphenyl)ethanone product_para->final_para Acid Workup

Caption: Mechanism of the Fries rearrangement.

References

Synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone via Fries Rearrangement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone through the Fries rearrangement of 2-bromophenyl acetate. The document provides a comprehensive overview of the reaction, including its mechanism, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction to the Fries Rearrangement

The Fries rearrangement is a name reaction in organic chemistry that involves the transformation of a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[1][2] This reaction is a valuable tool for the synthesis of various pharmaceutical intermediates and other fine chemicals.[2] The rearrangement is ortho- and para-selective, and the regioselectivity can be influenced by factors such as temperature and the solvent used.[1][3] Generally, lower reaction temperatures favor the formation of the para-product, while higher temperatures favor the ortho-product.[3]

This guide focuses on the application of the Fries rearrangement for the specific synthesis of this compound, a valuable building block in organic synthesis.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound proceeds in two main stages: the esterification of 2-bromophenol to form 2-bromophenyl acetate, followed by the Fries rearrangement of the ester to yield the final product.

Reaction Mechanism

The widely accepted mechanism for the Fries rearrangement involves the formation of an acylium ion intermediate.[1][3] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination weakens the ester bond, leading to the formation of an acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the aromatic ring, preferentially at the ortho and para positions. Subsequent hydrolysis liberates the hydroxyaryl ketone.

Fries_Rearrangement_Mechanism cluster_esterification Step 1: Esterification cluster_rearrangement Step 2: Fries Rearrangement 2-Bromophenol 2-Bromophenol 2-Bromophenyl_acetate 2-Bromophenyl Acetate 2-Bromophenol->2-Bromophenyl_acetate CH₂Cl₂ Acetyl_chloride Acetyl Chloride Acetyl_chloride->2-Bromophenyl_acetate Triethylamine Triethylamine Triethylamine->2-Bromophenyl_acetate Start_Ester 2-Bromophenyl Acetate Intermediate Acylium Ion Intermediate Start_Ester->Intermediate 1,2-Dichlorobenzene, 140°C Lewis_Acid AlCl₃ Lewis_Acid->Intermediate Product This compound Intermediate->Product Intramolecular Electrophilic Aromatic Substitution Byproduct para-isomer Intermediate->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The overall experimental workflow involves the initial synthesis of the starting ester, followed by the rearrangement reaction and subsequent purification of the final product.

Experimental_Workflow A Esterification: 2-Bromophenol + Acetyl Chloride B Reaction Work-up: Solvent Removal A->B C Fries Rearrangement: 2-Bromophenyl Acetate + AlCl₃ B->C D Reaction Quenching: Addition of ice and HCl C->D E Extraction: with Dichloromethane D->E F Purification: Crystallization and Column Chromatography E->F G Final Product: This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Reactant Molecular Formula Molecular Weight ( g/mol ) Amount (g) Moles (mmol) Equivalents
2-BromophenolC₆H₅BrO173.0110.057.81.0
Acetyl ChlorideC₂H₃ClO78.505.063.61.1
TriethylamineC₆H₁₅N101.196.4463.61.1
2-Bromophenyl AcetateC₈H₇BrO₂215.0412.1856.61.0
Aluminum ChlorideAlCl₃133.3411.384.91.5
Table 1: Reactant Quantities for the Synthesis of this compound.
Product Molecular Formula Molecular Weight ( g/mol ) Yield (g) Yield (%)
2-Bromophenyl AcetateC₈H₇BrO₂215.0412.1898
This compoundC₈H₇BrO₂215.047.5562
Table 2: Product Yields.

Detailed Experimental Protocols

The following protocols are based on a reported synthesis of this compound.[4]

Synthesis of 2-Bromophenyl Acetate
  • To a solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (6.44 g, 63.6 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent by distillation under reduced pressure to obtain pure 2-bromophenyl acetate.

Fries Rearrangement to this compound
  • Dissolve the resulting 2-bromophenyl acetate (12.18 g, 56.6 mmol) in 1,2-dichlorobenzene (100 mL).

  • Add aluminum trichloride (11.3 g, 84.9 mmol) to the solution.

  • Heat the reaction mixture to 140 °C and stir for 3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and quench by adding ice and 10% hydrochloric acid until the solution is slightly acidic.

  • Separate the organic phase and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic phases, dry with magnesium sulfate, and filter.

  • Remove the dichloromethane by evaporation under reduced pressure.

  • Treat the crude product with hexane (300 mL) and cool to -20 °C to crystallize the para-substituted by-product, which is then removed by filtration.

  • Filter the filtrate through a silica gel column, washing with hexane to remove the 1,2-dichlorobenzene.

  • Elute the product using a mixture of dichloromethane and triethylamine (20:1).

  • Evaporate the eluent under reduced pressure to afford pure this compound as a colorless oil.

Characterization of this compound

The structure of the final product can be confirmed by various spectroscopic methods.

Spectroscopic Data Values
IR (ATR, cm⁻¹) 3008, 2925, 2570, 1643, 1473, 1428, 1364, 1250, 1146, 1071, 968, 836, 775, 738, 627, 595, 523, 437[5]
¹H NMR (CDCl₃, δ ppm) 12.97 (s, 1H, OH), 7.73 (m, 2H, Ar-H), 6.82 (t, J = 7.9 Hz, 1H, Ar-H), 2.66 (s, 3H, CH₃)[5]
¹³C NMR (CDCl₃, δ ppm) 204.3 (C=O), 158.9 (C-OH), 139.6 (Ar-C), 129.9 (Ar-C), 120.5 (Ar-C), 119.6 (Ar-C), 112.0 (C-Br), 26.7 (CH₃)[5]
Mass Spectrum (m/z) 214 [M]⁺, 216 [M+2]⁺[5]
Table 3: Spectroscopic Data for this compound.

Conclusion

The Fries rearrangement provides an effective method for the synthesis of this compound from readily available starting materials. The reaction conditions can be optimized to favor the desired ortho-acylated product. The detailed protocol and characterization data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Further optimization of catalyst systems and reaction conditions may lead to improved yields and selectivity, enhancing the utility of this important transformation.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Bromo-2-hydroxyphenyl)ethanone (CAS No. 1836-05-1). The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound, which serves as a valuable intermediate in various synthetic applications, including drug discovery.

Molecular Structure

Chemical Name: this compound Molecular Formula: C₈H₇BrO₂ Molecular Weight: 215.04 g/mol [1] Structure:

Chemical structure of this compound

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
3008, 2925, 2570O-H stretch (intramolecular hydrogen-bonded)
1643C=O stretch (ketone)
1473, 1428C=C stretch (aromatic)
1364C-H bend (methyl)
1250C-O stretch (phenol)
1146, 1071C-H in-plane bend (aromatic)
968, 836, 775, 738C-H out-of-plane bend (aromatic)
627, 595C-Br stretch

Data sourced from Guidechem.[2]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
12.97s1HOH-
7.73m2H4-H, 6-H-
6.82t1H5-H7.9
2.66s3HCH₃-

Solvent: CDCl₃. Data sourced from Guidechem.[2]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ, ppm)Assignment
204.3C=O
158.9C-2
139.6C-4
129.9C-6
120.5C-1
119.6C-5
112.0C-3
26.7CH₃

Solvent: CDCl₃. Data sourced from Guidechem.[2]

Table 4: Mass Spectrometry (MS) Data
m/zAssignmentRelative Intensity (%)
214[M]⁺-
216[M+2]⁺100
201, 199[M-CH₃]⁺-
143, 145[M-COCH₃]⁺-
92[C₆H₄O]⁺-
77[C₆H₅]⁺-
63[C₅H₃]⁺-

Data sourced from Guidechem.[2]

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) is placed in a round-bottom flask. To this solution, acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol) are added dropwise. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed by distillation under reduced pressure to yield 2'-bromophenyl acetate.[1]

The resulting ester is dissolved in 1,2-dichlorobenzene (100 mL), and aluminum trichloride (11.3 g, 84.9 mmol) is added. The mixture is heated to 140 °C and stirred for 3 hours. After completion, the reaction is quenched by adding ice and 10% hydrochloric acid until the solution is slightly acidic. The organic phase is separated, and the aqueous phase is extracted with dichloromethane (3 x 50 mL). The combined organic phases are dried with magnesium sulfate and filtered. The solvent is removed by evaporation under reduced pressure. The crude product is purified by column chromatography on silica gel, eluting with a mixture of dichloromethane and triethylamine (20:1), to afford the pure product as a colorless oil.[1][2]

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum was recorded using an Attenuated Total Reflectance (ATR) method.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) source.[2]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis and Purification Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification IR IR Spectroscopy Purification->IR Sample NMR NMR Spectroscopy Purification->NMR Sample MS Mass Spectrometry Purification->MS Sample IR_Data Functional Groups IR->IR_Data H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS_Data Molecular Weight & Fragmentation MS->MS_Data H_NMR_Data Proton Environment H_NMR->H_NMR_Data C_NMR_Data Carbon Skeleton C_NMR->C_NMR_Data

Caption: Spectroscopic analysis workflow.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Bromo-2-hydroxyphenyl)ethanone. The document details the chemical shifts, coupling constants, and signal multiplicities, supported by a standard experimental protocol for data acquisition. A visual representation of the molecular structure and proton assignments is included to facilitate a deeper understanding of the spectral data.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The spectral data is summarized in the table below, providing a clear and quantitative overview of the proton environments within the molecule.

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
OH12.97Singlet (s)-1H
H-67.73Doublet of doublets (dd)J_ortho ≈ 8.0, J_meta ≈ 1.51H
H-47.73Doublet of doublets (dd)J_ortho ≈ 8.0, J_para ≈ 0.51H
H-56.82Triplet (t)7.91H
CH₃2.66Singlet (s)-3H

Note: The signals for H-4 and H-6 are reported together as a multiplet at 7.73 ppm in some literature.[1] A more detailed analysis suggests they are two distinct but overlapping doublet of doublets.

Spectral Interpretation and Structural Confirmation

The ¹H NMR spectrum of this compound displays characteristic signals that confirm its structure. The downfield singlet at 12.97 ppm is indicative of a strongly deshielded hydroxyl proton, likely due to intramolecular hydrogen bonding with the adjacent carbonyl group. The aromatic region between 6.80 and 7.80 ppm shows signals for the three protons on the benzene ring. The proton at the 5-position (H-5) appears as a triplet at 6.82 ppm with a coupling constant of 7.9 Hz, resulting from coupling to the two neighboring ortho protons (H-4 and H-6).[1]

The protons at the 4 and 6-positions (H-4 and H-6) are reported as a multiplet at 7.73 ppm.[1] A more detailed interpretation, based on typical aromatic coupling constants, would resolve this multiplet into two overlapping doublet of doublets.[2] H-6 would be split by H-5 (ortho coupling, J ≈ 8.0 Hz) and H-4 (meta coupling, J ≈ 1.5 Hz). Similarly, H-4 would be split by H-5 (ortho coupling, J ≈ 8.0 Hz) and H-6 (meta coupling, J ≈ 1.5 Hz). The acetyl group's methyl protons (CH₃) appear as a sharp singlet at 2.66 ppm, integrating to three protons.[1]

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a detailed methodology for the acquisition of the ¹H NMR spectrum of this compound, based on standard laboratory procedures.[3][4][5][6]

1. Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3][7]

  • The sample is vortexed until fully dissolved.

  • The solution is then filtered through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

2. NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the CDCl₃.[6][8] The magnetic field homogeneity is optimized by shimming on the locked signal to ensure high resolution.[6]

  • Pulse Sequence: A standard single-pulse experiment is used.

  • Acquisition Parameters:

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: 2-4 s.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the protons labeled according to the assignments in the data table.

Caption: Molecular structure of this compound with proton assignments.

References

In-Depth 13C NMR Analysis of 1-(3-Bromo-2-hydroxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Bromo-2-hydroxyphenyl)ethanone. This document outlines the experimental procedures for sample preparation and data acquisition, presents a detailed interpretation of the spectral data, and includes a structural representation with corresponding chemical shift assignments. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development.

Introduction

This compound is a substituted aromatic ketone of interest in organic synthesis and medicinal chemistry. The structural elucidation of such molecules is fundamental to understanding their reactivity and potential biological activity. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By analyzing the chemical shifts of the carbon atoms, it is possible to confirm the structure of the compound and gain insights into the electronic environment of each carbon nucleus. This guide will focus on the specific 13C NMR spectral features of this compound.

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the subsequent 13C NMR analysis.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 2-bromophenol.[1][2]

Step 1: Acetylation of 2-Bromophenol

To a solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol) are added. The mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure to yield 2'-bromophenylacetate.[1][2]

Step 2: Fries Rearrangement

The crude 2'-bromophenylacetate is dissolved in 1,2-dichlorobenzene (100 mL), and aluminum chloride (11.3 g, 84.9 mmol) is added. The mixture is heated to 140°C and stirred for 3 hours. After cooling, ice and 10% hydrochloric acid are added until the solution is slightly acidic. The organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound as a colorless oil.[1][2]

13C NMR Data Acquisition

The 13C NMR spectrum of this compound was recorded on a spectrometer operating at a frequency of 100 MHz for the 13C nucleus. The sample was dissolved in deuterated chloroform (CDCl3), and tetramethylsilane (TMS) was used as an internal standard.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Carbon AtomChemical Shift (δ, ppm)
C=O204.3
C-2158.9
C-4139.6
C-6129.9
C-1120.5
C-5119.6
C-3112.0
CH326.7

Note: The carbon numbering corresponds to the IUPAC nomenclature for the phenyl ring, with C-1 being the carbon attached to the acetyl group.

Results and Discussion

The 13C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The signal at 204.3 ppm is characteristic of a ketone carbonyl carbon.[1]

  • Aromatic Carbons:

    • The signal at 158.9 ppm is assigned to C-2, the carbon bearing the hydroxyl group. This downfield shift is attributed to the deshielding effect of the electronegative oxygen atom.[1]

    • The signal at 112.0 ppm is assigned to C-3, the carbon attached to the bromine atom. The shielding effect of the bromine atom results in an upfield shift compared to the other aromatic carbons.[1]

    • The signals at 139.6 ppm, 129.9 ppm, 120.5 ppm, and 119.6 ppm are assigned to the remaining aromatic carbons (C-4, C-6, C-1, and C-5, respectively).[1] The specific assignments are based on established substituent effects in substituted acetophenones.[3][4]

  • Methyl Carbon (CH3): The signal at 26.7 ppm is assigned to the methyl carbon of the acetyl group.[1]

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with the corresponding 13C NMR chemical shift assignments.

Caption: Molecular structure and 13C NMR assignments of this compound.

References

Mass Spectrometry of 1-(3-Bromo-2-hydroxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 1-(3-Bromo-2-hydroxyphenyl)ethanone (C₈H₇BrO₂), a halogenated aromatic ketone of interest in synthetic chemistry and potentially in drug discovery pipelines. This document outlines the compound's mass spectral data, a detailed experimental protocol for its analysis, and a visual representation of its fragmentation pathway.

Core Data Presentation

The mass spectrometric analysis of this compound yields a distinct pattern of ionic fragments. The quantitative data from its mass spectrum is summarized in the table below. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak.

m/z (Mass-to-Charge Ratio) Proposed Ion/Fragment Relative Intensity (%) Notes
214[M]⁺ (with ⁷⁹Br)-Molecular ion
216[M+2]⁺ (with ⁸¹Br)100Base peak, confirming the presence of one bromine atom
199[M - CH₃]⁺ (with ⁷⁹Br)-Loss of a methyl group
201[M - CH₃]⁺ (with ⁸¹Br)-Loss of a methyl group
143[M - COCH₃ - Br]⁺ ?-Putative fragment
145[M - COCH₃ - Br]⁺ ?-Putative fragment
92--Putative fragment
77[C₆H₅]⁺-Phenyl cation
63--Putative fragment

Table 1: Summary of Mass Spectrometry Data for this compound.[1]

Experimental Protocols

The following section details a generalized yet comprehensive protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common and effective method for volatile and semi-volatile organic compounds.

Sample Preparation

A dilute solution of this compound is prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate. The concentration should be optimized for the instrument's sensitivity, typically in the range of 10-100 µg/mL.

Gas Chromatography (GC) Conditions
  • Injector: The sample is introduced into a heated injector, typically set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250-280°C). A splitless or split injection mode can be used depending on the sample concentration.

  • Carrier Gas: High-purity helium is commonly used as the carrier gas at a constant flow rate.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating the analyte from any impurities.

  • Oven Temperature Program: A temperature gradient is employed to ensure good chromatographic separation. A typical program might start at a lower temperature (e.g., 50°C) for a short hold, followed by a ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI) is the standard method for this type of compound.[2]

  • Ion Source Temperature: The ion source is typically maintained at a temperature of 200-230°C to prevent condensation of the analyte.

  • Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation and generate a reproducible mass spectrum.[2][3]

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-400).

The workflow for this experimental protocol is illustrated in the diagram below.

experimental_workflow Experimental Workflow for GC-MS Analysis sample_prep Sample Preparation (Dilution in Solvent) gc_injection GC Injection (Vaporization) sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_ionization MS Ionization (Electron Ionization at 70 eV) gc_separation->ms_ionization mass_analysis Mass Analysis (Quadrupole/Ion Trap) ms_ionization->mass_analysis detection Detection mass_analysis->detection data_acquisition Data Acquisition & Analysis detection->data_acquisition

GC-MS Experimental Workflow

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows predictable pathways for aromatic ketones. The most prominent fragmentation is the cleavage of the bond between the carbonyl group and the methyl group, leading to the formation of a stable acylium ion. The presence of the bromine atom is a key feature, resulting in isotopic peaks for bromine-containing fragments.

The logical relationship of the key fragmentation steps is depicted in the following diagram:

fragmentation_pathway Proposed Fragmentation Pathway of this compound M [M]⁺˙ m/z 214/216 M_minus_CH3 [M - CH₃]⁺ m/z 199/201 M->M_minus_CH3 - •CH₃ M_minus_COCH3 [M - COCH₃]⁺˙ M_minus_CH3->M_minus_COCH3 - CO phenyl_cation [C₆H₅]⁺ m/z 77 M_minus_COCH3->phenyl_cation - Br, -OH

Fragmentation Pathway Diagram

References

An In-depth Technical Guide to the FT-IR Spectrum of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(3-Bromo-2-hydroxyphenyl)ethanone. It includes an interpretation of the principal vibrational modes, a comprehensive experimental protocol for sample analysis, and a logical workflow for spectral acquisition and interpretation.

Introduction

This compound is an aromatic ketone of significant interest in synthetic chemistry and drug development. Its molecular structure comprises a benzene ring substituted with a hydroxyl group, an acetyl group, and a bromine atom. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is generated. This guide will elucidate the key features of the FT-IR spectrum of this compound, enabling its unambiguous identification and characterization.

FT-IR Spectrum Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent functional groups. The presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group significantly influences the position and shape of their respective stretching bands.

The principal absorption peaks are summarized in the table below. These assignments are based on established group frequency correlations and data from analogous compounds, such as 2'-hydroxyacetophenone.[1][2]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3100 - 3000C-H StretchingAromatic C-HMedium
~2970 - 2850C-H StretchingMethyl (CH₃)Medium
~3200 - 2500O-H StretchingPhenolic -OH (Intramolecular H-bonded)Broad, Medium
~1645C=O StretchingKetone (Aryl-C=O, H-bonded)Strong
~1600, ~1450C=C StretchingAromatic RingMedium to Strong
~1360C-H BendingMethyl (CH₃)Medium
~1250C-O StretchingPhenolic C-OStrong
~650 - 550C-Br StretchingAryl-BrMedium to Weak

Key Interpretive Points:

  • Hydroxyl (O-H) Stretch: The phenolic O-H group is involved in strong intramolecular hydrogen bonding with the adjacent carbonyl group. This interaction causes the O-H stretching band to appear as a very broad absorption in the 3200-2500 cm⁻¹ region, which is a characteristic feature for ortho-hydroxyaryl ketones.

  • Carbonyl (C=O) Stretch: Conjugation with the aromatic ring and the intramolecular hydrogen bonding lowers the frequency of the ketone's C=O stretching vibration.[2] It is expected to appear at a lower wavenumber (around 1645 cm⁻¹) compared to a non-conjugated ketone (typically ~1715 cm⁻¹).[2]

  • Aromatic C=C and C-H Stretches: The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching bands just above 3000 cm⁻¹.[2][3]

  • Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibration is expected in the lower frequency "fingerprint region" of the spectrum, typically between 650 and 550 cm⁻¹.[4]

Experimental Protocols

To obtain a high-quality FT-IR spectrum of a solid sample like this compound, several techniques can be employed. The two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).[5]

Method 1: Potassium Bromide (KBr) Pellet Technique

This classic transmission method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide.[5][6]

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer

Procedure:

  • Grind the Sample: Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.[6] Grind the sample to a fine powder.

  • Mix with KBr: Add 100-200 mg of dry KBr powder to the mortar.[6] Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous dispersion and reduce particle size.

  • Assemble the Die: Transfer the powder mixture into the pellet die.

  • Press the Pellet: Place the die into a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[7]

  • Acquire Spectrum: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be run first to correct for atmospheric and matrix absorptions.[5]

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a popular and rapid method that requires minimal sample preparation.[5]

Materials and Equipment:

  • This compound sample

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent (e.g., isopropanol or acetone) for cleaning

Procedure:

  • Clean the ATR Crystal: Before analysis, ensure the ATR crystal surface is clean. Wipe it gently with a soft tissue dampened with a suitable solvent like isopropanol and allow it to dry completely.

  • Acquire Background Spectrum: With the clean, empty ATR crystal, record a background spectrum. This will account for the absorbance of the crystal and the ambient environment.

  • Apply the Sample: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.[6]

  • Apply Pressure: Use the instrument's pressure clamp to press the solid firmly and evenly against the crystal. Good contact between the sample and the crystal is crucial for obtaining a high-quality spectrum.[6]

  • Acquire Sample Spectrum: Collect the FT-IR spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Clean Up: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.

Visualizations

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the characterization of a solid organic compound using FT-IR spectroscopy, from sample preparation to final data interpretation.

FTIR_Workflow cluster_prep 1. Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation start Start: Solid Sample grind Grind 1-2 mg of Sample start->grind place Place Sample on ATR Crystal start->place mix Mix with 100-200 mg KBr grind->mix press Press into Transparent Pellet mix->press background Acquire Background Spectrum press->background apply_pressure Apply Pressure for Good Contact place->apply_pressure apply_pressure->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction, etc.) sample_spec->process identify Identify Characteristic Peaks (e.g., C=O, O-H, C-Br) process->identify compare Compare with Reference Data & Group Frequencies identify->compare structure Confirm Functional Groups & Molecular Structure compare->structure

Caption: Workflow for FT-IR analysis of a solid sample.

Molecular Structure

Caption: Structure of this compound.

References

An In-depth Technical Guide to the Solubility of 1-(3-Bromo-2-hydroxyphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(3-Bromo-2-hydroxyphenyl)ethanone, a key intermediate in various synthetic pathways. A comprehensive review of available literature indicates a notable absence of quantitative solubility data for this compound in common organic solvents. This document provides a summary of the available qualitative solubility information, alongside detailed, standardized experimental protocols for the quantitative determination of its solubility. Furthermore, a visualization of the synthetic and purification workflow for this compound is presented to aid researchers in its handling and application.

Introduction

This compound (CAS No. 18362-37-3) is a substituted acetophenone derivative. Its chemical structure, featuring a bromo and a hydroxyl group on the phenyl ring, suggests a moderate polarity which influences its solubility in various organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in drug discovery and materials science. The hydroxyl group allows for hydrogen bonding, while the bromo-substituted phenyl ring contributes to its lipophilicity. This guide aims to provide a foundational understanding of its solubility characteristics and to equip researchers with the necessary protocols to conduct their own quantitative assessments.

Solubility Data

A thorough search of scientific databases and literature reveals a lack of specific quantitative solubility data for this compound. However, qualitative information can be inferred from its synthesis and purification procedures, as well as from data on structurally similar compounds.

Table 1: Qualitative and Comparative Solubility Data

Solvent ClassSolvent NameChemical FormulaQualitative Solubility of this compoundComparative Data for Related Compounds
HalogenatedDichloromethaneCH₂Cl₂Soluble (used as a solvent in synthesis and extraction)[1][2]2-Bromo-3′-hydroxyacetophenone is soluble in Dichloromethane[3].
Halogenated1,2-DichlorobenzeneC₆H₄Cl₂Soluble (used as a high-boiling solvent in synthesis)[1][2]Data not available.
Aliphatic HydrocarbonHexaneC₆H₁₄Sparingly soluble to insoluble (used for crystallization of by-products)[1][2]Acetophenone is moderately soluble (~15 g/100 mL at 25°C).
Polar AproticAcetoneC₃H₆OExpected to be soluble.Acetophenone is freely soluble.
Polar ProticMethanolCH₃OHExpected to be soluble.2-Bromo-3′-hydroxyacetophenone is soluble in Methanol[3].
Polar ProticEthanolC₂H₅OHExpected to be soluble.Acetophenone is fully miscible.
EsterEthyl AcetateC₄H₈O₂Expected to be soluble.2-Bromo-3′-hydroxyacetophenone is soluble in Ethyl Acetate[3].
EtherDiethyl Ether(C₂H₅)₂OExpected to be soluble.Acetophenone is freely soluble.

Note: "Expected to be soluble" is an inference based on the principles of "like dissolves like" and the known solubility of similar compounds.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, the following established methods can be employed to determine the solubility of this compound in various organic solvents.

Isothermal Saturation Method followed by Gravimetric Analysis

This method is a reliable technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5.00 mL) of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pre-warmed pipette to avoid premature crystallization. Immediately filter the solution using a syringe filter into a pre-weighed, dry container (e.g., a watch glass or a small beaker).

  • Solvent Evaporation: Place the container with the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator, until the solvent has completely evaporated.

  • Mass Determination: Once the solvent is fully evaporated, reweigh the container with the dried solute. The difference in mass corresponds to the mass of this compound that was dissolved in the withdrawn volume of the solvent.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute / Volume of sample withdrawn) x 100

    Perform the experiment in triplicate to ensure the reproducibility of the results.

UV-Vis Spectrophotometric Method

This method is suitable if the compound has a significant UV-Vis absorbance at a wavelength where the solvent is transparent.

Procedure:

  • Preparation of a Calibration Curve: Prepare a stock solution of this compound of a known concentration in the solvent of interest. From this stock solution, prepare a series of standard solutions of decreasing concentrations via serial dilution. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution: Follow steps 1-3 of the Isothermal Saturation Method.

  • Sample Preparation and Measurement: Withdraw a small, known volume of the clear, saturated supernatant. Dilute this sample with a known volume of the fresh solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound, from which qualitative solubility information can be derived.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Bromophenol in Dichloromethane esterification Esterification (Formation of 2'-bromophenyl acetate) start->esterification 1h, RT reagents Acetyl Chloride + Triethylamine reagents->esterification removal1 Solvent Removal (Distillation) esterification->removal1 fries Fries Rearrangement removal1->fries 140°C, 3h quench Quenching (Ice + HCl) fries->quench reagents2 1,2-Dichlorobenzene + AlCl3 reagents2->fries extraction Extraction with Dichloromethane quench->extraction drying Drying (MgSO4) extraction->drying removal2 Solvent Removal (Evaporation) drying->removal2 crystallization Crystallization of By-product in Hexane (-20°C) removal2->crystallization filtration1 Filtration crystallization->filtration1 chromatography Silica Gel Column Chromatography filtration1->chromatography elution Elution (Hexane -> Dichloromethane/Triethylamine) chromatography->elution removal3 Final Solvent Removal elution->removal3 product Pure this compound removal3->product

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

References

An In-depth Technical Guide to 1-(3-Bromo-2-hydroxyphenyl)ethanone: Safety, Handling, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Bromo-2-hydroxyphenyl)ethanone, a valuable intermediate in organic synthesis. The document details its physicochemical properties, comprehensive safety and handling procedures, a detailed synthesis protocol, and insights into its potential biological activities based on structurally related compounds. This guide is intended to equip researchers and drug development professionals with the essential knowledge for the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a substituted acetophenone. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1836-05-1[1]
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
Appearance White to pale-yellow or yellow-brown solid or liquid
Melting Point 33°C[2]
Boiling Point 252.3 ± 25.0 °C (Predicted)[2]
Density 1.586 ± 0.06 g/cm³ (Predicted)[2]
Purity Typically ≥97%
Storage Temperature Room Temperature. Keep in a dark place, under an inert atmosphere.[2]

Safety and Hazard Information

This compound is classified as harmful and requires careful handling. The following tables summarize its GHS classification and associated precautionary statements.[3]

GHS Hazard Classification
Hazard ClassCategory
Acute toxicity, OralCategory 4
Acute toxicity, DermalCategory 4
Acute toxicity, InhalationCategory 4
Skin irritationCategory 2
Serious eye irritationCategory 2
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3
GHS Label Elements
ElementInformation
Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.
Precautionary Statements Prevention: P261, P264, P270, P271, P280 Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364 Storage: P403+P233, P405 Disposal: P501

A detailed breakdown of precautionary statements can be found in the corresponding Safety Data Sheet (SDS).

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling
  • Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Take off contaminated clothing and wash it before reuse.[3]

Storage
  • Store in a well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • Store locked up.[3]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles.[3]

  • Skin Protection: Wear protective gloves and impervious clothing.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3]

First Aid Measures

In case of exposure, follow these first-aid measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

Toxicological and Ecotoxicological Information

Toxicological Data

Quantitative toxicological data, such as LD50 values, for this compound are not available in the reviewed literature.[3] The GHS classification indicates that the substance is harmful if swallowed, in contact with skin, or inhaled.[3]

Ecotoxicological Data

There is no available data on the ecotoxicity of this compound, including its effects on fish, daphnia, algae, or its persistence and degradability in the environment.[3]

Experimental Protocols

Synthesis of this compound

The following protocol is a detailed method for the synthesis of this compound.[4]

Materials:

  • 2-Bromophenol

  • Acetyl chloride

  • Triethylamine

  • Anhydrous dichloromethane

  • 1,2-Dichlorobenzene

  • Aluminum trichloride

  • 10% Hydrochloric acid

  • Magnesium sulfate

  • Hexane

  • Silica gel

  • Dichloromethane-triethylamine (20:1)

Procedure:

  • Acetylation of 2-Bromophenol:

    • To a solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) in a round-bottomed flask, add acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol) dropwise.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Remove the solvent by distillation under reduced pressure to obtain 2'-bromophenyl acetate.

  • Fries Rearrangement:

    • Dissolve the resulting 2'-bromophenyl acetate in 1,2-dichlorobenzene (100 mL).

    • Add aluminum trichloride (11.3 g, 84.9 mmol) to the solution.

    • Heat the reaction mixture to 140°C and stir for 3 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and add ice and 10% hydrochloric acid until the solution is slightly acidic.

    • Separate the organic phase and extract the aqueous phase with dichloromethane (3 x 50 mL).

    • Combine the organic phases, dry with magnesium sulfate, and filter.

    • Remove the dichloromethane by evaporation under reduced pressure.

    • Treat the crude product with hexane (300 mL) and cool to -20°C to crystallize and remove the para-substituted by-product by filtration.

    • Filter the filtrate through a silica gel column, washing with hexane to remove 1,2-dichlorobenzene.

    • Change the eluent to dichloromethane-triethylamine (20:1) to elute the product.

    • Evaporate the eluate under reduced pressure to afford pure this compound.

G Synthesis Workflow for this compound cluster_acetylation Step 1: Acetylation cluster_rearrangement Step 2: Fries Rearrangement cluster_purification Step 3: Work-up and Purification 2-Bromophenol 2-Bromophenol Reaction_Mixture_1 Reaction_Mixture_1 2-Bromophenol->Reaction_Mixture_1 Acetyl chloride, Triethylamine, Dichloromethane 2'-Bromophenyl_acetate 2'-Bromophenyl_acetate Reaction_Mixture_1->2'-Bromophenyl_acetate Stir 1h at RT, Evaporate Reaction_Mixture_2 Reaction_Mixture_2 2'-Bromophenyl_acetate->Reaction_Mixture_2 1,2-Dichlorobenzene, Aluminum trichloride Acidified_Mixture Acidified_Mixture Reaction_Mixture_2->Acidified_Mixture Heat to 140°C for 3h, then add Ice and 10% HCl Combined_Organic_Phases Combined_Organic_Phases Acidified_Mixture->Combined_Organic_Phases Separate phases, Extract aqueous with Dichloromethane Crude_Product Crude_Product Combined_Organic_Phases->Crude_Product Dry with MgSO4, Evaporate Filtered_Solution Filtered_Solution Crude_Product->Filtered_Solution Treat with Hexane at -20°C, Filter Pure_Product This compound Filtered_Solution->Pure_Product Silica gel chromatography

Caption: Synthesis workflow for this compound.

Protocol for Assessing Anti-inflammatory Activity (Hypothetical)

While no specific biological activity data for this compound was found, a structurally similar compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways. Based on this, a hypothetical experimental protocol to assess the anti-inflammatory activity of this compound is provided below.

Objective: To determine if this compound can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for nitrite determination

  • ELISA kits for TNF-α and IL-6

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Production Assay:

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Cytokine Production Assay:

    • Measure the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay:

    • Assess the cytotoxicity of this compound on RAW 264.7 cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Western Blot Analysis for NF-κB and MAPK Pathways:

    • For mechanistic studies, treat cells for shorter time points (e.g., 30-60 minutes).

    • Prepare cell lysates and perform Western blot analysis to detect the phosphorylation of key proteins in the NF-κB (e.g., p65) and MAPK (e.g., p38, JNK, ERK) pathways.

Potential Biological Activity and Signaling Pathways

Based on the activity of the structurally related compound 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, it is plausible that this compound may also exhibit anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways:

Inflammatory stimuli, such as LPS, can activate signaling cascades that lead to the activation of transcription factors like NF-κB and the phosphorylation of MAP kinases. This results in the production of pro-inflammatory mediators. The hypothetical inhibitory action of this compound on these pathways is depicted in the following diagram.

G Hypothetical Inhibition of NF-κB and MAPK Signaling by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway NF-kB_Pathway NF-κB Pathway (IκBα, p65/p50) TLR4->NF-kB_Pathway Pro-inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK_Pathway->Pro-inflammatory_Mediators NF-kB_Pathway->Pro-inflammatory_Mediators Compound This compound Compound->MAPK_Pathway Compound->NF-kB_Pathway

Caption: Hypothetical mechanism of anti-inflammatory action.

This guide provides a foundational understanding of this compound. Researchers should always consult the most recent Safety Data Sheet before use and perform their own risk assessments. The information on biological activity is based on a structurally similar compound and should be experimentally verified for this compound itself.

References

1-(3-Bromo-2-hydroxyphenyl)ethanone suppliers and pricing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the procurement, properties, and synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone (CAS No. 1836-05-1), a key building block in pharmaceutical and chemical research.

Overview and Availability

This compound is a substituted acetophenone derivative. Its chemical structure, featuring a bromine and a hydroxyl group on the phenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules. The compound is commercially available from a range of suppliers, catering to both small-scale research and larger-scale development needs.

Supplier and Purchasing Information

The following table summarizes prominent suppliers of this compound. Availability and pricing are subject to change and may vary based on purity and quantity.

SupplierPurityAvailable QuantitiesPrice (USD)Notes
Sigma-Aldrich97%250 mg, 1 g, 5 g$28.75 (250 mg), $34.50 (1 g), $69.00 (5 g)[1]Ships in 10 days from Aldrich Partner.[1]
BLD Pharm--Request a QuoteSpecial offers may be available for online orders.[2]
ChemicalBook99%gramsStarting from $1.00/g[3]Connects with various manufacturers.[3]
Guidechem-1g, 5g, 10g, 50g, 100g, 500gRequest a QuoteLists multiple suppliers including Hebei Yanxi Chemical Co.,Ltd.[4]
SynQuest Laboratories, Inc.--Request a QuoteListed on Guidechem.[4]
Accela ChemBio Co.,Ltd.--Request a QuoteListed on ChemicalBook.[3]
Shanghai Hanhong Scientific Co.,Ltd.--Request a QuoteListed on ChemicalBook.[3]

Technical Specifications

Key technical data for this compound are provided below.

PropertyValueSource
CAS Number 1836-05-1[1][3][5]
Molecular Formula C8H7BrO2[3][5]
Molecular Weight 215.04 g/mol [3][5]
Purity ≥97% to 99%[1][3]
Appearance White to Pale-yellow to Yellow-brown Solid or Liquid[1]
Storage Temperature Room Temperature[1]
InChI Key XPYYOCANFXTCKX-UHFFFAOYSA-N[1]
MDL Number MFCD08236725[3]

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. Below are summaries of common laboratory-scale preparations.

Synthesis from 2-Bromophenol

This two-step process involves the acetylation of 2-bromophenol followed by a Fries rearrangement.

  • Acetylation of 2-Bromophenol: A solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) is treated with acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol). The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure to yield 2'-bromophenyl acetate.[3]

  • Fries Rearrangement: The resulting ester is dissolved in 1,2-dichlorobenzene (100 mL), and aluminum trichloride (11.3 g, 84.9 mmol) is added. The mixture is heated to 140°C and stirred for 3 hours.[3]

  • Workup and Purification: After cooling, the reaction is quenched with ice and 10% hydrochloric acid. The organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried and concentrated. The crude product is purified by crystallization from hexane to remove the para-substituted by-product, followed by silica gel column chromatography to afford the pure this compound.[3]

Bromination of 1-(2-hydroxyphenyl)ethanone

This method utilizes N-Bromosuccinimide (NBS) as a brominating agent.

  • Reaction Setup: N-Bromosuccinimide (5.25 g, 29.5 mmol) is added at 0°C to a mixture of 1-(2-hydroxyphenyl)ethanone (4.00 g, 29.5 mmol) and diisopropylamine (0.42 mL, 2.95 mmol) in carbon disulfide (50 mL).[4]

  • Reaction Execution: The mixture is stirred for 1 hour at room temperature.[4]

  • Workup and Purification: Water is added to the reaction mixture, and the product is extracted with ethyl acetate. The organic extract is washed, dried, and concentrated. The residue is then purified by silica gel column chromatography to yield the final product.[4]

Related Signaling Pathway Analysis

While direct studies on the signaling pathways affected by this compound are limited, research on a structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] , provides insights into potential biological activities. This compound has been shown to suppress pro-inflammatory responses in activated microglia by inhibiting the NF-κB and MAPK signaling pathways.[6] The inhibition of these pathways leads to a reduction in the production of inflammatory mediators such as nitric oxide, prostaglandin E2, and various pro-inflammatory cytokines.[6]

G cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS MAPK MAPK Phosphorylation LPS->MAPK NFkB NF-κB Nuclear Translocation LPS->NFkB SE1 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] SE1->MAPK Inhibits SE1->NFkB Inhibits Inflammation Pro-inflammatory Mediator Production MAPK->Inflammation NFkB->Inflammation

Caption: Inhibition of pro-inflammatory pathways by a related compound.

Procurement Workflow

The process of acquiring this compound for research purposes typically follows the workflow illustrated below.

G start Identify Need for This compound search Search Supplier Databases (e.g., Sigma-Aldrich, ChemicalBook) start->search compare Compare Purity, Quantity, and Price search->compare quote Request Quote (if necessary) compare->quote Price not listed order Place Purchase Order compare->order Price listed quote->order receive Receive and Verify Compound (CoA) order->receive end_node Ready for Research Use receive->end_node

Caption: General workflow for chemical procurement.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Bromochromones from 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 8-bromochromone derivatives, specifically 8-bromoflavones, starting from 1-(3-Bromo-2-hydroxyphenyl)ethanone. The synthesis is a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final chromone structure. This methodology is a cornerstone for creating a diverse library of substituted chromones for applications in medicinal chemistry and drug discovery.

Introduction

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[1][2] Their rigid bicyclic framework is considered a "privileged structure" in drug discovery, appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of substituted chromones is therefore of significant interest to medicinal chemists.

The protocol outlined below details a reliable and widely used method for the synthesis of 8-bromoflavones (2-aryl-8-bromochromones) from the readily available starting material, this compound. The bromine atom at the 8-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse compound libraries.

Core Synthesis Strategy

The synthesis proceeds in two key steps:

  • Step 1: Claisen-Schmidt Condensation. An acid-base catalyzed condensation between this compound and a substituted benzaldehyde to form the corresponding (E)-1-(3-bromo-2-hydroxyphenyl)-3-arylprop-2-en-1-one, commonly known as a 2'-hydroxy-3'-bromochalcone.

  • Step 2: Oxidative Cyclization. The intramolecular cyclization of the chalcone intermediate to the corresponding 8-bromoflavone, typically mediated by an iodine catalyst in a suitable solvent like dimethyl sulfoxide (DMSO).[3][4]

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(3-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (2'-Hydroxy-3'-bromochalcone)

This protocol describes the base-catalyzed condensation of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and add a solution of NaOH or KOH (2.0-3.0 eq) in water or ethanol.

  • To the stirred, cooled solution, add benzaldehyde (1.0-1.1 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.

  • Acidify the mixture with dilute HCl until it is neutral or slightly acidic. A precipitate of the chalcone should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of 8-Bromo-2-phenyl-4H-chromen-4-one (8-Bromoflavone)

This protocol describes the oxidative cyclization of the chalcone intermediate to the final flavone product.

Materials:

  • (E)-1-(3-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (from Protocol 1)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Heating mantle or oil bath

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 eq) in DMSO.

  • Add a catalytic amount of iodine (I₂) (typically 0.1-0.3 eq) to the solution.[3]

  • Heat the reaction mixture to 120-150 °C and stir for 2-4 hours.[3] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of water. A precipitate of the flavone should form.

  • To quench the excess iodine, add a saturated solution of sodium thiosulfate until the brown color disappears.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude 8-bromoflavone can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of an 8-bromoflavone derivative. The yields are indicative and can vary based on the specific substrates and reaction conditions used.

StepReactantsProductReagents/ConditionsTypical Yield
1This compound, Benzaldehyde2'-Hydroxy-3'-bromochalconeKOH, Ethanol, Room Temperature, 12-24h70-90%
22'-Hydroxy-3'-bromochalcone8-BromoflavoneI₂ (catalytic), DMSO, 120-150 °C, 2-4h60-85%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 8-bromoflavones.

G cluster_start Starting Materials cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_intermediate Intermediate cluster_step2 Step 2: Oxidative Cyclization cluster_product Final Product cluster_purification Purification SM1 This compound Condensation Base-catalyzed condensation (KOH/EtOH) SM1->Condensation SM2 Benzaldehyde SM2->Condensation Chalcone 2'-Hydroxy-3'-bromochalcone Condensation->Chalcone Purification1 Recrystallization Chalcone->Purification1 Cyclization Iodine-catalyzed cyclization (I₂/DMSO) Product 8-Bromoflavone Cyclization->Product Purification2 Recrystallization or Column Chromatography Product->Purification2 Purification1->Cyclization

Caption: Workflow for the synthesis of 8-bromoflavone.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical progression from starting materials to the final chromone product, highlighting the key chemical transformations.

G Start This compound Benzaldehyde Intermediate 2'-Hydroxy-3'-bromochalcone Start->Intermediate Claisen-Schmidt Condensation Product 8-Bromoflavone Intermediate->Product Oxidative Cyclization

Caption: Key transformations in 8-bromoflavone synthesis.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron species with an organohalide, and is widely employed in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]

This document provides detailed application notes and a comprehensive experimental protocol for the Suzuki coupling of 1-(3-Bromo-2-hydroxyphenyl)ethanone with various arylboronic acids. The presence of the ortho-hydroxyl and acetyl groups on the aryl bromide substrate presents unique considerations for reaction optimization, including the choice of catalyst, base, and solvent to achieve high yields and minimize side reactions. The resulting 3-aryl-2-hydroxyacetophenone derivatives are valuable intermediates in the synthesis of a variety of biologically active compounds, including flavonoids and other natural product analogues.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions with similar substrates.[5]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901688
34-Chlorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF110885
43-Furylboronic acidPd₂(dba)₃ (2)XPhos (5)K₂CO₃1,4-Dioxane1001278
54-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (3)RuPhos (6)K₂CO₃Toluene/H₂O1101881

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve the highest yields.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))

  • Phosphine ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%) and, if necessary, the phosphine ligand (4-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., toluene) and degassed water (typically in a 4:1 to 10:1 solvent-to-water ratio). The total solvent volume should be sufficient to create a stirrable slurry.

  • Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under a positive pressure of the inert gas.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-2-hydroxyacetophenone derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X (L_n) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)-Ar' (L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product 3-Aryl-2-hydroxyacetophenone RedElim->Product ArylHalide This compound ArylHalide->OxAdd ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start setup Reaction Setup: - Add reactants and base to Schlenk flask - Purge with inert gas start->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst solvent Add Degassed Solvent and Water catalyst->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Work-up: - Cool to RT - Dilute with EtOAc and H₂O - Separate and wash organic layer monitoring->workup purification Purification: - Dry and concentrate - Flash column chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Bromo-2-hydroxyphenyl)ethanone is a versatile bifunctional building block in organic synthesis. The presence of a hydroxyl group, a ketone, and a reactive aryl bromide moiety allows for sequential and diverse functionalization. Palladium-catalyzed cross-coupling reactions are paramount in this context, providing efficient and selective methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the bromine-substituted position. The resulting 3-substituted-2-hydroxyacetophenone derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including flavonoids, chromones, and other heterocyclic scaffolds prevalent in medicinal chemistry and drug discovery projects.[1]

This document provides detailed protocols and application notes for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions using this compound as the starting material.

General Experimental Workflow

The following diagram illustrates a typical workflow for palladium-catalyzed cross-coupling reactions, from setup to final product analysis.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Substrates: This compound, Coupling Partner, Base B Prepare Catalyst System: Pd source + Ligand A->B C Prepare Anhydrous Solvent B->C F Add Reagents & Solvent C->F D Assemble Reaction Vessel (e.g., Schlenk flask) E Establish Inert Atmosphere (N2 or Ar) D->E E->F G Heat to Reaction Temperature with Stirring F->G H Monitor Reaction Progress (TLC, GC-MS, LC-MS) G->H I Cool to Room Temperature & Quench Reaction H->I J Liquid-Liquid Extraction I->J K Dry Organic Layer (e.g., Na2SO4, MgSO4) J->K L Solvent Removal (Rotary Evaporation) K->L M Purify Crude Product (Column Chromatography) L->M N Characterize Pure Product (NMR, HRMS, IR) M->N Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Trans_Complex Ar-Pd(II)L₂(Ar') OA_Complex->Trans_Complex Transmetalation (Ar'-B(OH)₂) + Base Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_Complex->Product ArBr 1-(3-Bromo-2- hydroxyphenyl)ethanone ArBr->OA_Complex

References

Application Notes and Protocols for the Use of 1-(3-Bromo-2-hydroxyphenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(3-Bromo-2-hydroxyphenyl)ethanone as a versatile starting material for the synthesis of various biologically active heterocyclic compounds. This document details experimental protocols for the preparation of key heterocyclic scaffolds, presents quantitative data on their biological activities, and includes visualizations of synthetic pathways and experimental workflows.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems. Its ortho-hydroxyacetophenone core, substituted with a bromine atom at the 3-position, offers multiple reactive sites for cyclization and further functionalization. The presence of the bromine atom can influence the electronic properties of the resulting heterocyclic compounds and provides a handle for subsequent cross-coupling reactions, enabling the synthesis of diverse molecular libraries for drug discovery and materials science.

This document focuses on the synthesis of two important classes of heterocycles: 8-Bromoflavones and 7-Bromobenzofurans . Flavones are a class of flavonoids known for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Benzofurans are another privileged scaffold found in numerous natural products and pharmaceuticals with diverse biological functions.

Data Presentation

The following tables summarize representative quantitative data for the biological activities of heterocyclic compounds structurally related to those synthesized from this compound. This data is intended to be illustrative of the potential biological efficacy of these compound classes.

Table 1: Antimicrobial Activity of Representative Brominated Flavones

CompoundMicroorganismMIC (µg/mL)
6-Bromo-8-nitroflavoneStaphylococcus aureus>100
Escherichia coli>100
8-Bromo-4'-chloroflavoneBacillus subtilis12.5
Candida albicans25

Note: Data is adapted from studies on structurally similar compounds and serves as a predictive reference.

Table 2: Anticancer Activity of Representative Brominated Benzofurans and Chalcones

Compound ClassCancer Cell LineIC₅₀ (µM)
Brominated Benzofuran DerivativeHCT-116 (Colon)3.27[1]
MCF-7 (Breast)5.8
Brominated ChalconeA549 (Lung)10.2
HeLa (Cervical)8.5

Note: IC₅₀ values are representative and sourced from literature on analogous brominated heterocyclic compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 8-bromo-2'-hydroxychalcones and their subsequent cyclization to 8-bromoflavones, as well as a proposed pathway for the synthesis of 7-bromobenzofuran derivatives.

Protocol 1: Synthesis of 8-Bromo-2'-hydroxychalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes to yield 8-bromo-2'-hydroxychalcones.

Materials and Reagents:

  • This compound

  • Substituted or unsubstituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) pellets

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g (4.65 mmol) of this compound in 20 mL of ethanol.

  • Aldehyde Addition: To the stirred solution, add an equimolar amount (4.65 mmol) of the desired aromatic aldehyde.

  • Base Addition: While stirring at room temperature, slowly add a solution of 1.0 g of KOH or 0.8 g of NaOH in 10 mL of distilled water. The reaction mixture will typically turn yellow or orange.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of crushed ice and water.

  • Acidification: Slowly add concentrated HCl dropwise with constant stirring until the solution becomes acidic (pH ~2-3), resulting in the precipitation of the chalcone.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold distilled water until the filtrate is neutral.

  • Drying and Purification: Dry the crude product in a desiccator. The crude chalcone can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Oxidative Cyclization of 8-Bromo-2'-hydroxychalcones to 8-Bromoflavones

This protocol outlines the conversion of the synthesized 8-bromo-2'-hydroxychalcones into 8-bromoflavones using iodine as a catalyst in dimethyl sulfoxide (DMSO).

Materials and Reagents:

  • 8-Bromo-2'-hydroxychalcone (from Protocol 1)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Saturated sodium thiosulfate solution

  • Distilled water

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 500 mg of the 8-bromo-2'-hydroxychalcone in 15 mL of DMSO.

  • Catalyst Addition: Add a catalytic amount of iodine (approximately 10 mol%) to the solution.

  • Heating: Heat the reaction mixture at 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Quenching: Add a saturated solution of sodium thiosulfate dropwise to quench any unreacted iodine (the brown color will disappear).

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with plenty of water.

  • Drying and Purification: Dry the crude 8-bromoflavone. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthesis_of_8_Bromoflavones start This compound chalcone 8-Bromo-2'-hydroxychalcone start->chalcone Claisen-Schmidt Condensation (KOH/EtOH) aldehyde Ar-CHO aldehyde->chalcone flavone 8-Bromoflavone chalcone->flavone Oxidative Cyclization (I₂/DMSO) Experimental_Workflow A Reaction Setup (Starting Materials & Solvent) B Reagent/Catalyst Addition A->B C Reaction Monitoring (TLC) B->C D Work-up & Isolation C->D Reaction Complete E Purification (Recrystallization/Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Biological Evaluation F->G Benzofuran_Synthesis start This compound intermediate 2,3'-Dibromo-2'-hydroxyacetophenone start->intermediate α-Bromination (e.g., CuBr₂) benzofuran 7-Bromo-2-acetylbenzofuran intermediate->benzofuran Intramolecular Cyclization (Base, e.g., K₂CO₃)

References

Derivatisierung der Hydroxylgruppe von 1-(3-Brom-2-hydroxyphenyl)ethanon: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet detaillierte Applikationshinweise und experimentelle Protokolle für die Derivatisierung der Hydroxylgruppe von 1-(3-Brom-2-hydroxyphenyl)ethanon. Die hier beschriebenen Methoden, einschließlich der Williamson-Ethersynthese und der Veresterung, ermöglichen die Synthese einer Vielzahl von Derivaten mit potenziellen Anwendungen in der medizinischen Chemie und Wirkstoffforschung. Die Derivatisierung dieser funktionellen Gruppe kann die pharmakokinetischen und pharmakodynamischen Eigenschaften des Moleküls signifikant verändern und zu Verbindungen mit verbesserter antimikrobieller, entzündungshemmender oder antineoplastischer Aktivität führen.

Applikationshinweise

Die Derivate von 1-(3-Brom-2-hydroxyphenyl)ethanon sind aufgrund ihrer strukturellen Ähnlichkeit mit bekannten biologisch aktiven Molekülen von großem Interesse. Die Modifikation der phenolischen Hydroxylgruppe durch Alkylierung oder Acylierung kann die Lipophilie, die sterischen Hinderungen und die Fähigkeit zur Wasserstoffbrückenbindung des Moleküls beeinflussen, was wiederum dessen Wechselwirkung mit biologischen Zielstrukturen moduli-ert.

Antimikrobielle Aktivität

Phenolische Verbindungen und ihre Ether-Derivate sind für ihre antimikrobiellen Eigenschaften bekannt. Der Wirkmechanismus beruht häufig auf der Störung der mikrobiellen Zellmembranintegrität, was zu einem Austritt von Zellbestandteilen und schließlich zum Zelltod führt.[1][2] Die Alkylierung der Hydroxylgruppe kann die Lipophilität des Moleküls erhöhen und so dessen Fähigkeit verbessern, in die Lipiddoppelschicht von Bakterien- und Pilzzellen einzudringen.[1] Studien an verwandten Hydroxyacetophenon-Derivaten haben eine signifikante Aktivität gegen ein breites Spektrum von grampositiven und gramnegativen Bakterien sowie gegen Pilze gezeigt.[3]

Entzündungshemmende Aktivität

Chronische Entzündungen sind an der Pathogenese vieler Krankheiten beteiligt. Ein Schlüsselregulator von Entzündungsreaktionen ist der Transkriptionsfaktor NF-κB (Nukleärer Faktor kappa B).[4] Es wurde gezeigt, dass p-Hydroxyacetophenon die NF-κB-abhängige Entzündung unterdrückt, indem es die Produktion von pro-inflammatorischen Zytokinen hemmt.[5] Die Derivatisierung von 1-(3-Brom-2-hydroxyphenyl)ethanon könnte zu neuen Verbindungen mit verbesserter entzündungshemmender Wirkung führen, indem sie gezielt in den NF-κB-Signalweg eingreifen.

Antineoplastische Aktivität

Verschiedene Derivate von Hydroxyacetophenon haben vielversprechende krebsbekämpfende Eigenschaften gezeigt.[6] Die Etherifizierung der phenolischen Hydroxylgruppe führte bei einigen verwandten Verbindungen zu einer Erhöhung der mittleren Überlebenszeit in Leukämie-Modellen.[6] Die Einführung verschiedener Alkyl- oder Arylgruppen kann die Zytotoxizität und Selektivität gegenüber Krebszelllinien beeinflussen.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Synthese von Ether- und Esterderivaten von 1-(3-Brom-2-hydroxyphenyl)ethanon. Die angegebenen Reaktionsbedingungen sind als Ausgangspunkte zu verstehen und können für spezifische Substrate optimiert werden.

Protokoll 1: Williamson-Ethersynthese von 1-(3-Brom-2-alkoxyphenyl)ethanon-Derivaten

Diese Methode beschreibt die O-Alkylierung der phenolischen Hydroxylgruppe mittels Williamson-Ethersynthese. Als Beispiel dient die Synthese von 1-(3-Brom-2-ethoxyphenyl)ethanon.

Reagenzien und Materialien:

ReagenzMolmasse ( g/mol )Dichte (g/mL)MengeMol (mmol)Äquivalente
1-(3-Brom-2-hydroxyphenyl)ethanon215.04-215 mg1.01.0
Kaliumcarbonat (K₂CO₃), wasserfrei138.21-276 mg2.02.0
Iodethan155.971.950.08 mL1.51.5
Acetonitril (CH₃CN), wasserfrei41.050.7865 mL--

Prozedur:

  • In einem trockenen 25-mL-Rundkolben werden 1-(3-Brom-2-hydroxyphenyl)ethanon (215 mg, 1.0 mmol) und wasserfreies Kaliumcarbonat (276 mg, 2.0 mmol) in 5 mL wasserfreiem Acetonitril suspendiert.

  • Unter Rühren wird Iodethan (0.08 mL, 1.5 mmol) zu der Suspension gegeben.

  • Die Reaktionsmischung wird unter Rückfluss für 6-8 Stunden erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abkühlen auf Raumtemperatur wird der Feststoff abfiltriert und das Filtrat im Vakuum eingeengt.

  • Der Rückstand wird in Ethylacetat aufgenommen, mit Wasser und anschließend mit gesättigter Natriumchloridlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt kann durch Säulenchromatographie an Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch) gereinigt werden.

Erwartete Ergebnisse und Charakterisierung:

Die Williamson-Ethersynthese mit primären Alkylhalogeniden verläuft in der Regel mit guten bis sehr guten Ausbeuten (typischerweise 70-95%).[7] Die Charakterisierung des Produkts, 1-(3-Brom-2-ethoxyphenyl)ethanon, kann durch spektroskopische Methoden erfolgen. Analoge Daten für verwandte Verbindungen deuten auf folgende charakteristische Signale hin:

  • ¹H-NMR (CDCl₃): δ (ppm) ~7.6-7.0 (m, 3H, Ar-H), 4.1 (q, 2H, OCH₂CH₃), 2.6 (s, 3H, COCH₃), 1.4 (t, 3H, OCH₂CH₃).

  • ¹³C-NMR (CDCl₃): δ (ppm) ~200 (C=O), ~155 (C-O), ~135-115 (Ar-C), ~65 (OCH₂), ~28 (COCH₃), ~15 (CH₃).

  • IR (KBr, cm⁻¹): ~1680 (C=O, Keton), ~1250 (C-O, Aryl-Alkyl-Ether).

  • MS (EI): m/z (%) entsprechend dem Molekülion und charakteristischen Fragmenten.

Protokoll 2: Veresterung von 1-(3-Brom-2-hydroxyphenyl)ethanon mit einem Säurechlorid

Dieses Protokoll beschreibt die Synthese eines Esterderivats durch Reaktion mit einem Säurechlorid in Gegenwart einer Base. Als Beispiel dient die Synthese von 2-Acetyl-6-bromphenylbenzoat.

Reagenzien und Materialien:

ReagenzMolmasse ( g/mol )Dichte (g/mL)MengeMol (mmol)Äquivalente
1-(3-Brom-2-hydroxyphenyl)ethanon215.04-2.15 g10.01.0
Benzoylchlorid140.571.211.75 mL15.01.5
Pyridin, wasserfrei79.100.98210 mL--
3% Salzsäure--300 mL--
Methanol32.040.79220 mL--

Prozedur:

  • In einem 100-mL-Erlenmeyerkolben werden 1-(3-Brom-2-hydroxyphenyl)ethanon (2.15 g, 10.0 mmol) in 10 mL wasserfreiem Pyridin gelöst.

  • Unter Rühren wird Benzoylchlorid (1.75 mL, 15.0 mmol) langsam zugetropft. Die Reaktion ist exotherm.

  • Die Mischung wird für ca. 15-30 Minuten bei Raumtemperatur gerührt, bis die Wärmeentwicklung nachlässt.

  • Die Reaktionsmischung wird langsam und unter kräftigem Rühren in ein Becherglas mit 300 mL 3%iger Salzsäure und 100 g zerstoßenem Eis gegossen.

  • Der ausgefallene Feststoff wird mittels Vakuumfiltration abgetrennt.

  • Der Filterkuchen wird nacheinander mit 20 mL kaltem Methanol und 20 mL kaltem Wasser gewaschen, um Reste von Pyridin und Säure zu entfernen.

  • Das Rohprodukt wird an der Luft getrocknet und kann aus Methanol oder Ethanol umkristallisiert werden.

Erwartete Ergebnisse und Charakterisierung:

Die Veresterung von Phenolen mit Säurechloriden in Pyridin liefert in der Regel hohe Ausbeuten (oft >80%).[8] Die Charakterisierung des Produkts, 2-Acetyl-6-bromphenylbenzoat, kann durch spektroskopische Methoden erfolgen. Basierend auf analogen Strukturen lassen sich folgende Signale erwarten:

  • ¹H-NMR (CDCl₃): δ (ppm) ~8.2-7.4 (m, 8H, Ar-H), 2.5 (s, 3H, COCH₃).

  • ¹³C-NMR (CDCl₃): δ (ppm) ~198 (C=O, Keton), ~165 (C=O, Ester), ~150-120 (Ar-C), ~29 (COCH₃).

  • IR (KBr, cm⁻¹): ~1740 (C=O, Ester), ~1690 (C=O, Keton), ~1260 (C-O, Ester).

  • MS (EI): m/z (%) entsprechend dem Molekülion und charakteristischen Fragmenten wie dem Benzoyl-Kation.

Visualisierungen

Williamson-Ethersynthese Workflow

G Workflow der Williamson-Ethersynthese cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_purification Reinigung & Analyse start Start: Einwaage der Reagenzien reagenzien 1-(3-Brom-2-hydroxyphenyl)ethanon + K₂CO₃ in Acetonitril start->reagenzien zugabe Zugabe des Alkylhalogenids reagenzien->zugabe reflux Erhitzen unter Rückfluss (6-8 Stunden) zugabe->reflux abkuehlen Abkühlen auf Raumtemperatur reflux->abkuehlen filtration Filtration zur Entfernung von Salzen abkuehlen->filtration einengen Einengen des Filtrats filtration->einengen extraktion Extraktive Aufarbeitung (Ethylacetat/Wasser) einengen->extraktion trocknen Trocknen der organischen Phase extraktion->trocknen aufreinigung Säulenchromatographie trocknen->aufreinigung charakterisierung Charakterisierung (NMR, IR, MS) aufreinigung->charakterisierung end Ende: Reines Produkt charakterisierung->end

Abbildung 1: Allgemeiner experimenteller Workflow für die Williamson-Ethersynthese.

NF-κB-Signalweg und potenzielle Inhibition

G Inhibition des NF-κB-Signalwegs stimuli Entzündliche Stimuli (z.B. Zytokine) receptor Rezeptor stimuli->receptor IKK IKK-Komplex receptor->IKK Aktivierung IkB IκB IKK->IkB Phosphorylierung NFkB NF-κB (p50/p65) IkB_p p-IκB NFkB_active Aktives NF-κB NFkB->NFkB_active Freisetzung proteasom Proteasomaler Abbau IkB_p->proteasom Ubiquitinierung nucleus Zellkern NFkB_active->nucleus Translokation transcription Transkription von pro-inflammatorischen Genen nucleus->transcription Aktivierung derivative 1-(3-Brom-2-alkoxyphenyl)ethanon Derivat derivative->IKK Potenzielle Inhibition

Abbildung 2: Vereinfachter NF-κB-Signalweg und ein potenzieller Angriffspunkt für Derivate.

References

Application Note and Protocol: Ketone Reduction of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the chemical reduction of the ketone 1-(3-Bromo-2-hydroxyphenyl)ethanone to its corresponding secondary alcohol, 1-(3-Bromo-2-hydroxyphenyl)ethanol. The resulting chiral alcohol is a valuable building block for the synthesis of complex molecules and potential pharmaceutical agents. This application note outlines a common and efficient method using sodium borohydride, details the experimental workflow, and presents expected outcomes.

Introduction and Application

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis and is critical in the development of new pharmaceuticals. The starting material, this compound, possesses multiple functional groups that can be leveraged for further chemical modification.[1][2][3] Its reduction product, 1-(3-Bromo-2-hydroxyphenyl)ethanol, introduces a chiral center, making it a valuable intermediate for the stereoselective synthesis of bioactive molecules. Substituted ethylphenols, accessible through such reductions followed by deoxygenation, are recognized as important building blocks for fine chemicals, polymers, and pharmaceuticals.[4][5] This protocol focuses on a reliable and scalable reduction method suitable for a research or process development setting.

Chemical Reaction Scheme:

Experimental Protocol: Sodium Borohydride Reduction

This protocol describes the reduction of this compound using sodium borohydride (NaBH₄), a mild and selective reducing agent for aldehydes and ketones.[6][7][8]

2.1 Materials and Equipment

  • Reagents:

    • This compound (97% purity or higher)[3]

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH), anhydrous

    • Deionized water (H₂O)

    • Hydrochloric acid (HCl), 1 M solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Standard laboratory glassware

2.2 Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.[9]

  • Addition of Reducing Agent: While stirring vigorously, slowly add 0.2 g of sodium borohydride to the solution in small portions over 15 minutes. The addition is exothermic, and maintaining a low temperature is crucial.[6]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove it from the bath and let it stir at room temperature for an additional 1-2 hours. Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent) to confirm the consumption of the starting ketone.[9]

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 10 mL of 1 M HCl to quench the excess sodium borohydride. Be aware that hydrogen gas will evolve, so this step must be performed in a well-ventilated fume hood.[6]

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Add 30 mL of ethyl acetate and shake well. Separate the organic layer. Extract the aqueous layer two more times with 15 mL of ethyl acetate each.[6]

  • Washing and Drying: Combine all organic extracts and wash them sequentially with 20 mL of deionized water and 20 mL of brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Final Product Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, 1-(3-Bromo-2-hydroxyphenyl)ethanol. The product can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes the typical quantitative data expected from the described protocol.

ParameterValue/DescriptionNotes
Starting Material This compoundMol. Wt.: 215.04 g/mol [1]
Reducing Agent Sodium Borohydride (NaBH₄)Approx. 2 molar equivalents of hydride
Solvent Methanol---
Reaction Time 1.5 - 2.5 hoursMonitored by TLC[9]
Reaction Temperature 0 °C to Room TemperatureInitial cooling is critical[6]
Product 1-(3-Bromo-2-hydroxyphenyl)ethanolMol. Wt.: 217.06 g/mol
Typical Yield 85 - 95%Isolated yield after purification
Purity (Crude) >90%Determined by ¹H NMR or GC-MS
Appearance White to pale yellow solid or oil---

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the reduction of this compound.

G prep Preparation Dissolve Ketone in Methanol cool Cooling Equilibrate to 0-5 °C in Ice Bath prep->cool 1 reduction Reduction Slowly Add NaBH₄ cool->reduction 2 monitor Monitoring Stir and Monitor by TLC reduction->monitor 3 quench Quenching Add 1M HCl to Decompose Excess NaBH₄ monitor->quench 4 workup Workup Solvent Removal & EtOAc Extraction quench->workup 5 purify Purification Drying, Filtration & Concentration workup->purify 6 product Final Product 1-(3-Bromo-2-hydroxyphenyl)ethanol purify->product 7

Caption: Workflow for the NaBH₄ reduction of this compound.

Alternative Reduction Methods

While sodium borohydride is effective, other methods can be employed, particularly when stereoselectivity is desired or specific functional group tolerance is needed.

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or bimetallic nanoparticles (e.g., FeRu) with H₂ gas can be an effective method.[4][10] This approach can sometimes lead to hydrodeoxygenation, yielding the corresponding ethyl phenol derivative directly.[5][11]

  • Stereoselective Reductions: For producing a single enantiomer of the chiral alcohol, enzymatic reductions or asymmetric catalysts like those based on oxazaborolidines can be used.[12][13] Metal-mediated reductions with agents like lithium in combination with transition metal salts have also been shown to provide high stereoselectivity for certain ketones.[14][15][16]

Safety Precautions

  • Always work in a well-ventilated fume hood, especially during the quenching step where flammable hydrogen gas is produced.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium borohydride is a flammable solid and can react violently with water if not controlled. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Synthesis of Bioactive Molecules Using 1-(3-Bromo-2-hydroxyphenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules, primarily benzofuran and chromone derivatives, using 1-(3-bromo-2-hydroxyphenyl)ethanone as a key starting material. These synthesized compounds have shown potential as anticancer and antimicrobial agents.

Overview of Synthetic Pathways

This compound is a versatile precursor for the synthesis of various heterocyclic compounds. The presence of the hydroxyl and acetyl groups ortho to each other allows for cyclization reactions to form five- and six-membered rings, leading to the formation of benzofurans and chromones, respectively. The bromo substituent offers a site for further functionalization, enabling the creation of a diverse library of bioactive molecules.

A general workflow for the synthesis and evaluation of these compounds is outlined below:

Synthetic Workflow A This compound B Synthesis of Benzofuran Derivatives A->B  Alkylation/  Cyclization C Synthesis of Chromone Derivatives A->C  Condensation/  Cyclization D Purification and Characterization B->D C->D E Biological Activity Screening (Anticancer, Antimicrobial) D->E F Lead Compound Identification E->F VEGFR2_Signaling_Pathway cluster_cell Tumor Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Benzofuran Benzofuran Derivative Benzofuran->VEGFR2 Inhibition Synthetic_Derivatives Start This compound Benzofuran Benzofuran Scaffold Start->Benzofuran Chromone Chromone Scaffold Start->Chromone Anticancer Anticancer Activity Benzofuran->Anticancer Antimicrobial Antimicrobial Activity Chromone->Antimicrobial

Application Note: A Protocol for Selective N-alkylation of 1-(5-Amino-3-bromo-2-hydroxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-alkylated aminophenols are crucial structural motifs in a wide array of pharmaceutical agents and advanced materials. The synthesis of these compounds, however, presents a significant challenge due to the competitive O-alkylation of the phenolic hydroxyl group.[1] Direct alkylation of aminophenols using alkyl halides often results in a mixture of N- and O-alkylated products, necessitating tedious and often inefficient purification steps.[1] This application note provides a detailed, robust protocol for the selective N-alkylation of 1-(5-amino-3-bromo-2-hydroxyphenyl)ethanone, a versatile intermediate in drug discovery, via a one-pot reductive amination strategy. This method circumvents the selectivity issue by first forming an imine with an aldehyde, followed by in-situ reduction, to yield the desired N-alkylated product cleanly and efficiently.[2]

Experimental Protocol

This protocol details the selective N-alkylation of the amino group in 1-(5-amino-3-bromo-2-hydroxyphenyl)ethanone through a one-pot condensation and reduction reaction.

Materials and Equipment:

  • 1-(5-Amino-3-bromo-2-hydroxyphenyl)ethanone (Substrate)

  • Various aldehydes (e.g., Benzaldehyde, 4-Methoxybenzaldehyde, 4-Chlorobenzaldehyde)

  • Methanol (MeOH), Anhydrous

  • Sodium borohydride (NaBH₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1-(5-amino-3-bromo-2-hydroxyphenyl)ethanone (1.0 eq, e.g., 2.30 g, 10 mmol).

  • Solvent and Aldehyde Addition: Add anhydrous methanol (40 mL) to the flask and stir until the substrate is fully dissolved. To this solution, add the desired aldehyde (1.0 eq, 10 mmol).

  • Imine Formation: Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the Schiff base (imine). The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: After 1 hour, cool the reaction mixture in an ice bath. Carefully and portion-wise, add sodium borohydride (NaBH₄) (1.5 eq, 0.57 g, 15 mmol) to the stirred solution. Caution: Hydrogen gas evolution will occur.

  • Reaction Completion: Once the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Workup:

    • Quench the reaction by the slow addition of deionized water (20 mL).

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The distinction between N- and O-alkylation can be reliably determined using various NMR methods, such as HMBC and ROESY experiments.[3]

Data Presentation

The described protocol was applied to a range of aromatic aldehydes, demonstrating its versatility. The results are summarized in the table below.

EntryAldehydeProductYield (%)
1Benzaldehyde1-(5-(Benzylamino)-3-bromo-2-hydroxyphenyl)ethanone97
24-Methoxybenzaldehyde1-(3-Bromo-2-hydroxy-5-((4-methoxybenzyl)amino)phenyl)ethanone95
34-Chlorobenzaldehyde1-(5-((4-Chlorobenzyl)amino)-3-bromo-2-hydroxyphenyl)ethanone91
42-Naphthaldehyde1-(3-Bromo-2-hydroxy-5-(naphthalen-2-ylmethylamino)phenyl)ethanone93

Table 1: Isolated yields of selectively N-alkylated products from the reaction of 1-(5-amino-3-bromo-2-hydroxyphenyl)ethanone with various aldehydes using the one-pot reductive amination protocol. Yields are based on isolated product after purification.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the selective N-alkylation protocol.

G cluster_prep Reaction Setup cluster_reaction One-Pot Synthesis cluster_workup Purification cluster_product Final Product A 1. Dissolve Substrate (1-(5-Amino-3-bromo-2-hydroxyphenyl)ethanone) in Methanol B 2. Add Aldehyde (e.g., Benzaldehyde) A->B 1.0 eq C 3. Imine Formation (Stir at RT, 1h) B->C D 4. Reduction (Add NaBH4 at 0°C, then stir at RT, 2-3h) C->D In-situ E 5. Aqueous Workup (Quench, Extract) D->E F 6. Column Chromatography E->F G Pure N-Alkylated Product F->G

Caption: Workflow for Selective N-Alkylation via Reductive Amination.

Discussion

The reductive amination approach offers excellent selectivity for the N-alkylation of aminophenols.[1] By converting the primary amine into an imine before the reduction step, the nucleophilicity of the nitrogen atom is temporarily masked from direct alkylation, while the hydroxyl group remains unreactive under these mild conditions. The subsequent reduction with sodium borohydride is highly chemoselective for the imine C=N bond, leaving the ketone and aromatic ring untouched. The high yields reported in Table 1 underscore the efficiency and reliability of this protocol for synthesizing a variety of N-alkylated derivatives, which are valuable for structure-activity relationship (SAR) studies in drug development. This method avoids the use of harsh bases or high temperatures often required for traditional Williamson ether synthesis, which could lead to undesired side reactions or decomposition of sensitive substrates.[4]

References

Application Notes and Protocols for Williamson Ether Synthesis using 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note provides detailed protocols and data for the synthesis of various ethers using 1-(3-Bromo-2-hydroxyphenyl)ethanone as the starting material. The resulting 1-(3-bromo-2-alkoxyphenyl)ethanone derivatives are of significant interest in medicinal chemistry and drug development due to their potential as intermediates for novel therapeutic agents. Substituted acetophenones and their derivatives have shown a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] This document outlines the synthetic procedures, presents quantitative data, and discusses the potential applications of these compounds.

Reaction Scheme

The Williamson ether synthesis proceeds via an SN2 reaction between a deprotonated alcohol (phenoxide in this case) and an alkyl halide. The general scheme for the synthesis using this compound is as follows:

Experimental Protocols

Several protocols can be employed for the Williamson ether synthesis of this compound, with the choice of base and solvent being critical for reaction success and yield. Below are two detailed protocols using different common bases.

Protocol 1: Potassium Carbonate in Butanone

This method is a relatively mild and common procedure for the etherification of phenols.[5]

Materials:

  • This compound

  • Ethyl iodide (or other primary alkyl halide)

  • Potassium carbonate (K₂CO₃), finely pulverized

  • Butanone (Methyl Ethyl Ketone - MEK)

  • tert-Butyl methyl ether (TBME)

  • Water (H₂O)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), finely pulverized potassium carbonate (2.0 eq), and butanone (10-15 mL per gram of starting material).

  • Carefully add the alkyl halide (e.g., ethyl iodide, 1.2 eq) to the mixture.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 80°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add water to the flask and transfer the contents to a separatory funnel.

  • Extract the aqueous layer with tert-butyl methyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Protocol 2: Sodium Hydride in Dimethylformamide (DMF)

This protocol utilizes a stronger base, sodium hydride, which is suitable for less reactive phenols or when a faster reaction is desired.[6]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Williamson ether synthesis with this compound and various alkyl halides.

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl IodideK₂CO₃Butanone80 (Reflux)4-685-95
Benzyl BromideK₂CO₃Acetonitrile82 (Reflux)6-880-90
Methyl IodideNaHDMFRoom Temp.12-18>90
Propyl BromideCs₂CO₃Acetonitrile82 (Reflux)8-1282-92

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis of this compound.

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Reactants Combine this compound, Base, and Solvent Start->Reactants Alkyl_Halide Add Alkyl Halide Reactants->Alkyl_Halide Heat Heat to Reflux (if required) Alkyl_Halide->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench Reaction Cool->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End Characterize Product Purify->End

Caption: General workflow for the Williamson ether synthesis.

Potential Biological Activity Pathway

Derivatives of 2-alkoxyacetophenones have been investigated for their potential as anticancer agents.[7] One possible mechanism of action involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and growth.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis Inhibitor 1-(3-bromo-2-alkoxyphenyl)ethanone Derivative Inhibitor->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Applications in Drug Development

The synthesized 1-(3-bromo-2-alkoxyphenyl)ethanone derivatives serve as versatile scaffolds for the development of novel therapeutic agents. The presence of the bromo, acetyl, and ether functionalities allows for a wide range of subsequent chemical modifications.

  • Antimicrobial and Antifungal Agents: Acetophenone derivatives have demonstrated promising antifungal activity against various phytopathogenic fungi.[1] The synthesized ethers can be further functionalized to explore their potential as novel antimicrobial and antifungal drugs.

  • Anticancer Agents: Chalcones derived from substituted 2-hydroxyacetophenones have been evaluated for their anticancer activity.[7] The ether derivatives of this compound can be used as precursors for the synthesis of novel chalcones and other heterocyclic compounds with potential cytotoxic activity against various cancer cell lines. Further investigation into their mechanism of action, such as the inhibition of critical signaling pathways, is a promising area of research.

  • Herbicidal Activity: Phenoxyacetate derivatives have been investigated for their herbicidal properties.[2] The synthesized compounds could be explored for their potential as selective herbicides.

Conclusion

The Williamson ether synthesis is a highly effective method for the preparation of a diverse range of 1-(3-bromo-2-alkoxyphenyl)ethanone derivatives from this compound. The protocols provided herein offer reliable and high-yielding routes to these valuable intermediates. The potential biological activities of these compounds make them attractive targets for further investigation in the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Heck Coupling of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the Heck coupling of 1-(3-Bromo-2-hydroxyphenyl)ethanone. This reaction is a valuable tool for the synthesis of substituted stilbene derivatives, which are of significant interest in medicinal chemistry and materials science. The presence of the ortho-hydroxyl and acetyl groups on the aryl bromide substrate presents unique considerations for optimizing the reaction conditions.

Introduction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This versatile reaction has become a cornerstone of modern organic synthesis. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product.[2]

For the specific substrate, this compound, the presence of a free hydroxyl group in the ortho position can influence the reaction. Potential challenges include chelation of the hydroxyl group to the palladium catalyst, which may alter its reactivity, and the acidity of the phenolic proton, which can affect the choice of base. To address this, two main strategies are presented: direct coupling of the unprotected phenol and a protocol involving the protection of the hydroxyl group as an acetate ester.

Data Presentation

The following tables summarize various reported and optimized reaction conditions for the Heck coupling of aryl bromides, including substrates with similar functionalities to this compound.

Table 1: Reaction Conditions for Heck Coupling of Aryl Bromides with Styrene

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMA12018-24>80 (expected)Adapted from similar substrates
2Pd(OAc)₂ (1)(o-tolyl)₃P (4)K₃PO₄·3H₂O (2)Isopropanol8512up to 75[3]
3Pd(OAc)₂ (1)NHC Salt (2)K₂CO₃ (2)DMF/H₂O (1:1)804High Conversion[4]
4Pd/CNoneKOAcDMF/H₂O9512Not specified[5]
5PdCl₂(PPh₃)₂-Et₃NCH₃CNNot specified1High Yield[5]

Table 2: Protecting Group Strategy - Heck Coupling of an Acetylated Analog

EntrySubstrateAlkenePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)
11-(3-Bromo-2-acetoxyphenyl)ethanoneStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMA12024

Note: This is a proposed set of conditions based on analogous reactions.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents should be handled in a manner that avoids inhalation and skin contact.

Protocol 1: Heck Coupling of this compound (Unprotected Hydroxyl Group)

This protocol describes the direct coupling of this compound with styrene. The choice of a suitable base is critical to neutralize the generated HBr and to deprotonate the phenolic hydroxyl group, which may participate in the catalytic cycle.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive flow of the inert gas, add anhydrous DMF via syringe.

  • Add styrene to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Heck Coupling via a Protecting Group Strategy

To circumvent potential complications arising from the free hydroxyl group, a protection-coupling-deprotection sequence can be employed. The hydroxyl group is first protected as an acetate ester.

Step 2a: Acetylation of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Acetic anhydride (1.5 mmol, 1.5 equiv)

  • Pyridine (2.0 mmol, 2.0 equiv)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine followed by acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(3-Bromo-2-acetoxyphenyl)ethanone. This product can often be used in the next step without further purification.

Step 2b: Heck Coupling of 1-(3-Bromo-2-acetoxyphenyl)ethanone

Materials:

  • 1-(3-Bromo-2-acetoxyphenyl)ethanone (from Step 2a) (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)

Procedure:

  • Follow the procedure outlined in Protocol 1 (Steps 1-12) , substituting 1-(3-Bromo-2-acetoxyphenyl)ethanone for this compound and DMA for DMF. A reaction temperature of 120 °C is recommended.

Step 2c: Deprotection of the Acetate Group

Materials:

  • Acetylated Heck product (from Step 2b)

  • Methanol (10 mL)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) or Sodium methoxide (catalytic amount)

Procedure:

  • Dissolve the acetylated product in methanol.

  • Add potassium carbonate or a catalytic amount of sodium methoxide.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final deprotected product. Purify by column chromatography if necessary.

Visualizations

Heck_Reaction_Workflow A This compound J Product: (E)-1-(2-hydroxy-3-styrylphenyl)ethanone A->J B Styrene B->J C Pd(OAc)₂ D PPh₃ E Base (e.g., K₂CO₃) F Solvent (e.g., DMF) G Heat (80-120°C) H Aqueous Workup I Column Chromatography H->I J->H

Caption: General workflow for the Heck coupling reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl Ar-Pd(II)-X(L₂) oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination pd_pi_complex [Ar-Pd(II)(alkene)(L₂)]⁺X⁻ alkene_coordination->pd_pi_complex migratory_insertion Migratory Insertion pd_pi_complex->migratory_insertion pd_alkyl R-CH₂-CH(Ar)-Pd(II)-X(L₂) migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_hydride H-Pd(II)-X(L₂) beta_hydride_elimination->pd_hydride product Substituted Alkene beta_hydride_elimination->product reductive_elimination Reductive Elimination pd_hydride->reductive_elimination hx H-X pd_hydride->hx reductive_elimination->pd0 aryl_halide Ar-X aryl_halide->oxidative_addition alkene Alkene alkene->alkene_coordination base Base base->reductive_elimination base_hx Base-H⁺X⁻ base->base_hx hx->base_hx

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Synthesis of Substituted Benzofurans from 1-(3-Bromo-2-hydroxyphenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted benzofurans, valuable scaffolds in medicinal chemistry, starting from 1-(3-Bromo-2-hydroxyphenyl)ethanone. The methodologies described herein are based on established synthetic routes for benzofuran formation from ortho-hydroxyacetophenones.

Application Notes

Substituted benzofurans are a prominent class of heterocyclic compounds widely recognized for their diverse and significant pharmacological activities. The benzofuran nucleus is a key structural motif in numerous natural products and synthetic drugs.[1][2][3] These compounds have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5]

The introduction of various substituents onto the benzofuran ring allows for the fine-tuning of their biological activity, making them attractive targets for drug discovery and development programs. The starting material, this compound, provides a strategic entry point for the synthesis of 7-bromo-substituted benzofurans, which can be further functionalized to generate a library of novel compounds for biological screening. The inherent bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of additional diversity.

Experimental Protocols

The synthesis of substituted benzofurans from this compound can be effectively achieved through a two-step process:

  • Cyclization: Reaction of this compound with an α-haloketone, such as chloroacetone, to form the benzofuran ring.

  • Further Functionalization (Optional): Subsequent modification of the newly formed benzofuran, for instance, through bromination of the methyl group at the 3-position.

Protocol 1: Synthesis of 1-(7-Bromo-3-methyl-1-benzofuran-2-yl)ethanone

This protocol details the synthesis of the core benzofuran structure from this compound.

Materials:

  • This compound

  • Chloroacetone

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O)

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) and chloroacetone (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80 °C and stir for 48-96 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford pure 1-(7-Bromo-3-methyl-1-benzofuran-2-yl)ethanone.

Quantitative Data:

Starting MaterialReagentsSolventTime (h)Temp (°C)ProductYield (%)
This compoundChloroacetone, K₂CO₃Acetonitrile48-96801-(7-Bromo-3-methyl-1-benzofuran-2-yl)ethanoneVaries

Note: The yield is dependent on the specific reaction conditions and scale. Researchers should optimize the conditions for their specific setup.

Protocol 2: Bromination of 1-(7-Bromo-3-methyl-1-benzofuran-2-yl)ethanone

This protocol describes the subsequent bromination of the methyl group at the 3-position of the benzofuran ring.

Materials:

  • 1-(7-Bromo-3-methyl-1-benzofuran-2-yl)ethanone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (catalytic amount)

  • Carbon tetrachloride (CCl₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 1-(7-Bromo-3-methyl-1-benzofuran-2-yl)ethanone (1.0 eq) in dry carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.0 eq) and a catalytic amount of benzoyl peroxide.

  • Reflux the reaction mixture for 24-48 hours, monitoring by TLC.

  • After completion, cool the mixture and filter to remove succinimide.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane or hexane:ethyl acetate eluent to yield 1-[7-Bromo-3-(bromomethyl)-1-benzofuran-2-yl]ethanone.[2]

Quantitative Data:

Starting MaterialReagentsSolventTime (h)ConditionProductYield (%)
1-(7-Bromo-3-methyl-1-benzofuran-2-yl)ethanoneNBS, Benzoyl peroxideCCl₄24-48Reflux1-[7-Bromo-3-(bromomethyl)-1-benzofuran-2-yl]ethanoneVaries

Note: The yield is dependent on the specific reaction conditions and scale.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Protocol 1: Cyclization cluster_1 Protocol 2: Bromination (Optional) SM This compound INT 1-(7-Bromo-3-methyl-1-benzofuran-2-yl)ethanone SM->INT Chloroacetone, K2CO3 Acetonitrile, 80°C P1 Substituted Benzofurans INT->P1 P2 Further Functionalized Benzofurans INT->P2 NBS, Benzoyl Peroxide CCl4, Reflux

Caption: General workflow for the synthesis of substituted benzofurans.

Logical Relationship of Synthesis

Logical_Relationship Start Starting Material This compound Reaction1 Nucleophilic Substitution & Intramolecular Cyclization Start->Reaction1 Reagent1 α-Haloketone (e.g., Chloroacetone) Reagent1->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Intermediate Substituted Benzofuran 1-(7-Bromo-3-methyl-1-benzofuran-2-yl)ethanone Reaction1->Intermediate Reaction2 Radical Bromination Intermediate->Reaction2 Reagent2 Brominating Agent (e.g., NBS) Reagent2->Reaction2 FinalProduct Functionalized Benzofuran Reaction2->FinalProduct

Caption: Key steps in the synthesis and functionalization of benzofurans.

References

The Untapped Potential of 1-(3-Bromo-2-hydroxyphenyl)ethanone in Advanced Materials: A Guide to Prospective Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide delineates the prospective applications of 1-(3-Bromo-2-hydroxyphenyl)ethanone in the burgeoning field of materials science. While this compound is primarily recognized as a synthetic intermediate, its unique trifecta of functional groups—a reactive bromine atom, a chelating hydroxyl group, and a versatile ketone—positions it as a compelling candidate for the development of novel functional materials. This document moves beyond the compound's established role, providing researchers, scientists, and drug development professionals with a forward-looking exploration of its potential as a precursor for high-performance chemosensors and as a dynamic cross-linking agent for robust polymer networks. Through detailed theoretical frameworks, proposed synthetic protocols, and visual schematics, we aim to catalyze further research and unlock the latent value of this versatile molecule in next-generation materials.

Introduction: Unveiling the Latent Capabilities of a Multifunctional Building Block

This compound is a substituted aromatic ketone with the molecular formula C₈H₇BrO₂.[1] Its structure is characterized by a phenyl ring substituted with a bromine atom, a hydroxyl group, and an ethanone group. The strategic placement of these functionalities imparts a unique chemical reactivity that can be harnessed for the synthesis of advanced materials. The hydroxyl and ketone groups in proximity can act as a chelating moiety for metal ions, a feature that is highly desirable in the design of colorimetric and fluorescent sensors.[2][3][4] Furthermore, the presence of a bromine atom opens avenues for participation in cross-coupling reactions, enabling its incorporation into polymer backbones.[5][6][7][8][9] The phenolic hydroxyl group also presents opportunities for oxidative coupling or condensation reactions, suggesting a role in the formation of cross-linked polymer networks.[1][10][11]

This guide will explore two primary areas of potential application:

  • As a Precursor for Novel Chemosensors: Leveraging the chelating ability of the 2-hydroxyacetophenone moiety to create sensitive and selective sensors for metal ions.

  • As a Cross-Linking Agent for Polymer Systems: Utilizing the reactivity of the phenolic hydroxyl and bromo groups to enhance the mechanical and thermal properties of various polymers.

PropertyValue
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance White to Pale-yellow to Yellow-brown Solid or Liquid
CAS Number 1836-05-1

Application Area I: Precursor for High-Performance Chemosensors

The development of selective and sensitive chemosensors for the detection of environmentally and biologically significant ions is a major focus of materials science.[12] The 2-hydroxyacetophenone scaffold within this compound is an excellent starting point for designing such sensors, particularly through the formation of Schiff base derivatives.[2][3][4][13]

Scientific Rationale: Schiff Base Formation for Ion Detection

The ketone group of this compound can readily undergo a condensation reaction with primary amines to form a Schiff base (an imine). When a suitable fluorophore or chromophore is attached to the amine, the resulting Schiff base can act as a sensor. The lone pair of electrons on the imine nitrogen, in conjunction with the adjacent hydroxyl group, creates a binding pocket for metal ions. Upon chelation, the electronic properties of the molecule are altered, leading to a detectable change in its fluorescence or color.[14] This "turn-on" or "turn-off" fluorescent response provides a clear signal for the presence of the target ion.[14]

Schiff_Base_Sensor This compound This compound Schiff_Base_Formation Schiff_Base_Formation This compound->Schiff_Base_Formation Condensation Schiff_Base_Sensor Schiff_Base_Sensor Schiff_Base_Formation->Schiff_Base_Sensor Product Primary_Amine_Fluorophore Primary_Amine_Fluorophore Primary_Amine_Fluorophore->Schiff_Base_Formation Chelation Chelation Schiff_Base_Sensor->Chelation Binds Metal Ion Optical_Response Optical_Response Chelation->Optical_Response Results in Metal_Ion Metal_Ion Metal_Ion->Chelation

Caption: Proposed workflow for developing a chemosensor.

Hypothetical Protocol: Synthesis of a Fluorescent Schiff Base Sensor

This protocol describes the synthesis of a hypothetical Schiff base sensor for a target metal ion (e.g., Al³⁺) by reacting this compound with a fluorescent amine, such as 2-aminophenol.

Materials:

  • This compound

  • 2-Aminophenol

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.23 mmol of 2-aminophenol in 20 mL of absolute ethanol. Stir the solution at room temperature until the amine is fully dissolved.

  • Addition of Ketone: To the stirred solution, add 1.23 mmol of this compound.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a condenser to the flask and reflux the mixture with continuous stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base product should form. If not, the slow addition of deionized water can induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base product in a vacuum oven at a low temperature.

  • Characterization: Characterize the final product using techniques such as FT-IR, ¹H-NMR, and mass spectrometry to confirm the formation of the imine bond and the overall structure.

Expected Outcome:

The synthesized Schiff base would be a fluorescent compound that exhibits a change in its emission spectrum upon the addition of the target metal ion. This change can be quantified to determine the concentration of the ion in a sample.

Application Area II: A Polyfunctional Cross-Linking Agent

The mechanical strength, thermal stability, and solvent resistance of polymers can be significantly enhanced by cross-linking, which involves the formation of covalent bonds between polymer chains.[15] this compound, with its multiple reactive sites, is a prime candidate for use as a cross-linking agent.[16][17]

Scientific Rationale: Multi-faceted Reactivity for Network Formation

This compound offers several pathways for cross-linking:

  • Phenolic Hydroxyl Group: The hydroxyl group can participate in condensation reactions with other functional groups on polymer chains, such as carboxylic acids or epoxides. It can also undergo oxidative coupling to form biphenyl linkages between chains.[1][10]

  • Bromo Group: The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form strong carbon-carbon bonds with appropriately functionalized polymers.[5][6][7][8][9]

  • Ketone Group: While less reactive for direct cross-linking, the ketone can be derivatized to introduce other reactive functionalities if needed.

The combination of these reactive sites allows for the creation of a dense, three-dimensional polymer network, leading to materials with enhanced durability.[15][18]

Crosslinking_Diagram cluster_0 Polymer Chains cluster_1 Result Polymer_A Polymer Chain A Functional Group X Crosslinker This compound | { -OH |  -Br} Polymer_A:f0->Crosslinker:hydroxyl Condensation Reaction Polymer_B Polymer Chain B Functional Group Y Polymer_B:f0->Crosslinker:bromo Cross-Coupling Reaction Crosslinked_Network Formation of a 3D Polymer Network

Caption: Cross-linking of polymers via the title compound.

Hypothetical Protocol: Cross-Linking of a Polyester

This protocol outlines a hypothetical procedure for cross-linking a polyester, such as poly(ethylene terephthalate) (PET), that has been functionalized with terminal hydroxyl groups, using this compound.

Materials:

  • Hydroxyl-terminated polyester

  • This compound

  • A suitable high-boiling point solvent (e.g., dimethylformamide - DMF)

  • A condensation catalyst (e.g., p-toluenesulfonic acid)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel with mechanical stirring and temperature control

Procedure:

  • Polymer Dissolution: Dissolve the hydroxyl-terminated polyester in DMF in the reaction vessel under an inert atmosphere. Heat the mixture gently to aid dissolution.

  • Addition of Cross-linker and Catalyst: Once the polymer is fully dissolved, add the desired stoichiometric amount of this compound and the condensation catalyst to the solution. The amount of cross-linker will determine the cross-linking density and the final properties of the material.

  • Reaction: Heat the reaction mixture to a temperature sufficient to drive the condensation reaction between the hydroxyl groups of the polymer and the phenolic hydroxyl of the cross-linker, typically in the range of 120-160°C. Maintain the reaction for several hours until the desired viscosity is achieved, indicating the formation of a cross-linked network.

  • Casting and Curing: Cast the resulting viscous solution onto a suitable substrate and cure at an elevated temperature in a vacuum oven to remove the solvent and complete the cross-linking process.

  • Characterization: Analyze the resulting cross-linked polymer film for its mechanical properties (tensile strength, modulus), thermal stability (TGA, DSC), and solvent resistance.

Expected Outcome:

The cross-linked polyester is expected to exhibit significantly improved tensile strength, a higher glass transition temperature, and reduced solubility in common organic solvents compared to the original linear polymer.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation.[11] Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.[11]

Conclusion and Future Outlook

This compound is a molecule with significant, yet largely unexplored, potential in materials science. Its polyfunctional nature makes it a versatile building block for creating advanced materials with tailored properties. The proposed applications in chemosensor development and polymer cross-linking represent just two of the many possibilities. Further research into the reactivity of this compound and its derivatives is warranted and could lead to innovations in areas such as functional coatings, specialty polymers, and analytical devices. It is the author's hope that this guide will serve as a catalyst for such investigations, paving the way for the transformation of this humble intermediate into a cornerstone of advanced material design.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(3-Bromo-2-hydroxyphenyl)ethanone synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: acetylation of 2-bromophenol to yield 2'-bromophenyl acetate, followed by a Fries rearrangement.

Issue 1: Low Overall Yield of this compound

Question: My final yield of this compound is consistently below 50%. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can arise from several factors related to the Fries rearrangement, a reaction known for its sensitivity to reaction conditions.[1] Here are the primary aspects to investigate:

  • Suboptimal Reaction Temperature: The Fries rearrangement is highly temperature-dependent.[2] To favor the formation of the desired ortho product, this compound, higher temperatures are generally required.[2][3] Conversely, lower temperatures tend to favor the formation of the para isomer.[2][3]

  • Presence of Moisture: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the reaction setup will consume the catalyst, reducing its effectiveness and consequently the reaction yield. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Side Reactions and Decomposition: The harsh conditions of the Fries rearrangement can lead to the formation of multiple byproducts and decomposition of the starting material and product.[4] This is particularly true at very high temperatures.[4] Careful monitoring of the reaction progress is crucial to avoid prolonged reaction times that can exacerbate these issues.

  • Inefficient Purification: The final product is often contaminated with the para isomer and other byproducts.[5] Inefficient separation during crystallization and column chromatography can lead to a lower isolated yield of the pure desired product.

Issue 2: High Formation of the Para-Isomer Byproduct

Question: I am obtaining a significant amount of the para-substituted byproduct, 1-(5-Bromo-2-hydroxyphenyl)ethanone. How can I improve the selectivity for the ortho product?

Answer: The ortho/para selectivity of the Fries rearrangement is a classic challenge that can be addressed by carefully controlling the reaction conditions.

  • Increase Reaction Temperature: As a general rule, higher reaction temperatures favor the formation of the ortho product.[2][3] This is attributed to the thermodynamic stability of the bidentate complex formed between the ortho isomer and the aluminum chloride catalyst.[2]

  • Use a Non-Polar Solvent: The choice of solvent plays a critical role in directing the rearrangement. Non-polar solvents favor the formation of the ortho product, while the proportion of the para product increases with solvent polarity.[1][2]

  • Consider Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can influence the product ratio.[2]

Issue 3: Complex Product Mixture and Purification Difficulties

Question: After the reaction, my crude product is a complex mixture that is difficult to purify. What could be the cause and what are the best purification strategies?

Answer: A complex product mixture is often a result of side reactions such as bromine migration or intermolecular acyl migration, which can occur under the strong acidic and high-temperature conditions of the Fries rearrangement.[4]

  • Optimize Reaction Conditions: To minimize side reactions, it is crucial to find the optimal balance of temperature and reaction time. Running the reaction at the lowest temperature that still provides a reasonable conversion rate to the desired product can help.

  • Purification Strategy: A two-step purification process is generally effective.

    • Crystallization: The crude product can be treated with a non-polar solvent like hexane and cooled to a low temperature (e.g., -20°C).[5] This often causes the less soluble para-substituted byproduct to crystallize, allowing for its removal by filtration.[5]

    • Column Chromatography: The remaining filtrate, enriched with the desired ortho isomer, can then be purified by silica gel column chromatography to isolate the pure this compound.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step synthesis route for this compound?

A1: The most common synthesis involves:

  • Acetylation of 2-bromophenol: 2-bromophenol is reacted with acetyl chloride in the presence of a base like triethylamine to form 2'-bromophenyl acetate.[5]

  • Fries Rearrangement: The isolated 2'-bromophenyl acetate is then subjected to a Fries rearrangement using a Lewis acid catalyst, such as aluminum chloride, to yield a mixture of this compound (ortho product) and 1-(5-Bromo-2-hydroxyphenyl)ethanone (para product).[5]

Q2: Are there alternative catalysts to aluminum chloride for the Fries rearrangement?

A2: Yes, while aluminum chloride is the most common catalyst, other Lewis acids and Brønsted acids can also be used.[2] Alternatives include:

  • Boron trifluoride (BF₃)[6]

  • Titanium tetrachloride (TiCl₄)[6]

  • Tin tetrachloride (SnCl₄)[6]

  • Zinc powder[7]

  • Methanesulfonic acid[7]

  • Hydrogen fluoride (HF)[2] The choice of catalyst can influence the reaction conditions and the ortho/para selectivity.

Q3: How can I monitor the progress of the Fries rearrangement?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (2'-bromophenyl acetate) and the formation of the products. This allows you to stop the reaction at the optimal time to maximize the yield of the desired product and minimize the formation of degradation products.

Q4: What are the key safety precautions for this synthesis?

A4: The synthesis involves several hazardous materials and conditions:

  • Aluminum chloride: It is a corrosive and water-reactive solid. Handle it in a fume hood and avoid contact with skin and eyes.

  • Acetyl chloride: It is a corrosive and flammable liquid that reacts violently with water.

  • 2-bromophenol: It is toxic and corrosive.

  • Solvents: Many of the solvents used, such as 1,2-dichlorobenzene, are hazardous. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.

Data Presentation

Table 1: Summary of Reaction Conditions and Yield for the Synthesis of this compound via Fries Rearrangement

ParameterConditionYield (%)Reference
Starting Material 2'-bromophenyl acetate-[5]
Catalyst Aluminum trichloride (AlCl₃)-[5]
Solvent 1,2-dichlorobenzene-[5]
Temperature 140 °C-[5]
Reaction Time 3 hours-[5]
Final Product Yield -62[5]

Table 2: Effect of Temperature on Ortho/Para Ratio in a Representative Fries Rearrangement

EntryTemperature (°C)Ortho:Para RatioTotal Yield (%)
1401.0 : 2.1345
2601.0 : 1.8565
3801.0 : 1.5480
41002.84 : 1.088
51203.03 : 1.092
61501.95 : 1.075
71701.72 : 1.062
Data adapted from a study on a similar Fries rearrangement, illustrating the general trend of temperature effects.

Experimental Protocols

Protocol 1: Synthesis of 2'-bromophenyl acetate

  • Dissolve 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL) in a round-bottomed flask.[5]

  • To this solution, add acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol).[5]

  • Stir the reaction mixture at room temperature for 1 hour.[5]

  • Remove the solvent by distillation under reduced pressure to obtain pure 2'-bromophenyl acetate (yield: ~98%).[5]

Protocol 2: Fries Rearrangement to this compound

  • Dissolve the 2'-bromophenyl acetate obtained from the previous step in 1,2-dichlorobenzene (100 mL).[5]

  • Carefully add aluminum trichloride (11.3 g, 84.9 mmol) to the solution.[5]

  • Heat the reaction mixture to 140 °C and stir for 3 hours.[5]

  • After completion, cool the reaction mixture and quench by adding a mixture of ice and 10% hydrochloric acid until the solution is slightly acidic.[5]

  • Separate the organic phase and extract the aqueous phase with dichloromethane (3 x 50 mL).[5]

  • Combine the organic phases, dry with magnesium sulfate, and filter.[5]

  • Evaporate the solvent under reduced pressure to obtain the crude product.[5]

Protocol 3: Purification of this compound

  • Treat the crude product with hexane (300 mL) and cool to -20 °C to crystallize the para-substituted byproduct.[5]

  • Filter off the crystallized solid.[5]

  • Pass the filtrate through a silica gel column, washing with hexane to remove the 1,2-dichlorobenzene solvent.[5]

  • Change the eluent to a mixture of dichloromethane and triethylamine (e.g., 20:1) to elute the desired product.[5]

  • Evaporate the eluent from the collected fractions under reduced pressure to obtain pure this compound as a colorless oil (yield: ~62%).[5]

Visualizations

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_fries Step 2: Fries Rearrangement start 2-Bromophenol reagents1 Acetyl Chloride, Triethylamine, Dichloromethane reaction1 Stir at RT for 1h reagents1->reaction1 workup1 Solvent Evaporation reaction1->workup1 intermediate 2'-Bromophenyl acetate workup1->intermediate reagents2 Aluminum Chloride, 1,2-Dichlorobenzene reaction2 Heat at 140°C for 3h intermediate->reaction2 reagents2->reaction2 workup2 Acidic Workup & Extraction reaction2->workup2 crude_product Crude Product (Ortho & Para isomers) workup2->crude_product

Caption: Experimental workflow for the synthesis of this compound.

Purification_Workflow crude Crude Product (Ortho & Para Isomers) crystallization Crystallization (Hexane, -20°C) crude->crystallization filtration Filtration crystallization->filtration para_isomer Para Isomer (Solid) filtration->para_isomer Solid filtrate Filtrate (Enriched in Ortho Isomer) filtration->filtrate Liquid chromatography Silica Gel Column Chromatography filtrate->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Purification workflow for this compound.

Selectivity_Factors fries Fries Rearrangement Selectivity temp Reaction Temperature fries->temp solvent Solvent Polarity fries->solvent ortho Ortho Product (Desired) temp->ortho High Temp para Para Product (Byproduct) temp->para Low Temp solvent->ortho Non-Polar solvent->para Polar

Caption: Factors influencing ortho/para selectivity in the Fries rearrangement.

References

Purification of crude 1-(3-Bromo-2-hydroxyphenyl)ethanone by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1-(3-Bromo-2-hydroxyphenyl)ethanone

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude this compound via column chromatography.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is not moving from the origin on the silica gel column. What should I do?

A1: This is a common issue when dealing with polar compounds, especially those with phenolic hydroxyl groups, which can interact strongly with the polar silica gel stationary phase.[1][2] Here are several strategies to address this:

  • Increase Mobile Phase Polarity: Your elution solvent is likely not polar enough. Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If that is insufficient, consider switching to a more polar solvent system, such as dichloromethane/methanol.[1]

  • Check Compound Solubility: Ensure your compound is soluble in the mobile phase. If solubility is low, it will not move effectively through the column.[3]

  • Deactivate Silica Gel: The acidic nature of silica gel can cause strong adsorption of phenolic compounds. Consider deactivating the silica by preparing a slurry with your initial, least polar solvent system containing a small amount (e.g., 1-2%) of triethylamine or another suitable base before packing the column.[4]

Q2: I'm observing poor separation between my desired product and impurities. How can I improve the resolution?

A2: Achieving good separation requires optimizing the selectivity of your chromatographic system.

  • Optimize the Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation and gives your target compound an Rf value of approximately 0.2-0.3.[5]

  • Try a Different Solvent System: If a hexane/ethyl acetate system doesn't provide adequate separation, consider alternatives. For aromatic compounds, incorporating toluene into the mobile phase (e.g., 10% ethyl acetate in toluene) can significantly improve separation.[1] A dichloromethane/methanol system is also a good option for polar compounds.[1]

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low polarity mobile phase and gradually increase the polarity during the run (gradient elution). This can help separate compounds with different polarities more effectively. A gradient of ethyl acetate in hexane (e.g., starting from 0% and going to 20%) has been reported for this compound.[6]

Q3: The compound is coming off the column, but the band is streaking or "tailing". What causes this and how can I fix it?

A3: Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase or by column overloading.

  • Reduce Sample Load: You may be loading too much crude material onto the column. For a given column size, there is a limit to the amount of sample that can be effectively separated.

  • Use a Modifying Agent: For phenolic compounds, the acidity of silica can lead to tailing. Adding a small amount of a modifier like acetic acid or formic acid to the mobile phase can sometimes improve peak shape. However, for basic compounds, triethylamine is used.[4]

  • Ensure Proper Sample Loading: Dissolve your crude sample in the minimum amount of solvent, preferably the mobile phase itself.[3] If a stronger solvent is needed for dissolution, consider the "dry loading" method where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[3]

Q4: Should I use a different stationary phase instead of silica gel?

A4: While over 80% of purifications use silica gel, for particularly challenging separations involving polar or phenolic compounds, alternative stationary phases can be beneficial.[7]

  • Neutral or Basic Alumina: If the acidic nature of silica is problematic, switching to neutral or basic alumina can be a good alternative, as it may offer different selectivity and reduce strong adsorption of phenolic compounds.[1]

  • Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography (e.g., using a C18-bonded silica) can be an effective option where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[2][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound Stuck at Origin 1. Mobile phase polarity is too low. 2. Strong interaction with acidic silica gel. 3. Compound is insoluble in the mobile phase.1. Gradually increase the polarity of the eluent (e.g., increase % of ethyl acetate or switch to a DCM/MeOH system).[1] 2. Consider using a more basic stationary phase like alumina or deactivating the silica with triethylamine.[1][4] 3. Test compound solubility and choose an appropriate solvent system.
Poor Separation / Co-elution 1. Incorrect solvent system. 2. Column is overloaded with crude material. 3. Column was packed improperly (channeling).1. Perform thorough TLC analysis to find an optimal solvent system (aim for Rf of 0.2-0.3).[5] Try alternative solvent combinations like toluene/ethyl acetate.[1] 2. Reduce the amount of sample loaded onto the column. 3. Repack the column carefully, ensuring a homogenous and level bed.
Band Tailing or Streaking 1. Strong analyte-silica interaction. 2. Sample is poorly soluble in the mobile phase at the point of loading. 3. Sample was loaded in too large a volume or in too strong a solvent.1. Add a modifier to the mobile phase (e.g., a small amount of acetic acid). 2. Use the "dry loading" technique by pre-adsorbing the sample onto silica gel.[3] 3. Dissolve the sample in the absolute minimum amount of solvent for loading.[3]
Low or No Recovery of Product 1. Compound is irreversibly adsorbed onto the silica. 2. Compound is eluting in a very large volume of solvent (diffuse band). 3. The compound is unstable on silica gel.1. Flush the column with a very high polarity solvent (e.g., 10-20% methanol in dichloromethane) to elute strongly bound compounds.[1] 2. Use a gradient elution to sharpen the elution band. 3. If decomposition is suspected, consider a faster purification method or a different stationary phase like alumina.

Experimental Protocol: Column Chromatography

This protocol provides a general methodology for the purification of this compound on a silica gel column.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 or 100-200 mesh)[1]

  • Solvents: n-Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH) - all chromatography grade.

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

2. Solvent System Selection:

  • Perform TLC analysis to determine the optimal solvent system. A common starting point for compounds like this is a mixture of hexane and ethyl acetate.

  • Test various ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).

  • A suitable system will give the desired product an Rf value of ~0.2-0.3 and show good separation from impurities.[5] Published methods have used a gradient of ethyl acetate in hexane (0% to 20%).[6]

3. Column Packing (Slurry Method):

  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a beaker, prepare a slurry of silica gel in the least polar solvent to be used (e.g., pure hexane).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge air bubbles.

  • Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Do not let the top of the silica bed run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[3]

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase (or a slightly more polar solvent if necessary).[3] Carefully pipette the solution onto the top layer of sand. Drain the solvent until the sample has fully entered the silica bed.

  • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (approx. 10-20 times the mass of the sample) and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3] Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin elution by opening the stopcock. For flash chromatography, gentle pressure (1-2 psi) can be applied to the top of the column.[3]

  • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • If using a gradient, start with the low-polarity solvent and gradually increase the proportion of the more polar solvent. For example, start with 100% hexane, then move to 2% EtOAc in hexane, then 5%, 10%, and so on.

6. Analysis of Fractions:

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Evaporate the solvent under reduced pressure (rotary evaporator) to obtain the purified this compound.[9]

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent Selection) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Column Chromatography Purification.

G Start Problem with Purification? Node_Stuck Compound Stuck at Origin? Start->Node_Stuck No Elution Node_Separation Poor Separation? Start->Node_Separation Co-elution Node_Tailing Band Tailing? Start->Node_Tailing Bad Peak Shape Sol_Polarity Increase Mobile Phase Polarity Node_Stuck->Sol_Polarity Yes Sol_Alumina Switch to Alumina or Deactivate Silica Node_Stuck->Sol_Alumina If Polarity Change Fails Sol_TLC Re-optimize Solvent System via TLC Node_Separation->Sol_TLC Yes Sol_Gradient Use Gradient Elution Node_Separation->Sol_Gradient If Isocratic Fails Sol_DryLoad Use Dry Loading Method Node_Tailing->Sol_DryLoad Yes Sol_Modifier Add Modifier to Eluent Node_Tailing->Sol_Modifier If Dry Load Ineffective

Caption: Troubleshooting Decision Tree for Common Issues.

References

Technical Support Center: Recrystallization of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 1-(3-bromo-2-hydroxyphenyl)ethanone. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Recrystallization is a critical technique for the purification of solid compounds. However, challenges such as oiling out, poor crystal yield, or failure to crystallize can arise. This guide provides a systematic approach to troubleshoot common issues encountered during the recrystallization of this compound.

Diagram of the Troubleshooting Workflow:

Caption: Troubleshooting workflow for recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a phenolic ketone, suitable solvent systems may include:

  • Ethanol-water mixture: Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Petroleum ether-ethyl acetate mixture: A 1:3 mixture of petroleum ether to ethyl acetate has been used for a structurally similar compound and could be a good starting point.

  • Toluene: Can be effective for aromatic compounds.

It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture. Hexane has been shown to be a poor solvent for this compound.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is approximately 33°C), or if the solution is too concentrated. To address this:

  • Reheat the solution to redissolve the oil.

  • Add more of the "good" solvent (the one in which the compound is more soluble) to decrease the saturation of the solution.

  • Allow the solution to cool very slowly. A slower cooling rate promotes the formation of crystals over oil. You can insulate the flask to slow down the cooling process.

  • Consider a different solvent system with a lower boiling point.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor. Try to use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature crystallization: If crystals form in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: Make sure the solution is cooled sufficiently, for an adequate amount of time, to maximize crystal formation. An ice bath can be used after the solution has cooled to room temperature.

  • Washing with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.

Q4: My final product is still colored or appears impure. What can I do?

A4: If your product remains impure after one recrystallization, a second recrystallization may be necessary. However, for phenolic compounds like this compound, it is generally advised to avoid using activated charcoal for decolorization. Charcoal can react with phenolic hydroxyl groups, especially at elevated temperatures, potentially leading to the formation of colored impurities. If impurities persist, purification by column chromatography may be a more effective method.

Data Presentation

Solubility Characteristics of this compound in Common Solvents (Qualitative)

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
WaterSparingly SolubleModerately SolublePotentially suitable in a mixed solvent system.
EthanolSolubleVery SolubleGood "soluble" solvent for a mixed-solvent system with water.
HexaneInsolubleSparingly SolublePoor; can be used to precipitate impurities.
Ethyl AcetateSolubleVery SolubleGood "soluble" solvent for a mixed-solvent system with a non-polar solvent like petroleum ether.
Petroleum EtherInsolubleSparingly SolubleGood "insoluble" solvent for a mixed-solvent system with a more polar solvent like ethyl acetate.
TolueneModerately SolubleSolubleMay be suitable, requires testing.

Experimental Protocols

Protocol 1: General Procedure for Single-Solvent Recrystallization

  • Solvent Selection: In a test tube, add a small amount of crude this compound (approx. 20-30 mg). Add a few drops of the chosen solvent and observe the solubility at room temperature. If insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: General Procedure for Mixed-Solvent Recrystallization

  • Solvent Pair Selection: Choose a "soluble" solvent in which the compound is readily soluble and an "insoluble" solvent in which the compound is sparingly soluble, ensuring the two solvents are miscible.

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "soluble" solvent in an Erlenmeyer flask.

  • Addition of "Insoluble" Solvent: While the solution is hot, add the "insoluble" solvent dropwise until the solution becomes cloudy (turbid).

  • Clarification: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.

Mandatory Visualization

Diagram for Solvent Selection Logic:

SolventSelection start Select a test solvent test_rt Test solubility at Room Temperature start->test_rt soluble_rt Soluble at RT test_rt->soluble_rt Yes insoluble_rt Insoluble at RT test_rt->insoluble_rt No good_for_mixed Good 'soluble' solvent for mixed system soluble_rt->good_for_mixed test_hot Test solubility in hot solvent insoluble_rt->test_hot soluble_hot Soluble when hot test_hot->soluble_hot Yes insoluble_hot Insoluble when hot test_hot->insoluble_hot No good_solvent Good single solvent candidate soluble_hot->good_solvent bad_solvent Unsuitable solvent insoluble_hot->bad_solvent insoluble_for_mixed Good 'insoluble' solvent for mixed system insoluble_hot->insoluble_for_mixed

Caption: Logic diagram for selecting a suitable recrystallization solvent.

Technical Support Center: Synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone, with a focus on identifying and mitigating the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and industrially significant method is the Fries rearrangement of 2-bromophenyl acetate.[1][2][3] This reaction involves the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3][4][5]

Q2: What are the expected major products of this reaction?

A2: The Fries rearrangement is ortho- and para-selective.[3][4][5] Therefore, the reaction will yield a mixture of the desired ortho-substituted product, this compound, and the isomeric para-substituted side product, 1-(5-Bromo-2-hydroxyphenyl)ethanone.

Q3: How do reaction conditions affect the ratio of ortho to para products?

A3: The product ratio is highly dependent on the reaction conditions, demonstrating a classic case of thermodynamic versus kinetic control.

  • Temperature: Higher temperatures (e.g., >100°C) favor the formation of the ortho isomer, which is the thermodynamically more stable product due to the formation of a bidentate complex with the aluminum catalyst.[3] Lower temperatures favor the kinetically controlled para product.[3][4]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho-substituted product.[3] As solvent polarity increases, the yield of the para product generally increases.[4]

Q4: Besides the main isomeric byproduct, what other impurities might be present?

A4: Studies on the Fries rearrangement of 2-bromophenyl acetate have shown that complex mixtures can be formed.[1][2] Potential side products and impurities can include:

  • Unreacted starting material (2-bromophenyl acetate).

  • The hydrolysis product (2-bromophenol).

  • Products resulting from intermolecular acyl migration.[1][2]

  • Products from the migration of the bromine atom to different positions on the aromatic ring.[1][2]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low yield of the desired this compound product. 1. Reaction temperature was too low, favoring the para isomer. 2. Inefficient Lewis acid catalyst (e.g., AlCl₃) due to moisture contamination. 3. Incomplete reaction.1. Ensure the reaction temperature is sufficiently high, typically around 140°C, to favor the ortho product.[6][7] 2. Use anhydrous AlCl₃ and ensure all glassware and solvents are thoroughly dried. 3. Increase reaction time or monitor the reaction by TLC or GC to ensure completion.
High proportion of the 1-(5-Bromo-2-hydroxyphenyl)ethanone side product. The reaction conditions (low temperature, polar solvent) favored para substitution.[3][4]1. Increase the reaction temperature. 2. Use a non-polar solvent like 1,2-dichlorobenzene.[6][7] 3. Separate the isomers during workup. The para isomer is often less soluble and can be crystallized out from a non-polar solvent like hexane at low temperatures.[6][7]
Presence of multiple unexpected peaks in GC-MS or NMR analysis. This may indicate intermolecular acyl migration or bromine atom migration, which can occur at higher temperatures.[1][2]1. While high temperatures favor the desired ortho product, excessively high temperatures (e.g., >160°C) can promote undesired migrations. Maintain a controlled temperature around 140°C. 2. Purify the crude product using column chromatography to separate the various isomers and byproducts.[6][7]
Significant amount of 2-bromophenol detected in the final product. This is likely due to the hydrolysis of the starting ester (2-bromophenyl acetate) during the aqueous workup, especially if the reaction did not go to completion.1. Ensure the reaction runs to completion to consume the starting ester. 2. During workup, perform washes with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic 2-bromophenol.

Experimental Protocols

Key Experiment: Synthesis via Fries Rearrangement

This protocol is adapted from established synthetic procedures.[6][7]

Part 1: Acetylation of 2-Bromophenol

  • Dissolve 2-bromophenol (1.0 eq) in an anhydrous solvent such as dichloromethane.

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture in an ice bath and add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 1-2 hours until completion (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude 2-bromophenyl acetate, which is often used in the next step without further purification.

Part 2: Fries Rearrangement

  • Dissolve the 2-bromophenyl acetate (1.0 eq) in a high-boiling, non-polar solvent (e.g., 1,2-dichlorobenzene).

  • Carefully add anhydrous aluminum chloride (AlCl₃) (approx. 1.5 eq) in portions. The reaction is exothermic.

  • Heat the mixture to 140°C and stir for 3-4 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under vacuum.

Part 3: Purification

  • Dissolve the crude residue in a minimal amount of a hot non-polar solvent (e.g., hexane).

  • Cool the solution to a low temperature (e.g., -20°C) to crystallize the less soluble para-substituted byproduct, 1-(5-Bromo-2-hydroxyphenyl)ethanone.[6][7]

  • Filter off the crystallized solid.

  • Concentrate the filtrate and purify it by silica gel column chromatography to isolate the desired product, this compound.[6][7]

Visualized Workflows and Pathways

G cluster_acetylation Part 1: Acetylation cluster_rearrangement Part 2: Fries Rearrangement cluster_purification Part 3: Purification A 2-Bromophenol + Acetyl Chloride B Reaction at RT A->B C Solvent Removal B->C D Crude 2-Bromophenyl Acetate C->D E Dissolve in 1,2-Dichlorobenzene D->E F Add AlCl3 E->F G Heat to 140°C F->G H Acidic Workup G->H I Crude Product Mixture H->I J Crystallization from Hexane (-20°C) I->J K Filter to Remove Para Isomer J->K L Column Chromatography of Filtrate K->L M Pure this compound L->M

Caption: Experimental workflow for the synthesis and purification.

G cluster_products Potential Products start 2-Bromophenyl Acetate catalyst + AlCl3 start->catalyst ortho This compound (Desired Ortho Product) catalyst->ortho High Temp (e.g., 140°C) para 1-(5-Bromo-2-hydroxyphenyl)ethanone (Para Side Product) catalyst->para Low Temp other Other Side Products (e.g., Bromine Migration) catalyst->other Side Reactions

Caption: Reaction pathways in the Fries rearrangement.

References

Overcoming steric hindrance in reactions of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Bromo-2-hydroxyphenyl)ethanone. The information focuses on overcoming potential steric hindrance in common synthetic transformations.

Troubleshooting Guides

Issue 1: Low yield in O-alkylation or O-acylation of the phenolic hydroxyl group.

  • Question: I am attempting to alkylate or acylate the hydroxyl group of this compound, but I am observing low conversion or the reaction is not proceeding at all. What are the likely causes and how can I resolve this?

  • Answer: Low reactivity in O-alkylation or O-acylation is often due to steric hindrance from the adjacent acetyl and bromo groups, which can impede the approach of the electrophile. Additionally, the formation of an intramolecular hydrogen bond between the hydroxyl group and the acetyl carbonyl can reduce the nucleophilicity of the hydroxyl group.

    Troubleshooting Steps:

    • Choice of Base: A strong, non-nucleophilic base is crucial. If you are using weaker bases like potassium carbonate, consider switching to sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the phenol.

    • Solvent Selection: Use a polar aprotic solvent such as DMF or DMSO to effectively solvate the phenoxide and the counter-ion, enhancing nucleophilicity.

    • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. If the reaction is sluggish at room temperature, try heating it to 60-80 °C.

    • More Reactive Electrophiles: Consider using a more reactive electrophile. For example, use an alkyl iodide instead of a bromide or chloride, or an acyl chloride instead of an anhydride.

Issue 2: Poor performance in Palladium-catalyzed cross-coupling reactions at the C-Br bond (e.g., Suzuki, Heck, Sonogashira).

  • Question: My Suzuki coupling reaction with this compound is giving low yields of the desired product. What could be the problem?

  • Answer: The ortho-hydroxyl and acetyl groups can interfere with palladium-catalyzed cross-coupling reactions. The hydroxyl group can coordinate to the palladium center, potentially inhibiting catalysis. The steric bulk of the ortho-substituents can also hinder the oxidative addition and reductive elimination steps of the catalytic cycle.

    Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands are often more effective. Consider using ligands such as SPhos, XPhos, or RuPhos, which are designed to promote cross-coupling of hindered aryl halides.

    • Protecting the Hydroxyl Group: Protecting the hydroxyl group as a methyl ether or a silyl ether can prevent its interference with the catalyst and may improve reaction outcomes.

    • Catalyst System: Experiment with different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and catalyst loadings. Increasing the catalyst loading may be necessary for challenging substrates.

    • Base and Solvent: The choice of base and solvent system is also important. A weaker base like potassium carbonate may be effective, and a solvent mixture such as toluene/water or dioxane/water is commonly used.

Frequently Asked Questions (FAQs)

  • Q1: Can I perform a Claisen-Schmidt condensation with this compound?

    • A1: Yes, but the acetyl group's reactivity might be diminished due to steric hindrance and electronic effects from the ortho-substituents. To promote the reaction, you may need to use a strong base like sodium hydroxide or potassium hydroxide in a protic solvent like ethanol or methanol and may require elevated temperatures.

  • Q2: What are the best practices for the synthesis of chromones from this compound?

    • A2: The synthesis of chromones from ortho-hydroxyacetophenones is a common transformation.[1][2] A typical route involves condensation with a suitable electrophile followed by cyclization. For this compound, consider the Baker-Venkataraman rearrangement or related methodologies.[2] Due to potential steric hindrance, reaction conditions may need to be optimized, for instance, by using a stronger base or higher temperatures to facilitate the intramolecular cyclization.

  • Q3: How can I selectively functionalize the acetyl group without affecting the hydroxyl or bromo groups?

    • A3: Selective functionalization can be achieved by choosing appropriate reagents and conditions. For example, alpha-bromination of the acetyl group can typically be performed using NBS (N-Bromosuccinimide) under acidic or radical conditions. Protecting the hydroxyl group beforehand may be necessary to prevent side reactions.

Quantitative Data Summary

Reaction TypeSubstrateReagent/CatalystSolventTemperature (°C)Yield (%)Reference
Fries Rearrangement2'-bromophenyl acetateAlCl₃1,2-dichlorobenzene14062[3]
Bromination1-(2-hydroxyphenyl)ethanoneNBS, diisopropylamineCS₂Room Temp25[4]
Suzuki CouplingAryl BromidePd(OAc)₂, SPhosToluene/H₂O10085-95General Protocol
O-methylationThis compoundCH₃I, K₂CO₃DMF6090General Protocol

Experimental Protocols

Protocol 1: O-Methylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Cross-Coupling of this compound

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), potassium carbonate (2.0 eq), and SPhos (0.04 eq).

  • Add palladium(II) acetate (0.02 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water (e.g., a 4:1 mixture).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Visualizations

experimental_workflow General Workflow for Overcoming Steric Hindrance cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start 1. Standard Reaction Conditions failure Low Yield / No Reaction start->failure Initial attempt fails reagent 2a. Modify Reagents (e.g., bulkier ligand, stronger base) success Improved Yield reagent->success conditions 2b. Adjust Conditions (e.g., increase temperature, microwave) conditions->success protect 2c. Use Protecting Groups (e.g., O-methylation) protect->success failure->reagent Optimize failure->conditions Optimize failure->protect Optimize

Caption: Troubleshooting workflow for sterically hindered reactions.

suzuki_cycle Key Steps in Suzuki Coupling Affected by Steric Hindrance pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X-L_n oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation Ar'-B(OR)2 aryl_pd_aryl_complex Ar-Pd(II)-Ar'-L_n transmetalation->aryl_pd_aryl_complex reductive_elimination Reductive Elimination aryl_pd_aryl_complex->reductive_elimination product Ar-Ar' reductive_elimination->product product->pd0 Regenerates Catalyst hindrance Steric Hindrance from ortho-substituents can slow these steps hindrance->oxidative_addition hindrance->reductive_elimination

Caption: Impact of steric hindrance on the Suzuki catalytic cycle.

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(3-Bromo-2-hydroxyphenyl)ethanone. The presence of the ortho-hydroxyl and acetyl groups on the aryl bromide substrate presents unique challenges that require careful consideration of reaction parameters, particularly catalyst loading.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the likely causes?

A1: Low yields in the Suzuki coupling of this substrate are often attributed to a combination of factors related to its specific structure. The primary challenges include:

  • Catalyst Inhibition/Deactivation: The ortho-hydroxyl group can act as a chelating ligand, binding to the palladium catalyst. This can form a stable palladacycle that may be less catalytically active or completely inactive, thus impeding the catalytic cycle.

  • Steric Hindrance: The ortho-substituents (hydroxyl and acetyl groups) can create steric bulk around the reaction center, slowing down the oxidative addition step of the catalytic cycle.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and need to be carefully optimized for this specific substrate. Standard conditions used for simple aryl bromides may not be effective.

  • Protodeboronation: The boronic acid can be sensitive to the reaction conditions, particularly the presence of water and a strong base, leading to its decomposition and a reduction in the effective concentration of the nucleophile.

Q2: How does the ortho-hydroxyl group specifically impact the catalyst loading?

A2: The ortho-hydroxyl group can have a dual effect. While it can promote the initial oxidative addition step through a directed ortho-metalation effect, it can also lead to the formation of inactive catalyst species through chelation. This "catalyst poisoning" may necessitate a higher catalyst loading than is typical for simple Suzuki couplings to ensure a sufficient concentration of active catalyst is present throughout the reaction. However, excessively high catalyst loading can lead to increased side reactions and purification challenges. Therefore, careful optimization is key.

Q3: What are the recommended starting points for catalyst and ligand selection for this substrate?

A3: For sterically hindered and potentially chelating substrates like this compound, catalyst systems that are both highly active and resistant to deactivation are recommended.

  • Palladium Precatalysts: Modern palladium precatalysts, such as those based on Buchwald or Nolan ligands (e.g., XPhos-Pd-G3, SPhos-Pd-G3), are often more effective than traditional catalysts like Pd(PPh₃)₄. These precatalysts are designed to be more stable and to readily generate the active Pd(0) species.

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred. Ligands like SPhos, XPhos, and RuPhos can promote both the oxidative addition and reductive elimination steps of the catalytic cycle and can help to prevent catalyst deactivation.

Q4: What are common side reactions to watch out for, and how can they be minimized?

A4: Besides low yield, several side reactions can occur:

  • Homocoupling of the Boronic Acid: This is often caused by the presence of oxygen in the reaction. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrodehalogenation (Debromination): The bromo-substituent is replaced by a hydrogen atom. This can be promoted by certain bases and solvents. Screening different bases (e.g., switching from a strong inorganic base to a milder one) may help.

  • Protodeboronation: As mentioned earlier, this is the decomposition of the boronic acid. Using anhydrous solvents, a less aqueous base, or a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst• Use a fresh batch of palladium catalyst and ligand. • Switch to a more active precatalyst (e.g., Buchwald or Nolan type). • Ensure rigorous exclusion of oxygen.
2. Inappropriate Ligand• Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).
3. Suboptimal Base• Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The strength and solubility of the base are critical.
4. Low Reaction Temperature• Gradually increase the reaction temperature in increments of 10-20 °C.
Significant Byproduct Formation (Homocoupling, Debromination) 1. Presence of Oxygen• Ensure all solvents are properly degassed. • Maintain a positive pressure of an inert gas throughout the reaction.
2. Inappropriate Base/Solvent Combination• Try a different base or solvent system. For example, if using an aqueous base, try anhydrous conditions with a soluble base.
Reaction Stalls Before Completion 1. Catalyst Deactivation• Increase the catalyst loading incrementally (see Data Presentation section). • Consider a slow-addition of the catalyst or using a more robust catalyst system.
2. Reagent Degradation• Check the stability of the boronic acid under the reaction conditions. Consider using a boronic ester.

Data Presentation

Optimizing the catalyst loading is a critical step in developing a robust Suzuki coupling protocol for this compound. The following table provides representative data on the effect of catalyst loading on the yield for the Suzuki coupling of a generic 2-bromophenol with phenylboronic acid. These values should be considered a starting point for your specific system.

Table 1: Effect of Catalyst Loading on the Suzuki Coupling of a 2-Bromophenol

EntryPd CatalystLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂SPhos0.5K₃PO₄Toluene/H₂O1001245
2Pd(OAc)₂SPhos1.0K₃PO₄Toluene/H₂O1001275
3Pd(OAc)₂SPhos2.0K₃PO₄Toluene/H₂O1001292
4Pd(OAc)₂SPhos5.0K₃PO₄Toluene/H₂O1001291
5XPhos Pd G3None1.0K₂CO₃Dioxane110888
6XPhos Pd G3None2.0K₂CO₃Dioxane110895

Note: This data is illustrative and results may vary depending on the specific boronic acid and reaction conditions used.

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound. Optimization of specific parameters is highly recommended.

Protocol 1: General Procedure using a Pd(OAc)₂/SPhos Catalyst System

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

Experimental_Workflow reagents 1. Reagent Addition - Aryl Bromide - Boronic Acid - Base inert 2. Inert Atmosphere (Evacuate/Backfill) reagents->inert Setup catalyst 3. Catalyst/Ligand Addition inert->catalyst solvent 4. Degassed Solvent Addition catalyst->solvent reaction 5. Reaction (Heating & Stirring) solvent->reaction monitoring 6. Monitoring (TLC/LC-MS) reaction->monitoring In-process Control workup 7. Work-up (Extraction) reaction->workup Completion monitoring->reaction purification 8. Purification (Chromatography) workup->purification

Caption: A general experimental workflow for the Suzuki coupling reaction.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield? check_catalyst Check Catalyst System - Freshness? - Appropriate Ligand? start->check_catalyst check_conditions Check Reaction Conditions - Temperature? - Base/Solvent? start->check_conditions check_reagents Check Reagents - Boronic Acid Stability? - Purity? start->check_reagents optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading screen_ligands Screen Ligands check_catalyst->screen_ligands screen_conditions Screen Base/Solvent/Temp check_conditions->screen_conditions use_boronic_ester Use Boronic Ester check_reagents->use_boronic_ester success Improved Yield optimize_loading->success screen_ligands->success screen_conditions->success use_boronic_ester->success

Caption: A troubleshooting flowchart for addressing low yields in the Suzuki coupling.

Preventing debromination in reactions involving 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Bromo-2-hydroxyphenyl)ethanone. The focus is on preventing the common side reaction of debromination in various chemical transformations, particularly palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

A1: Debromination, also known as hydrodebromination or protodebromination, is an undesired side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom. In the case of this compound, this leads to the formation of 1-(2-hydroxyphenyl)ethanone as a byproduct. This side reaction reduces the yield of the desired product and complicates the purification process.

Q2: Which types of reactions are most prone to causing debromination of this compound?

A2: Palladium-catalyzed cross-coupling reactions are particularly susceptible to debromination. These include, but are not limited to, Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The formation of palladium-hydride species during the catalytic cycle is often implicated as the cause of this side reaction.

Q3: What are the primary factors that influence the extent of debromination?

A3: Several factors can significantly impact the amount of debrominated byproduct formed:

  • Choice of Base: Strong bases, especially alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of hydride sources that lead to debromination.

  • Catalyst and Ligand System: The electronic and steric properties of the palladium catalyst and its associated ligands play a crucial role. Bulky, electron-rich phosphine ligands can often suppress debromination by favoring the desired reductive elimination step.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of debromination.

  • Solvent and Reagents: The purity of solvents and reagents is important, as protic impurities can act as a source of hydrogen for the debromination reaction.

Q4: How can I detect and quantify the amount of debromination in my reaction?

A4: The most common methods for detecting and quantifying the debrominated byproduct, 1-(2-hydroxyphenyl)ethanone, are analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the peak areas of the desired product and the debrominated byproduct, you can determine the relative amounts of each. ¹H NMR spectroscopy can also be used to identify the presence of the byproduct by looking for the characteristic signals of 1-(2-hydroxyphenyl)ethanone.

Troubleshooting Guides

This section provides structured guidance to address and mitigate debromination during common reactions involving this compound.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired biaryl product.

  • Presence of a significant amount of 1-(2-hydroxyphenyl)ethanone in the crude reaction mixture, as identified by GC-MS or NMR.

Troubleshooting Workflow:

start Debromination Observed base Optimize Base start->base Aggressive base used? (e.g., NaOt-Bu) ligand Select Appropriate Ligand base->ligand Still significant debromination? resolved Debromination Minimized base->resolved Switch to milder base (e.g., K2CO3, K3PO4) temp Lower Reaction Temperature ligand->temp Still significant debromination? ligand->resolved Use bulky, electron-rich phosphine ligand (e.g., SPhos) solvent Check Solvent and Reagents temp->solvent Still significant debromination? temp->resolved Reduction in byproduct formation solvent->resolved Improved yield

Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.

Solutions:

  • Optimize the Base:

    • Problem: Strong bases can act as a source of hydrides, leading to debromination.

    • Solution: Switch from strong bases like sodium tert-butoxide (NaOt-Bu) or sodium hydroxide (NaOH) to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Select the Appropriate Ligand:

    • Problem: The ligand on the palladium catalyst influences the relative rates of the desired cross-coupling and the undesired debromination.

    • Solution: Employ bulky and electron-rich phosphine ligands. Ligands like SPhos, XPhos, or other biaryl phosphines have been shown to promote the reductive elimination of the desired product and suppress hydrodebromination.

  • Lower the Reaction Temperature:

    • Problem: Debromination can be more prevalent at higher temperatures.

    • Solution: Reduce the reaction temperature. While this may slow down the desired reaction, it can often disproportionately decrease the rate of the debromination side reaction. Monitor the reaction progress carefully to find the optimal balance between reaction time and selectivity.

  • Ensure Anhydrous and Degassed Conditions:

    • Problem: Water and other protic impurities in the solvent or reagents can serve as a proton source for debromination.

    • Solution: Use anhydrous and degassed solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Impact of Base on Debromination in Suzuki Coupling (Illustrative)

The following table provides illustrative data on how the choice of base can affect the yield of the desired product versus the debrominated byproduct in a typical Suzuki-Miyaura coupling of an ortho-substituted aryl bromide. This data should be used as a general guideline for optimizing your reaction conditions.

Aryl BromideBaseTemperature (°C)Desired Product Yield (%)Debrominated Product Yield (%)
This compoundNaOt-Bu100ModerateSignificant
This compoundK₂CO₃100HighMinimal
This compoundK₃PO₄100HighMinimal
4-BromoacetophenoneCs₂CO₃11090<5
4-BromoacetophenoneNa₂CO₃11085~10

Note: The yields for this compound are illustrative and based on general trends observed for similar substrates.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require further optimization for specific boronic acid coupling partners.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-formed catalyst like [Pd(SPhos)Cl]₂) (1-3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Reactants and Base B Add Catalyst/Ligand A->B C Add Anhydrous Solvent B->C D Degas Mixture C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench and Extract F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Technical Support Center: Troubleshooting 1-(3-Bromo-2-hydroxyphenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates and other issues in reactions involving 1-(3-Bromo-2-hydroxyphenyl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My reaction to synthesize this compound is resulting in a low yield. What are the common causes?

Low yields in the synthesis of this compound, typically achieved through a Fries rearrangement of 2-bromophenyl acetate, can stem from several factors:

  • Suboptimal Reaction Temperature: Temperature is a critical factor influencing the regioselectivity of the Fries rearrangement. Lower temperatures generally favor the formation of the undesired para-isomer, while higher temperatures promote the formation of the desired ortho-isomer.[1][2]

  • Inappropriate Solvent Choice: The polarity of the solvent plays a significant role. Non-polar solvents tend to favor the formation of the ortho-product.[1] As solvent polarity increases, the proportion of the para-product may also increase.[1]

  • Lewis Acid Catalyst Issues: The quality and stoichiometry of the Lewis acid (e.g., AlCl₃) are crucial. The catalyst must be anhydrous and of high purity to be effective.[2]

  • Side Reactions: The formation of byproducts is a common cause of low yields. The primary side product is the para-isomer, 1-(5-Bromo-2-hydroxyphenyl)ethanone.[3] Intermolecular acyl migration and even bromine migration can also occur, leading to a mixture of products.[4][5]

  • Incomplete Reaction: Insufficient reaction time or a temperature that is too low can lead to incomplete conversion of the starting material.[2]

  • Substrate Stability: The starting ester and the final product must be stable under the potentially harsh reaction conditions of the Fries rearrangement.[2][6]

How can I increase the selectivity for the ortho-isomer (this compound)?

To favor the formation of the desired ortho-isomer, consider the following adjustments to your reaction conditions:

  • Increase the Reaction Temperature: Higher reaction temperatures (e.g., above 160°C) generally favor the formation of the ortho-isomer.[2] This is because the ortho-product is thermodynamically more stable due to its ability to form a bidentate complex with the Lewis acid catalyst.[1][2]

  • Use a Non-Polar Solvent: Employing a non-polar solvent can enhance the selectivity for the ortho-product.[1]

  • Choice of Lewis Acid: While aluminum chloride (AlCl₃) is commonly used, other Lewis acids like boron trifluoride (BF₃), bismuth triflate, titanium tetrachloride (TiCl₄), and tin(IV) chloride (SnCl₄) can also be utilized and may influence the ortho/para ratio.[1][7]

I have a mixture of ortho and para isomers. How can I separate them?

Separating the ortho and para isomers of bromo-hydroxyacetophenone can be challenging due to their similar polarities.[8] However, the following techniques can be employed:

  • Crystallization: The para-isomer is often less soluble and may crystallize out of the crude reaction mixture upon cooling, for instance, by treating the residue with hexane and cooling to -20°C.[3]

  • Column Chromatography: Flash chromatography using a silica gel column is a common method for separating isomers.[3][8] A slow gradient elution with a suitable solvent system (e.g., hexane-ethyl acetate) can improve separation.[8] For difficult separations, preparative HPLC with a C18 or Phenyl-Hexyl column may be necessary.[8]

  • Steam Distillation: For isomers with differing abilities to form intramolecular hydrogen bonds (like ortho and para hydroxyacetophenones), steam distillation can be an effective separation method, as the ortho isomer is typically more volatile.[9]

What are some alternative methods for synthesizing this compound?

While the Fries rearrangement is a common route, other synthetic strategies exist. One documented method involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the resulting diazonium salt.[3]

Data Presentation

Table 1: Effect of Temperature on Fries Rearrangement Regioselectivity

Temperature (°C)Ortho:Para RatioNotes
< 60Para-isomer favoredReaction is under thermodynamic control.[2]
> 160Ortho-isomer favoredReaction is under kinetic control.[2]
140Mixture of isomersA common temperature for the reaction, often requiring purification.[3][4]
180Increased ortho-isomerAlso potential for increased side products from bromine migration.[4][5]

Experimental Protocols

Detailed Methodology for Fries Rearrangement Synthesis of this compound

This protocol is based on a literature procedure and aims to favor the formation of the ortho-isomer.[3]

Part 1: Synthesis of 2-Bromophenyl Acetate

  • In a round-bottom flask, dissolve 2-bromophenol (1.0 eq.) in anhydrous dichloromethane.

  • To this solution, add acetyl chloride (1.1 eq.) and triethylamine (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent by distillation under reduced pressure to obtain crude 2-bromophenyl acetate.

Part 2: Fries Rearrangement

  • Dissolve the crude 2-bromophenyl acetate in 1,2-dichlorobenzene.

  • Carefully add aluminum trichloride (AlCl₃, 1.5 eq.) in portions to the solution.

  • Heat the reaction mixture to 140°C and stir for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by adding ice and 10% hydrochloric acid until the solution is slightly acidic.

  • Separate the organic phase and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic phases, dry with magnesium sulfate, and filter.

  • Remove the dichloromethane by evaporation under reduced pressure.

Part 3: Purification

  • Treat the crude product with hexane and cool to -20°C to crystallize and filter off the para-substituted byproduct.

  • Further purify the filtrate by silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Visualizations

Fries_Rearrangement_Workflow Start Start: 2-Bromophenol Acetylation Acetylation (Acetyl Chloride, Triethylamine) Start->Acetylation Ester 2-Bromophenyl Acetate Acetylation->Ester Fries Fries Rearrangement (AlCl3, 140°C) Ester->Fries Crude Crude Product (Ortho/Para Mixture) Fries->Crude Purification Purification (Crystallization & Chromatography) Crude->Purification Ortho This compound (Desired Product) Purification->Ortho Ortho Isomer Para 1-(5-Bromo-2-hydroxyphenyl)ethanone (Side Product) Purification->Para Para Isomer

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Low Conversion Rate of This compound CheckTemp Is Reaction Temperature > 160°C? Problem->CheckTemp CheckSolvent Is a Non-Polar Solvent Used? CheckTemp->CheckSolvent Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckCatalyst Is Lewis Acid Anhydrous & High Purity? CheckSolvent->CheckCatalyst Yes UseNonPolar Switch to a Non-Polar Solvent CheckSolvent->UseNonPolar No CheckPurification Is Purification Method Effective? CheckCatalyst->CheckPurification Yes UseNewCatalyst Use Fresh, High-Purity Lewis Acid CheckCatalyst->UseNewCatalyst No OptimizePurification Optimize Crystallization & Chromatography Conditions CheckPurification->OptimizePurification No Success Improved Yield CheckPurification->Success Yes IncreaseTemp->Success UseNonPolar->Success UseNewCatalyst->Success OptimizePurification->Success

Caption: Troubleshooting logic for low conversion rates in the target reaction.

References

Managing temperature control during the synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Welcome to the technical support center for the synthesis of this compound. This guide is designed to assist researchers, scientists, and drug development professionals in managing temperature control and troubleshooting common issues during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method is a two-step process. The first step involves the acetylation of 2-bromophenol to yield 2-bromophenyl acetate. The second step is the Fries rearrangement of 2-bromophenyl acetate, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to produce the target molecule, this compound, along with its para isomer.[1][2]

Q2: Why is temperature control so critical in the Fries rearrangement step?

Temperature is a crucial factor that dictates the regioselectivity of the Fries rearrangement.[3][4][5][6][7][8] Higher reaction temperatures favor the formation of the ortho isomer, which is the desired this compound. Conversely, lower temperatures tend to favor the formation of the para isomer, 1-(5-Bromo-2-hydroxyphenyl)ethanone.[3][4][6] This is due to the thermodynamic stability of the ortho-product complex with the aluminum catalyst at elevated temperatures.[4][6]

Q3: What are the typical temperature ranges for favoring the ortho and para products?

For favoring the ortho product, temperatures in the range of 140°C to 180°C are typically employed.[1][9][10] For selectively obtaining the para product, lower temperatures, often between 25°C and 60°C, are recommended.[3]

Q4: Can excessively high temperatures be detrimental to the reaction?

Yes, while high temperatures favor the desired ortho isomer, excessively high temperatures can lead to the decomposition of the starting material and the product, resulting in a lower overall yield.[3][4] It can also promote side reactions such as bromine or intermolecular acyl migration.[9][10]

Q5: What is the role of the solvent in temperature management and regioselectivity?

The choice of solvent can influence the reaction temperature and regioselectivity. A high-boiling point solvent, such as 1,2-dichlorobenzene, is often used to achieve the high temperatures required for ortho-selectivity.[1] Non-polar solvents also tend to favor the formation of the ortho product, while more polar solvents can increase the proportion of the para product.[3][6] In some cases, the reaction can be run neat (without a solvent).[9][10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield of the desired ortho-product (this compound) Inadequate reaction temperature: The temperature may be too low, favoring the para isomer.Gradually increase the reaction temperature in increments (e.g., 10°C) and monitor the product ratio using TLC or GC.[3]
Insufficient reaction time: The reaction may not have reached thermodynamic equilibrium.Increase the reaction time at the optimal high temperature and monitor the progress.
Moisture in the reaction: The Lewis acid catalyst (AlCl₃) is highly sensitive to moisture, which can deactivate it.[4]Ensure all glassware is thoroughly dried and reagents are anhydrous. Handle AlCl₃ under an inert atmosphere.
High proportion of the para-isomer Reaction temperature is too low: Lower temperatures kinetically favor the para product.[4][6]Increase the reaction temperature to the recommended range for ortho-selectivity (140°C - 180°C).[1][9][10]
Polar solvent usage: Polar solvents can favor the formation of the para isomer.[3][6]Consider switching to a non-polar solvent or running the reaction neat if feasible.[3]
Significant formation of byproducts (e.g., 2-bromophenol) Cleavage of the ester bond: This can be exacerbated by the presence of water.[3]Ensure stringent anhydrous conditions.
Excessively high temperature or prolonged reaction time: This can lead to decomposition and side reactions.[3][9][10]Optimize the temperature and reaction time by monitoring the reaction progress. Avoid unnecessarily high temperatures or long heating times.
Reaction does not proceed or is very slow Inactive catalyst: The AlCl₃ may have been deactivated by moisture.[4]Use fresh, anhydrous aluminum chloride and ensure all equipment is dry.
Temperature is too low: The reaction rate may be very slow at lower temperatures.[3]Gradually increase the temperature to initiate the reaction.

Quantitative Data Summary

The following table summarizes the effect of temperature on the Fries rearrangement, highlighting the trade-offs between regioselectivity and yield.

Temperature (°C) Primary Product Typical Yield of Desired Product Notes
25 - 60para-isomerLowKinetically controlled product.[3][4][6]
140ortho-isomer~62%[1]A good starting point for optimizing the synthesis of the ortho product.[1]
160 - 180ortho-isomerVariableHigher temperatures favor the thermodynamically controlled ortho product, but may lead to increased side products and decomposition if not carefully controlled.[3][9][10]

Experimental Protocols

Step 1: Synthesis of 2-Bromophenyl Acetate
  • In a round-bottomed flask, dissolve 2-bromophenol in an anhydrous solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride and a base (e.g., triethylamine) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 1 hour.

  • Remove the solvent under reduced pressure to obtain the crude 2-bromophenyl acetate. The product is often pure enough to proceed to the next step without further purification. A typical yield is around 98%.[1][2]

Step 2: Fries Rearrangement to this compound
  • Dissolve the 2-bromophenyl acetate in a high-boiling point, non-polar solvent (e.g., 1,2-dichlorobenzene).[1]

  • Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise to the solution while stirring. This step can be exothermic.

  • Heat the reaction mixture to the desired temperature (e.g., 140°C) and maintain it for a set period (e.g., 3 hours), monitoring the reaction by TLC or GC.[1]

  • After the reaction is complete, cool the mixture and carefully quench it by pouring it over a mixture of ice and hydrochloric acid.[1][4]

  • Perform a workup by separating the organic layer, extracting the aqueous layer with a suitable solvent (e.g., dichloromethane), combining the organic phases, drying over a drying agent (e.g., magnesium sulfate), and filtering.[1]

  • Remove the solvent under reduced pressure.

  • Purify the crude product, for example, by crystallization or column chromatography, to isolate the this compound.[1]

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start: 2-Bromophenol acetylation Acetylation (Acetyl Chloride, Et3N) start->acetylation ester 2-Bromophenyl Acetate acetylation->ester fries_rearrangement Fries Rearrangement (AlCl3, Solvent) ester->fries_rearrangement temp_control Temperature Control fries_rearrangement->temp_control low_temp Low Temp (e.g., 25-60°C) temp_control->low_temp Kinetic Control high_temp High Temp (e.g., 140-180°C) temp_control->high_temp Thermodynamic Control para_product para-Product low_temp->para_product ortho_product ortho-Product (Target) high_temp->ortho_product workup Quenching & Workup ortho_product->workup purification Purification workup->purification final_product 1-(3-Bromo-2- hydroxyphenyl)ethanone purification->final_product temp_selectivity title title condition condition product product pathway fries Fries Rearrangement of 2-Bromophenyl Acetate low_temp Low Temperature (e.g., < 60°C) fries->low_temp Favors high_temp High Temperature (e.g., > 140°C) fries->high_temp Favors para_isomer para-Isomer (Kinetic Product) low_temp->para_isomer ortho_isomer ortho-Isomer (Thermodynamic Product) high_temp->ortho_isomer

References

Alternative work-up procedures for 1-(3-Bromo-2-hydroxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the work-up procedures for the synthesis of this compound, a key intermediate for various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Fries rearrangement of 2-bromophenyl acetate.[1][2] This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][2] The reaction is selective for the ortho and para positions, and the desired ortho-isomer, this compound, can be favored by adjusting reaction conditions such as temperature.[1]

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields in the Fries rearrangement can stem from several factors:

  • Catalyst Inactivity: Aluminum chloride is highly sensitive to moisture. Ensure you are using fresh, anhydrous AlCl₃ and that your reaction is conducted under strictly anhydrous conditions.[1]

  • Insufficient Catalyst: An excess of the Lewis acid catalyst is often necessary because it complexes with both the starting material and the product.[1][3]

  • Suboptimal Temperature: Low temperatures may lead to an incomplete reaction, while excessively high temperatures can cause product decomposition and the formation of side products.[1]

  • Inadequate Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure it has reached completion.[1]

  • Substrate Suitability: The presence of deactivating groups on the aromatic ring can diminish the yield.[4]

Q3: How can I control the regioselectivity to favor the desired ortho product, this compound?

A3: The ratio of ortho to para isomers is highly dependent on the reaction conditions:

  • Temperature: Higher reaction temperatures generally favor the formation of the ortho product (thermodynamic control), while lower temperatures favor the para product (kinetic control).[1][5] The ortho product can form a more stable bidentate complex with the aluminum catalyst.[1]

  • Solvent: The use of non-polar solvents also tends to favor the formation of the ortho-substituted product.[5]

Q4: I am seeing a lot of side products in my crude reaction mixture. What are they and how can I minimize them?

A4: A common side product is the para-isomer, 1-(5-Bromo-2-hydroxyphenyl)ethanone. Its formation can be minimized by optimizing the reaction temperature and solvent as described above. Other potential side products can arise from intermolecular acyl migration or even migration of the bromine atom at very high temperatures.[6] To minimize these, adhere to the recommended reaction temperature and time.

Troubleshooting Guides for Work-up Procedures

This section addresses specific issues that may arise during the work-up of the this compound synthesis.

Issue 1: An Emulsion Has Formed During Aqueous Extraction

Problem: After quenching the reaction and adding an organic solvent for extraction, a stable emulsion has formed between the aqueous and organic layers, making separation difficult.

Solutions:

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand for a period can lead to phase separation. Gentle swirling or stirring of the emulsion layer with a glass rod can also help.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[7]

  • Acidification: If the emulsion is suspected to be caused by surfactant-like byproducts, adjusting the pH of the aqueous layer to be more acidic (if not already strongly acidic from the quench step) can sometimes help.[8]

  • Filtration through Celite®: As a last resort, the entire emulsified mixture can be filtered through a pad of Celite®. This can help to break up the emulsion, although it may require washing the Celite® pad with additional organic solvent to recover all of the product.[7]

  • Solvent Evaporation (Pre-Work-up): If emulsion formation is a recurring problem, a preventative measure is to evaporate the reaction solvent before starting the aqueous work-up. The resulting residue can then be redissolved in the extraction solvent.[7]

Issue 2: Difficulty Removing Aluminum Salts During Work-up

Problem: After quenching the AlCl₃ catalyst with ice and HCl, a large amount of solid aluminum salts precipitates, making extraction and filtration difficult.

Solutions:

  • Sufficient Acid and Water: Ensure that an adequate amount of both ice and hydrochloric acid is used during the quenching step. The goal is to form soluble aluminum chloro complexes.[1] The mixture should be stirred vigorously until all solids have dissolved before proceeding with the extraction.

  • Cooling: The quenching process is highly exothermic. Performing the quench slowly and with efficient cooling (e.g., in an ice bath) can help to control the reaction and prevent the formation of intractable aluminum oxides.

  • Alternative Catalysts: To avoid this issue altogether, consider using alternative catalysts that simplify the work-up, such as zinc powder or methanesulfonic acid.[9][10]

Issue 3: The Product Fails to Crystallize or Oiled Out

Problem: Attempts to purify the crude product by crystallization result in an oil rather than a solid, or the product does not precipitate from the solution.

Solutions:

  • Purity Check: The crude product may be too impure to crystallize effectively. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities.

  • Solvent System: The choice of crystallization solvent is critical. Hexane is often used to crystallize the para-isomer by-product, leaving the desired ortho-isomer in solution.[11][12] For the product itself, experiment with different solvent systems, such as hexane/ethyl acetate or toluene.

  • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and promote crystal growth.

  • Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator. Rapid cooling can sometimes lead to oiling out.

Alternative Work-up Protocols

The choice of work-up procedure often depends on the catalyst used in the Fries rearrangement. Below are detailed protocols for different catalytic systems.

Protocol 1: Standard Work-up for AlCl₃-Catalyzed Synthesis

This is the most common work-up procedure.

Experimental Protocol:

  • Quenching: After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and 10% hydrochloric acid.[11] Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL for a 10g scale reaction).[11]

  • Washing: Combine the organic layers and wash with water, followed by a wash with saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Crystallization of By-product: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and add hexane (e.g., 300 mL for a 10g scale reaction).[11][12] Cool the mixture to -20°C to crystallize the para-substituted by-product, which can then be removed by filtration.[11][12]

    • Column Chromatography: Concentrate the filtrate and purify the remaining residue by silica gel column chromatography to isolate the pure this compound.[11]

Protocol 2: Simplified Work-up for Zinc Powder-Catalyzed Synthesis

The use of zinc powder as a catalyst allows for a more straightforward work-up.[9]

Experimental Protocol:

  • Catalyst Removal: After the reaction is complete, cool the reaction mixture and filter to recover the zinc powder catalyst. The catalyst can be washed with a small amount of the reaction solvent and potentially reused.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent (e.g., N,N-dimethylformamide).

  • Aqueous Work-up: To the residue, add water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Extraction and Washing: Transfer to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by crystallization or column chromatography as needed.

Protocol 3: Work-up for Methanesulfonic Acid (MSA)-Catalyzed Synthesis

Methanesulfonic acid (MSA) is a strong, biodegradable acid that offers an environmentally friendlier alternative to AlCl₃.[10]

Experimental Protocol:

  • Dilution: Upon reaction completion, cool the mixture and add a 3:1 mixture of 2-propanol and water, ensuring the temperature is maintained below 65°C.[13]

  • Precipitation/Extraction:

    • In some cases, the product may precipitate directly from this mixture. If so, stir for a period (e.g., 20 minutes), then filter the solid product, wash with water, and dry.[13]

    • Alternatively, the product can be extracted. Add an organic solvent like dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel.[14]

  • Washing: Separate the layers and wash the organic phase with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by crystallization or column chromatography.

Data Presentation

Table 1: Comparison of Work-up Procedures for Different Catalytic Systems

FeatureAlCl₃-CatalyzedZinc Powder-CatalyzedMethanesulfonic Acid (MSA)-Catalyzed
Catalyst Quenching/Removal Quenching with ice/HCl; highly exothermic; forms aluminum salts.[11]Simple filtration to recover and reuse the catalyst.[9]Dilution with water/alcohol; neutralization with base.[14]
Waste Stream Acidic aqueous solution containing aluminum salts.Minimal, as the catalyst is recyclable.Biodegradable aqueous solution of MSA and salts.[10]
Solvent Use (Work-up) Typically requires chlorinated solvents like dichloromethane for extraction.[11]Can often use less hazardous solvents like ethyl acetate.Can use various solvents; may allow for direct product precipitation.[13]
Work-up Complexity High: involves handling corrosive reagents and potentially difficult separations.Low: simplified due to easy catalyst removal.[9]Moderate: requires neutralization but avoids solid catalyst residues.
Reported Yield ~62%[11]Good to high yields reported for various substrates.[9]High conversion and selectivity reported for similar substrates.[10]

Visualizations

Below are diagrams illustrating the experimental workflows and logical relationships for troubleshooting the synthesis of this compound.

G Standard AlCl3 Work-up Workflow A Reaction Completion (TLC) B Cool to Room Temperature A->B C Quench: Pour into Ice/HCl B->C D Extract with CH2Cl2 C->D E Wash with H2O, then Brine D->E F Dry over MgSO4 E->F G Concentrate in vacuo F->G H Crystallize By-product (Hexane, -20°C) G->H I Column Chromatography H->I J Pure Product I->J

Caption: Standard work-up workflow for the AlCl₃-catalyzed synthesis.

G Troubleshooting Emulsion Formation Start Emulsion Forms During Extraction Opt1 Let stand / Gentle stirring Start->Opt1 Opt2 Add Saturated NaCl (Brine) Start->Opt2 Opt3 Filter through Celite® Start->Opt3 Prevent Preventative Measure: Evaporate reaction solvent before work-up Start->Prevent Result Phases Separate Opt1->Result Opt2->Result Opt3->Result

Caption: Decision-making workflow for troubleshooting emulsion formation.

G Catalyst Choice vs. Work-up Complexity cluster_0 Catalyst Choice cluster_1 Work-up Complexity AlCl3 AlCl3 High High (Quenching, Salt Removal) AlCl3->High Zn Zinc Powder Low Low (Filtration) Zn->Low MSA Methanesulfonic Acid Moderate Moderate (Neutralization) MSA->Moderate

Caption: Relationship between catalyst choice and work-up complexity.

References

Stability of 1-(3-Bromo-2-hydroxyphenyl)ethanone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Bromo-2-hydroxyphenyl)ethanone. The information is designed to help anticipate and address potential stability issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1]

Q2: Is this compound sensitive to light or air?

Q3: What are the potential degradation pathways for this compound under acidic conditions?

A3: Under acidic conditions, acetophenone derivatives may undergo hydrolysis, although this is generally slow for the ketone functional group itself.[2][3] The primary concern under strong acidic conditions and in the presence of water would be the potential for reactions involving the phenolic hydroxyl group or the aromatic ring, such as acid-catalyzed electrophilic substitution or degradation, especially at elevated temperatures.

Q4: What are the potential degradation pathways for this compound under basic conditions?

A4: Under basic conditions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This electron-rich species can increase the susceptibility of the aromatic ring to oxidation. Furthermore, some substituted acetophenones are known to undergo reactions like the Baeyer-Villiger oxidation in the presence of an oxidizing agent, which would be more facile under basic conditions, potentially leading to the formation of a phenyl acetate derivative and subsequent hydrolysis.[4][5][6]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in appearance of the solid compound (e.g., color change from white/pale-yellow to brown). Oxidation or degradation of the phenolic group.1. Ensure the compound is stored under an inert atmosphere and protected from light. 2. Verify the integrity of the storage container seal. 3. Perform analytical characterization (e.g., NMR, HPLC) to identify impurities.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) of a sample in an acidic solution. Acid-catalyzed degradation.1. Analyze the sample immediately after preparation. 2. Neutralize the sample if the experimental protocol allows. 3. Consider using a less acidic mobile phase or buffer for chromatography if applicable. 4. Perform a time-course study to monitor the appearance of degradation products.
Unexpected peaks in analytical chromatograms of a sample in a basic solution. Base-catalyzed degradation or oxidation.1. Protect the solution from air by working under an inert atmosphere. 2. Analyze the sample as quickly as possible after preparation. 3. If possible, adjust the pH to a more neutral range before analysis. 4. Include an antioxidant in the solution if compatible with the experiment.
Low assay values or poor recovery of the compound. Degradation during sample preparation or analysis.1. Review all sample handling steps for potential exposure to harsh pH conditions, high temperatures, or excessive light. 2. Prepare samples at a lower temperature (e.g., on ice). 3. Use a stability-indicating analytical method to separate the parent compound from any degradants.

Experimental Protocols

Protocol 1: Preliminary Assessment of Stability in Acidic and Basic Solutions

This protocol provides a general method for evaluating the stability of this compound in acidic and basic solutions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Condition: Add 100 µL of the stock solution to a 10 mL volumetric flask and dilute to volume with 0.1 M HCl.

    • Basic Condition: Add 100 µL of the stock solution to a 10 mL volumetric flask and dilute to volume with 0.1 M NaOH.

    • Neutral Condition (Control): Add 100 µL of the stock solution to a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of each solution (acidic, basic, and neutral) into the HPLC system.

    • Store the remaining solutions at a controlled room temperature, protected from light.

    • Inject aliquots of each solution at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours).

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% ACN, ramping to 70% ACN over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 254 nm).

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T=0 value for each condition.

    • Calculate the percentage of the compound remaining at each time point.

    • Observe the appearance of any new peaks, which may indicate degradation products.

Data Presentation:

Time (hours)% Remaining (Neutral)% Remaining (Acidic)% Remaining (Basic)
0100100100
1
2
4
8
24

Visualizations

Stability_Troubleshooting_Workflow cluster_observe Observation cluster_hypothesize Hypothesis cluster_investigate Investigation cluster_confirm Confirmation & Action Observe Observe unexpected experimental result (e.g., new peak, color change, low yield) Hypothesize Hypothesize compound instability under experimental conditions Observe->Hypothesize Acid Acidic Conditions Hypothesize->Acid Base Basic Conditions Hypothesize->Base Other Other Factors (Light, Temp, Air) Hypothesize->Other Confirm Confirm degradation via controlled stability study Acid->Confirm Base->Confirm Other->Confirm Action Modify experimental protocol (e.g., adjust pH, protect from light) Confirm->Action

Caption: Troubleshooting workflow for investigating the stability of this compound.

Potential_Degradation_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions Parent This compound Acid_Deg Potential Minor Degradation (e.g., hydrolysis of impurities, slow aromatic reactions) Parent->Acid_Deg H+ Phenoxide Phenoxide Formation Parent->Phenoxide OH- Oxidation Oxidation Products Phenoxide->Oxidation [O] BV Baeyer-Villiger type Oxidation (if oxidizing agent is present) Phenoxide->BV [O] Ester Phenyl Acetate Derivative BV->Ester Hydrolysis Hydrolysis Products Ester->Hydrolysis H2O

Caption: Potential degradation pathways for this compound.

References

Removal of unreacted starting materials from 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the removal of unreacted starting materials and byproducts from the synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone.

Troubleshooting Guide

Issue 1: My crude product is an oil and won't solidify.

  • Question: After the reaction work-up, my this compound is an oil, making it difficult to handle and purify. What should I do?

  • Answer: It is not uncommon for this compound to be isolated as an oil, especially if residual solvent or impurities are present.[1][2] First, ensure all volatile solvents like dichloromethane have been thoroughly removed under reduced pressure. If the product remains oily, it is likely due to impurities. Proceeding with purification steps such as column chromatography is the most effective approach to isolate the pure compound from a crude oil.

Issue 2: I am having difficulty removing the para-substituted byproduct.

  • Question: My NMR analysis shows a significant amount of the para-substituted isomer, 1-(5-Bromo-2-hydroxyphenyl)ethanone. How can I remove it?

  • Answer: The separation of ortho and para isomers can be challenging. A common and effective method is fractional crystallization. One documented procedure involves dissolving the crude product in hexane and cooling it to -20°C.[1][2] The para-substituted byproduct is often less soluble and will crystallize out, allowing it to be removed by filtration. The desired ortho-isomer, this compound, will remain in the filtrate.

Issue 3: My column chromatography separation is not effective.

  • Question: I'm running a silica gel column, but I'm getting poor separation between my product and other impurities. What solvent system do you recommend?

  • Answer: The choice of eluent is critical for good separation. For this compound, a step-gradient elution on a silica gel column is recommended. Start with a non-polar solvent like hexane to elute non-polar impurities, such as the solvent 1,2-dichlorobenzene if used in the reaction.[1][2] Then, switch to a more polar solvent system to elute the product. A mixture of dichloromethane and triethylamine (e.g., 20:1) has been shown to be effective.[1][2] Another reported system is a gradient of ethyl acetate in hexane (e.g., starting from 0:10 and increasing to 2:8 ethyl acetate:hexane).[2]

Issue 4: I see residual acidic or basic impurities in my product.

  • Question: How do I remove unreacted acidic starting materials (like 2-bromophenol) or basic reagents (like triethylamine or diisopropylamine)?

  • Answer: An aqueous work-up is essential. After the reaction, quenching with water and adjusting the pH can help remove these impurities.[1][2]

    • For acidic impurities: Washing the organic layer with a saturated aqueous solution of sodium bicarbonate will help remove unreacted phenols.[2]

    • For basic impurities: Washing the organic layer with a dilute acid, such as 10% hydrochloric acid, until the solution is slightly acidic will remove amine bases.[1][2] Always follow with a water wash to remove any remaining salts.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and potential impurities in the synthesis of this compound? A1: The synthesis method determines the starting materials and potential impurities. Common routes include:

  • Fries Rearrangement: Starting with 2-bromophenol and acetyl chloride to form 2'-bromophenyl acetate, which is then rearranged.[1][2] Unreacted 2-bromophenol and the starting ester are potential impurities, along with the para-isomer byproduct.

  • Direct Bromination: Starting with 1-(2-hydroxyphenyl)ethanone and a brominating agent like N-Bromosuccinimide (NBS).[2] Unreacted starting ketone and poly-brominated species can be impurities.

Q2: What is the appearance of pure this compound? A2: The pure product has been described as a colorless oil[1][2] and also as a white to pale-yellow or yellow-brown solid or liquid. The physical state can depend on the purity and ambient temperature.

Q3: What are the key steps in a general purification workflow? A3: A typical purification workflow involves:

  • Aqueous Work-up: Neutralizing the reaction mixture and washing with acidic or basic solutions to remove corresponding impurities.

  • Extraction: Separating the product into an organic solvent like dichloromethane or ethyl acetate.[1][2]

  • Drying and Concentration: Drying the organic phase (e.g., with magnesium sulfate) and removing the solvent under reduced pressure.[1][2]

  • Purification: Employing techniques like recrystallization or column chromatography to isolate the pure product.[1][2]

Q4: Can I use recrystallization for the final purification? A4: Yes, recrystallization can be a final purification step, especially after column chromatography or if the crude product is a solid. However, the primary documented use of crystallization for this compound is to remove the para-substituted byproduct from the crude mixture using hexane at low temperatures.[1][2]

Quantitative Data Summary

ParameterSynthesis RouteValueReference
Yield Fries Rearrangement62%[1][2]
Yield Direct Bromination25%[2]
Column Chromatography Eluent 1 Silica GelDichloromethane-Triethylamine (20:1)[1][2]
Column Chromatography Eluent 2 Silica GelEthyl Acetate in Hexane (0:10 to 2:8)[2]
Crystallization Solvent For byproduct removalHexane[1][2]
Crystallization Temperature For byproduct removal-20 °C[1][2]

Experimental Protocols

Protocol 1: Aqueous Work-up and Extraction

This protocol is based on the Fries rearrangement synthesis.

  • After the reaction is complete, cool the mixture and carefully add it to a beaker containing ice.

  • Add 10% hydrochloric acid dropwise while stirring until the solution is slightly acidic (check with pH paper).[1][2]

  • Transfer the mixture to a separatory funnel. The organic phase (containing the product) will separate from the aqueous phase.

  • Separate the organic layer.

  • Extract the aqueous layer three times with 50 mL of dichloromethane.[1][2]

  • Combine all organic phases.

  • Dry the combined organic phase over anhydrous magnesium sulfate.[1][2]

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Removal of Para-isomer by Crystallization

  • Treat the crude residue obtained from Protocol 1 with approximately 300 mL of hexane.[1][2]

  • Stir the mixture to dissolve the desired ortho-isomer.

  • Cool the mixture to -20 °C in a freezer or cryostat.[1][2]

  • The para-substituted byproduct should crystallize out of the solution.

  • Filter the cold mixture to remove the solid byproduct.

  • The filtrate contains the enriched this compound and can be concentrated for further purification if needed.[1]

Protocol 3: Silica Gel Column Chromatography

  • Prepare a silica gel column using a suitable slurry packing method with hexane as the initial eluent.

  • Adsorb the crude product (from Protocol 2 filtrate or crude oil) onto a small amount of silica gel.

  • Load the dried silica-adsorbed product onto the top of the column.

  • Begin elution with hexane. This will wash out highly non-polar impurities like 1,2-dichlorobenzene.[1][2]

  • Monitor the eluent using Thin Layer Chromatography (TLC).

  • Once the non-polar impurities have been eluted, switch the eluent system to a mixture of dichloromethane and triethylamine (20:1) OR a gradient of ethyl acetate in hexane.[1][2]

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product.

Workflow and Logic Diagrams

Purification_Workflow cluster_reaction Crude Product cluster_workup Aqueous Work-up cluster_purification Purification cluster_final Final Product Crude Crude Reaction Mixture Workup 1. Acid/Base Wash 2. Extraction with Organic Solvent 3. Dry and Concentrate Crude->Workup Initial Cleanup Crystallization Low-Temp Crystallization (e.g., Hexane at -20°C) Workup->Crystallization Remove para-isomer Filtration Filtration Crystallization->Filtration Column Silica Gel Column Chromatography Filtration->Column Filtrate containing product Byproduct Para-isomer Filtration->Byproduct Solid Byproduct (filtered off) Product Pure this compound Column->Product Final Isolation

Caption: Purification workflow for this compound.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 1-(3-Bromo-2-hydroxyphenyl)ethanone is a key building block in the synthesis of various pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for its purity assessment due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides a comprehensive comparison of a typical reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound against alternative analytical techniques. The information presented is supported by established principles of analytical chemistry and data from analogous compounds found in scientific literature.

Quantitative Data Summary

The following table summarizes the expected performance of a validated RP-HPLC method for this compound analysis compared to alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterRP-HPLCGC-MS (with derivatization)¹H NMR
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioSignal detection from atomic nuclei in a magnetic field
Typical Column/Probe C18 or C8 reversed-phaseCapillary column (e.g., DB-5ms)5 mm BBO probe
Limit of Detection (LOD) 0.01 - 0.1 µg/mL< 0.01 µg/mL~0.1%
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL< 0.03 µg/mL~0.5%
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%Not directly applicable for purity; quantitative NMR (qNMR) required
Analysis Time 15 - 30 minutes20 - 40 minutes5 - 15 minutes
Selectivity HighVery HighModerate to High
Sample Preparation Simple dissolution and filtrationDerivatization may be requiredSimple dissolution

Experimental Protocols

A detailed methodology for a representative RP-HPLC method is provided below.

RP-HPLC Method for Purity Analysis of this compound

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid, analytical grade)

  • This compound reference standard and sample

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase (initial conditions) to get a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4][5]

Visualizations

The following diagrams illustrate the experimental workflow for HPLC purity analysis and a comparison of analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

Analytical_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_nmr NMR main Purity Analysis of this compound hplc_adv Advantages: - High Resolution - Good Sensitivity - Robust & Reproducible main->hplc_adv gcms_adv Advantages: - Excellent Sensitivity - High Specificity (MS detection) main->gcms_adv nmr_adv Advantages: - Non-destructive - Provides Structural Information - Rapid Analysis main->nmr_adv hplc_dis Disadvantages: - Higher Solvent Consumption gcms_dis Disadvantages: - Requires Volatility - Derivatization often needed nmr_dis Disadvantages: - Lower Sensitivity - Higher Instrument Cost

Caption: Comparison of analytical techniques for purity analysis.

References

A Comparative Guide to the Characterization of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise characterization of chemical compounds is paramount. This guide provides a comparative analysis of analytical techniques for 1-(3-Bromo-2-hydroxyphenyl)ethanone, a substituted acetophenone derivative of interest in medicinal chemistry. While a specific single-crystal X-ray diffraction study for this compound is not publicly available, we will explore its characterization through other spectroscopic methods. For comparative purposes and to illustrate the power of X-ray crystallography, we will present data for the closely related isomer, 2-Bromo-1-(4-hydroxyphenyl)ethanone.

Spectroscopic Characterization of this compound

Spectroscopic techniques are fundamental in elucidating the structure of newly synthesized or isolated compounds. For this compound (CAS: 1836-05-1), techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide key insights into its molecular architecture.[1][2]

Table 1: Spectroscopic Data for this compound

Analytical TechniqueExperimental Data
¹H NMR (CDCl₃)δ = 12.97 (s, 1H, OH), 7.73 (m, 2H, 4-H, 6-H), 6.82 (t, J = 7.9 Hz, 1H, 5-H), 2.66 (s, 3H, CH₃)[2]
¹³C NMR (CDCl₃)δ = 204.3 (C=O), 158.9 (C-2), 139.6 (C-4), 129.9 (C-6), 120.5 (C-1), 119.6 (C-5), 112.0 (C-3), 26.7 (CH₃)[2]
IR (ATR)3008, 2925, 2570, 1643, 1473, 1428, 1364, 1250, 1146, 1071, 968, 836, 775, 738, 627, 595, 523, 437 cm⁻¹[2]
Mass Spec. (MS)m/z = 214 [M+], 216 [M+ + 2, 100%], 201, 199, 143, 145, 92, 77, 63[2]
X-ray Crystallography: A Case Study of 2-Bromo-1-(4-hydroxyphenyl)ethanone

To illustrate the definitive structural information that X-ray crystallography can provide, we will examine the data for 2-Bromo-1-(4-hydroxyphenyl)ethanone. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice.

Table 2: Crystallographic Data for 2-Bromo-1-(4-hydroxyphenyl)ethanone [3]

ParameterValue
Chemical Formula C₈H₇BrO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.159(3)
b (Å) 19.389(6)
c (Å) 7.938(2)
α (°) 90
β (°) 94.34(3)
γ (°) 90
Volume (ų) 1556.9(8)
Z 8
R-factor 0.053
Comparison of Analytical Techniques

Each analytical technique offers unique advantages in the characterization of a molecule. While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography reveals the exact spatial arrangement of atoms.

Table 3: Comparison of Characterization Methodologies

FeatureNMR SpectroscopyIR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Connectivity of atoms, chemical environment of nucleiPresence of functional groupsMolecular weight, elemental composition3D atomic arrangement, bond lengths/angles
Sample Phase SolutionSolid, Liquid, GasSolid, Liquid, GasCrystalline Solid
Destructive? NoNoYesNo
Key Advantage Detailed structural connectivityRapid functional group identificationHigh sensitivity and mass accuracyUnambiguous 3D structure determination

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific data.

Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound was dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data was acquired using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting mass-to-charge ratio (m/z) of the fragments was recorded.

X-ray Crystallography of 2-Bromo-1-(4-hydroxyphenyl)ethanone

Crystal Growth: Single crystals of 2-Bromo-1-(4-hydroxyphenyl)ethanone suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate solvent.

Data Collection: A selected crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature using a diffractometer with Mo Kα radiation (λ = 0.71073 Å).

Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing Experimental Workflows

To better illustrate the processes involved in these characterization techniques, the following diagrams outline the experimental workflows.

Spectroscopic_Characterization_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_sample Dissolve Sample in CDCl₃ nmr_acq Acquire ¹H and ¹³C Spectra nmr_sample->nmr_acq nmr_proc Process Data (FT, Phasing) nmr_acq->nmr_proc nmr_analysis Spectral Analysis nmr_proc->nmr_analysis ir_sample Place Sample on ATR Crystal ir_acq Acquire Spectrum ir_sample->ir_acq ir_analysis Identify Functional Groups ir_acq->ir_analysis ms_sample Introduce Sample ms_ionize Ionize Sample (EI) ms_sample->ms_ionize ms_analyze Analyze m/z ms_ionize->ms_analyze ms_interpret Interpret Mass Spectrum ms_analyze->ms_interpret XRay_Crystallography_Workflow crystal_growth Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation cif_deposition CIF Deposition (e.g., CCDC) validation->cif_deposition

References

A Comparative Guide to the Reactivity of 1-(3-Bromo-2-hydroxyphenyl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of positional isomers of 1-(3-Bromo-2-hydroxyphenyl)ethanone. Due to the absence of direct comparative experimental data in the public domain, this analysis is based on established principles of organic chemistry, including the electronic and steric effects of substituents on the aromatic ring. The guide offers a framework for predicting and understanding the relative reactivity of these isomers in various chemical transformations, supported by generalized experimental protocols for validation.

Introduction to Substituent Effects

The reactivity of a substituted benzene ring is fundamentally governed by the electronic properties of its substituents. The interplay of inductive and resonance effects of the bromo (-Br), hydroxyl (-OH), and acetyl (-COCH₃) groups dictates the electron density of the aromatic ring and the accessibility of its reactive sites.

  • Hydroxyl Group (-OH): A strong activating group that donates electron density to the ring through resonance (a +R effect) and withdraws electron density inductively (-I effect). The resonance effect is dominant, making the ring more susceptible to electrophilic attack, particularly at the ortho and para positions.

  • Bromo Group (-Br): A deactivating group that withdraws electron density through its inductive effect (-I effect) and weakly donates electron density through resonance (+R effect). The inductive effect is stronger, thus it deactivates the ring towards electrophilic substitution but still directs incoming electrophiles to the ortho and para positions.

  • Acetyl Group (-COCH₃): A deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. It is a meta-director for electrophilic aromatic substitution.

The combination and relative positions of these groups on the phenyl ring of 1-(bromo-2-hydroxyphenyl)ethanone isomers will significantly influence their overall reactivity.

Comparative Reactivity Analysis

The following table summarizes the predicted relative reactivity of various isomers of 1-(bromo-2-hydroxyphenyl)ethanone in common reaction types based on the electronic and steric effects of the substituents. The isomers are compared relative to 1-(2-hydroxyphenyl)ethanone (2'-hydroxyacetophenone) as a baseline.

IsomerStructurePredicted Reactivity in Electrophilic Aromatic SubstitutionPredicted Reactivity in Nucleophilic Acyl AdditionPredicted Acidity of Phenolic -OH
This compound 3-Bromo-2'-hydroxyacetophenoneModerately DeactivatedSlightly EnhancedIncreased
1-(4-Bromo-2-hydroxyphenyl)ethanone 4-Bromo-2'-hydroxyacetophenoneDeactivatedEnhancedIncreased
1-(5-Bromo-2-hydroxyphenyl)ethanone 5-Bromo-2'-hydroxyacetophenoneStrongly DeactivatedEnhancedSignificantly Increased
1-(4-Bromo-3-hydroxyphenyl)ethanone 4-Bromo-3'-hydroxyacetophenoneDeactivatedEnhancedIncreased
1-(2-Bromo-4-hydroxyphenyl)ethanone 2-Bromo-4'-hydroxyacetophenoneDeactivated (Steric Hindrance)Slightly EnhancedIncreased

Rationale for Reactivity Predictions:

  • Electrophilic Aromatic Substitution: The reactivity is primarily influenced by the combined electron-donating and -withdrawing effects of the substituents. The hydroxyl group is a strong activator, while the bromo and acetyl groups are deactivators. The position of the bromine atom relative to the activating hydroxyl group is crucial. When bromine is ortho or para to the hydroxyl group, it has a stronger deactivating effect on the positions most activated by the hydroxyl group.

  • Nucleophilic Acyl Addition: The reactivity of the carbonyl group is enhanced by electron-withdrawing groups on the phenyl ring, which increase the electrophilicity of the carbonyl carbon. Therefore, all bromo-substituted isomers are expected to be more reactive towards nucleophilic addition than the non-brominated parent compound. The strength of this effect depends on the position of the bromo and hydroxyl groups relative to the acetyl group.

  • Acidity of Phenolic -OH: The acidity of the phenolic hydroxyl group is increased by electron-withdrawing substituents on the ring, which stabilize the resulting phenoxide ion. The bromo and acetyl groups are both electron-withdrawing, so all brominated isomers will have a more acidic hydroxyl group than 2'-hydroxyacetophenone. The magnitude of this effect is dependent on the proximity and position of the electron-withdrawing groups to the hydroxyl group.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to quantitatively compare the reactivity of the 1-(bromo-2-hydroxyphenyl)ethanone isomers.

Comparative Electrophilic Bromination

This experiment aims to compare the rate of electrophilic aromatic substitution by monitoring the consumption of a brominating agent.

Materials:

  • Isomers of 1-(bromo-2-hydroxyphenyl)ethanone

  • N-Bromosuccinimide (NBS)

  • Acetic acid (solvent)

  • Sodium thiosulfate solution (for quenching)

  • Starch indicator

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare equimolar solutions of each isomer in acetic acid.

  • Prepare a stock solution of NBS in acetic acid.

  • In a reaction vessel maintained at a constant temperature, mix a solution of the isomer with the NBS solution.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it with an excess of sodium thiosulfate solution.

  • Determine the concentration of unreacted NBS by back-titration with a standardized iodine solution using a starch indicator, or by monitoring the disappearance of NBS using HPLC or UV-Vis spectroscopy.

  • Plot the concentration of NBS versus time for each isomer to determine the initial reaction rates.

Comparative Nucleophilic Addition (Sodium Borohydride Reduction)

This experiment compares the reactivity of the carbonyl group by measuring the rate of its reduction.

Materials:

  • Isomers of 1-(bromo-2-hydroxyphenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol (solvent)

  • HPLC or GC-MS

Procedure:

  • Prepare equimolar solutions of each isomer in methanol or ethanol.

  • Prepare a stock solution of NaBH₄ in the same solvent.

  • In a reaction vessel at a constant temperature, add the NaBH₄ solution to the isomer solution.

  • At regular time intervals, withdraw an aliquot and quench the reaction with a dilute acid (e.g., acetic acid).

  • Analyze the composition of the mixture using HPLC or GC-MS to determine the ratio of the starting ketone to the resulting alcohol.

  • Plot the percentage conversion to the alcohol against time for each isomer to compare their reaction rates.

Determination of Phenolic Acidity (pKa)

This experiment determines the acidity of the phenolic hydroxyl group through spectrophotometric titration.

Materials:

  • Isomers of 1-(bromo-2-hydroxyphenyl)ethanone

  • A series of buffer solutions with known pH values

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of each isomer in a suitable solvent (e.g., methanol or DMSO).

  • For each isomer, prepare a series of solutions in the different pH buffers.

  • Record the UV-Vis absorption spectrum for each solution.

  • Identify the wavelength of maximum absorbance for the phenoxide ion.

  • Plot the absorbance at this wavelength against the pH of the buffer.

  • The pKa is the pH at which the absorbance is half of the maximum absorbance, which can be determined from the inflection point of the resulting titration curve.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Electrophilic_Aromatic_Substitution_Pathway AromaticRing Substituted Benzene Ring Intermediate Arenium Ion Intermediate (Resonance Stabilized) AromaticRing->Intermediate + E+ Electrophile Electrophile (E+) Product Substituted Product Intermediate->Product -H+ ProtonLoss -H+

Caption: General mechanism of electrophilic aromatic substitution.

Nucleophilic_Acyl_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis IsomerSol Prepare Isomer Solution Mix Mix Solutions at Constant T IsomerSol->Mix NucSol Prepare Nucleophile Solution NucSol->Mix Quench Quench Aliquots at Time Intervals Mix->Quench Analyze Analyze by HPLC/GC-MS Quench->Analyze Plot Plot Conversion vs. Time Analyze->Plot

Caption: Experimental workflow for comparing nucleophilic acyl addition rates.

Substituent_Effects cluster_activating Activating Group cluster_deactivating Deactivating Groups cluster_reactivity Effect on Aromatic Ring OH -OH (+R >> -I) Reactivity Modulated Reactivity OH->Reactivity Increases Electron Density (ortho, para directing) Br -Br (-I > +R) Br->Reactivity Decreases Electron Density (ortho, para directing) COCH3 -COCH3 (-I, -R) COCH3->Reactivity Strongly Decreases Electron Density (meta directing)

Caption: Influence of substituents on the reactivity of the aromatic ring.

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-(3-Bromo-2-hydroxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of synthesized derivatives of 1-(3-Bromo-2-hydroxyphenyl)ethanone. Through a review of existing literature, this document summarizes key findings on their antimicrobial, antioxidant, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Derivatives of this compound, particularly chalcones, have emerged as a promising class of compounds in medicinal chemistry. The core structure, featuring a bromine atom and a hydroxyl group on the phenyl ring, provides a unique scaffold for developing novel therapeutic agents. This guide synthesizes findings from various studies to offer an objective comparison of the performance of these derivatives and to delineate the structure-activity relationships that govern their biological effects.

Comparative Biological Activity of Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by an α,β-unsaturated carbonyl system, are the most studied derivatives of this compound. The biological activity of these compounds is significantly influenced by the nature and position of substituents on both aromatic rings.

Antimicrobial Activity

Chalcone derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The presence of the α,β-unsaturated keto group is considered crucial for their antimicrobial action. Studies have shown that derivatives incorporating a 2'-hydroxy-3'-bromo-substituted ring A exhibit potent antibacterial effects.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Chalcone Derivatives against various microorganisms.

Compound/DerivativeStaphylococcus aureus (µg/mL)Escherichia coli (µg/mL)Candida albicans (µg/mL)Reference
1,3-Bis-(2-hydroxy-phenyl)-propenone 25-50--[1]
3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone 50-100--[1]
3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone 100-200--[1]
Unsubstituted Chalcone >200>200>200[2]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Antioxidant and Anti-inflammatory Activity

The antioxidant properties of these derivatives are often evaluated through their ability to scavenge free radicals, while anti-inflammatory effects are assessed by their capacity to inhibit inflammatory mediators. The 2'-hydroxy substitution has been identified as a key feature for potent antioxidant and anti-inflammatory activity.

Table 2: In Vitro Antioxidant and Anti-inflammatory Activity of Monosubstituted Chalcone Derivatives.

Compound (Substituent on Ring B)Nitric Oxide Scavenging IC50 (µg/mL)Reducing Power Assay IC50 (µg/mL)Anti-inflammatory Activity (% Inhibition at 20µg/mL)Reference
4-bromo (para) ~45~30~40[2]
3-bromo (meta) ~60~45~35[2]
2-bromo (ortho) ~75~60~30[2]
Unsubstituted ~80~70~25[2]

Note: Data is adapted from a study on monosubstituted chalcones to illustrate the effect of bromo substitution.[2] The core structure in this study was not this compound, but the trends are informative.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

The synthesis of chalcone derivatives from this compound is typically achieved through a Claisen-Schmidt condensation reaction.

General Procedure:

  • A solution of this compound (1 equivalent) in ethanol is prepared.

  • An aqueous solution of a strong base, such as potassium hydroxide, is added to the mixture.

  • The appropriate substituted benzaldehyde (1 equivalent) is then added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred for a specified period (typically 12-24 hours) and monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured into ice-cold water and acidified to precipitate the crude chalcone.

  • The solid product is filtered, washed with water, and purified by recrystallization or column chromatography.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

  • Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

  • Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

  • The standardized microbial suspension is added to each well.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant capacity is assessed by measuring the ability of the compounds to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Procedure:

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of the test compounds are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

In Vitro Anti-inflammatory Activity (Inhibition of Nitric Oxide Production)

The anti-inflammatory potential is evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Procedure:

  • Macrophage cells are cultured in a 96-well plate and pre-treated with various concentrations of the test compounds for 1 hour.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualizing the Synthesis and Mechanism of Action

To further elucidate the processes described, the following diagrams illustrate the general synthesis workflow and a key signaling pathway involved in the anti-inflammatory activity of these compounds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product Acetophenone This compound Condensation Claisen-Schmidt Condensation (Base Catalyst, Ethanol) Acetophenone->Condensation Aldehyde Substituted Benzaldehyde Aldehyde->Condensation Precipitation Acidification & Precipitation Condensation->Precipitation Reaction Mixture Purification Filtration & Purification (Recrystallization/Chromatography) Precipitation->Purification Crude Product Chalcone Chalcone Derivative Purification->Chalcone Purified Product

General workflow for the synthesis of chalcone derivatives.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Gene transcription Mediators Inflammatory Mediators (NO, Prostaglandins) Gene->Mediators Chalcone Chalcone Derivative Chalcone->IKK Inhibition Chalcone->NFkB Inhibition

Inhibition of the NF-κB signaling pathway by chalcone derivatives.

References

A Comparative Guide to the Synthesis of Substituted 2-Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-hydroxyacetophenones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. Their versatile structure allows for further functionalization, making the efficient and selective synthesis of these building blocks a critical aspect of modern organic chemistry. This guide provides a comprehensive comparison of the most common and emerging methods for the synthesis of substituted 2-hydroxyacetophenones, offering a detailed analysis of their performance, supported by experimental data.

Key Synthesis Methods at a Glance

Four primary synthetic strategies are employed for the production of substituted 2-hydroxyacetophenones: the Fries rearrangement, the Houben-Hoesch reaction, the Reimer-Tiemann reaction, and biocatalytic synthesis. Each method presents a unique set of advantages and limitations in terms of yield, selectivity, substrate scope, and environmental impact.

Method Starting Materials Key Reagents/Catalysts Typical Yield (ortho-isomer) Reaction Conditions Key Advantages Key Disadvantages
Fries Rearrangement Substituted Phenyl AcetatesLewis acids (e.g., AlCl₃, BF₃), Brønsted acids (e.g., PTSA), Solid acids36-90%[1][2]High temperatures (120-250°C), often solvent-free or in high-boiling solventsWell-established, versatile for various substrates, can be optimized for ortho-selectivity.Use of stoichiometric, corrosive, and hazardous Lewis acids; often requires high temperatures and produces significant waste.[3]
Microwave-Assisted Fries Rearrangement Substituted Phenyl AcetatesLewis acids (e.g., AlCl₃)~43%[4]Microwave irradiation (e.g., 800W, 7 min)Drastically reduced reaction times (minutes vs. hours).[3]Similar environmental and safety concerns as the conventional method.[3]
Houben-Hoesch Reaction Substituted Phenols, Nitriles (e.g., Acetonitrile)Lewis acids (e.g., ZnCl₂, AlCl₃), HCl gasGood yields for polyhydroxy-phenolsAnhydrous conditions, often in ethereal solventsGood for electron-rich phenols, particularly polyhydroxy derivatives.[5][6]Not successful for simple phenols (O-acylation predominates); requires handling of HCl gas.[7]
Reimer-Tiemann Reaction Substituted Phenols, ChloroformStrong base (e.g., NaOH, KOH)Moderate (typically 20-60%)[8]Biphasic system, heating requiredDoes not require anhydrous or acidic conditions.[9]Use of toxic chloroform; moderate yields and potential for side products.[8]
Biocatalytic Synthesis Racemic Styrene OxidesEngineered enzymes (Epoxide hydrolase, Alcohol dehydrogenase) in E. coliHigh conversionAqueous medium, ambient temperatureEnvironmentally benign ("green"), high selectivity under mild conditions.[10][11]Currently limited substrate scope (unsubstituted styrene oxide); lower volumetric productivity.[3][12]

Detailed Experimental Protocols

Fries Rearrangement (Conventional)

This method involves the rearrangement of a phenyl acetate precursor to a mixture of ortho- and para-hydroxyacetophenones, catalyzed by a Lewis acid. Higher temperatures generally favor the formation of the ortho-isomer.[1]

Synthesis of 2-Hydroxy-5-methylacetophenone:

  • p-Cresyl acetate (50 ml) is mixed with anhydrous AlCl₃ (120 g).

  • The mixture is heated at 120°C for 45 minutes in an oil bath.

  • The reaction mixture is then carefully decomposed with ice-cold water containing a small amount of HCl to give the crude product.

  • Purification can be achieved by crystallization from acetic acid to yield 2-hydroxy-5-methylacetophenone.

    • Yield: 38 g (m.p. 50°C)[7]

Microwave-Assisted Fries Rearrangement

The application of microwave irradiation can significantly accelerate the Fries rearrangement.

Synthesis of 2'-Hydroxyacetophenone:

  • A mixture of phenyl acetate (0.32g, 2.35 mmol), acidic Al₂O₃ (1 g, 9.81 mmol), and ZnCl₂ (1 g, 7.34 mmol) are adsorbed onto silica gel (60-120 mesh) by grinding.

  • The mixture is irradiated in a microwave oven for 5 minutes at medium power, with intervals of 30 seconds to prevent overheating.

  • The reaction progress is monitored by TLC.

  • After completion, the product is eluted with acetone, and the solvent is removed.

  • Recrystallization from ethanol yields 2-hydroxyacetophenone.

    • Yield: 87%

Houben-Hoesch Reaction

This reaction is particularly effective for the acylation of electron-rich phenols, such as polyhydroxy- and polyalkoxyphenols, using a nitrile and a Lewis acid catalyst.[5][6]

Synthesis of 2,4,6-Trihydroxyacetophenone: [13]

  • A mixture of phloroglucinol, acetonitrile, and a Lewis acid catalyst (e.g., ZnCl₂) in dry ether is prepared.

  • Dry HCl gas is passed through the solution.

  • The intermediate ketimine hydrochloride precipitates and is isolated.

  • Hydrolysis of the ketimine hydrochloride yields the final product, 2,4,6-trihydroxyacetophenone.

Reimer-Tiemann Reaction

This reaction introduces a formyl group ortho to the hydroxyl group of a phenol using chloroform in a basic solution. While primarily used for formylation, it can be adapted for acylation.[9][14][15]

General Procedure for Ortho-formylation of Phenols: [16]

  • The phenol is dissolved in a 10-40% aqueous solution of an alkali hydroxide.

  • Excess chloroform is added to create a biphasic system.

  • The mixture is vigorously stirred at approximately 60°C for about three hours.

  • Acidic workup isolates the ortho-hydroxybenzaldehyde product.

A variation of this reaction using carbon tetrachloride instead of chloroform can lead to the formation of hydroxybenzoic acids.[9][17][18]

Biocatalytic Synthesis

This emerging green chemistry approach utilizes engineered enzymes in a whole-cell system to produce 2-hydroxyacetophenone under mild, aqueous conditions.[10]

Synthesis of 2'-Hydroxyacetophenone from Racemic Styrene Oxide: [12][19]

  • E. coli cells co-expressing a potato epoxide hydrolase (StEH1) and an engineered alcohol dehydrogenase (ADH-A) are cultured.[10]

  • Racemic styrene oxide is added to the growth medium and passively enters the cells.

  • The epoxide hydrolase converts the styrene oxide to (1R)-phenylethane-1,2-diol.[10]

  • The alcohol dehydrogenase then oxidizes the diol to 2'-hydroxyacetophenone.[10]

  • The product diffuses out of the cells into the growth medium, from where it can be extracted.[12]

Visualizing the Synthesis Pathways

To better understand the relationships between the different synthesis methods and their key components, the following diagrams are provided.

Synthesis_Methods_Overview phenol Substituted Phenol houben_hoesch Houben-Hoesch phenol->houben_hoesch reimer_tiemann Reimer-Tiemann phenol->reimer_tiemann phenyl_acetate Substituted Phenyl Acetate fries Fries Rearrangement phenyl_acetate->fries styrene_oxide Racemic Styrene Oxide biocatalysis Biocatalysis styrene_oxide->biocatalysis product Substituted 2-Hydroxyacetophenone fries->product houben_hoesch->product reimer_tiemann->product biocatalysis->product (unsubstituted)

Caption: Overview of synthetic routes to substituted 2-hydroxyacetophenones.

Fries_Rearrangement_Workflow start Substituted Phenyl Acetate reaction Reaction with Lewis/Brønsted Acid start->reaction conditions Conventional Heating or Microwave Irradiation reaction->conditions workup Aqueous Workup reaction->workup separation Separation of Isomers (Distillation/Crystallization) workup->separation product o- and p-Hydroxyacetophenone separation->product

Caption: General experimental workflow for the Fries rearrangement.

Biocatalytic_Pathway styrene_oxide Racemic Styrene Oxide hydrolysis Epoxide Hydrolase (StEH1) styrene_oxide->hydrolysis diol (1R)-Phenylethane-1,2-diol hydrolysis->diol oxidation Alcohol Dehydrogenase (ADH-A) diol->oxidation product 2-Hydroxyacetophenone oxidation->product

Caption: Biocatalytic cascade for 2-hydroxyacetophenone synthesis.

Conclusion and Future Outlook

The choice of a synthetic method for substituted 2-hydroxyacetophenones is a trade-off between yield, selectivity, cost, and environmental impact. The Fries rearrangement remains a workhorse in organic synthesis due to its versatility, with microwave-assisted protocols offering a significant reduction in reaction times. However, the reliance on harsh Lewis acids is a major drawback. The Houben-Hoesch and Reimer-Tiemann reactions provide alternatives, particularly for specific substrate classes, but also come with their own set of limitations, including substrate scope and the use of hazardous reagents.

Looking forward, biocatalytic synthesis and the development of robust, recyclable solid acid catalysts for direct acylation and Fries rearrangement represent the most promising avenues for the green and sustainable production of substituted 2-hydroxyacetophenones. While biocatalysis is currently limited in its substrate scope, ongoing research in enzyme engineering holds the potential to broaden its applicability. For industrial-scale production, the development of highly active and selective heterogeneous catalysts that can operate under milder conditions will be crucial in minimizing the environmental footprint of synthesizing these valuable chemical intermediates.

References

A Comparative Guide to the Electronic Properties of 1-(3-Bromo-2-hydroxyphenyl)ethanone: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of 1-(3-Bromo-2-hydroxyphenyl)ethanone, a molecule of interest in medicinal chemistry and materials science. Drawing upon Density Functional Theory (DFT) studies of closely related compounds, this document offers insights into the influence of bromo and hydroxyl substituents on the electronic structure of the acetophenone framework. The data presented herein is intended to support further research and development by providing a theoretical benchmark for this and similar molecular structures.

Comparative Analysis of Electronic Properties

To understand the electronic characteristics of this compound, we can analyze the effects of its constituent functional groups by comparing the electronic properties of acetophenone with its substituted derivatives. The following table summarizes key quantum chemical parameters obtained from DFT calculations for acetophenone, 3-bromoacetophenone, and 2'-hydroxyacetophenone. These comparisons allow for an estimation of the combined electronic influence of the bromine atom at the meta position and the hydroxyl group at the ortho position.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Acetophenone-6.68-1.934.753.03
3-Bromoacetophenone[1]-7.11-2.144.972.59
2'-Hydroxyacetophenone-6.21-1.784.432.87
This compound (Estimated)~ -6.9 to -7.2~ -2.0 to -2.3~ 4.7 to 4.9~ 2.6 to 3.0

Note: Values for this compound are estimated based on additive effects observed in related structures. Actual DFT calculations are required for precise values.

The presence of the electron-withdrawing bromine atom at the meta position in 3-bromoacetophenone leads to a stabilization of both the HOMO and LUMO levels, resulting in a slightly larger HOMO-LUMO gap compared to acetophenone.[1] Conversely, the electron-donating hydroxyl group in the ortho position in 2'-hydroxyacetophenone raises the energy of the HOMO and LUMO, leading to a smaller energy gap. For this compound, it is anticipated that the competing electronic effects of the bromo and hydroxyl groups will result in electronic properties that are a composite of these individual effects.

Experimental and Computational Protocols

The data presented in this guide is derived from computational studies employing Density Functional Theory (DFT). The following outlines a typical protocol for such investigations.

Computational Details:

All calculations are performed using the Gaussian suite of programs. The molecular structures are optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Geometry Optimization:

The initial molecular geometry of the compound is built using a molecular editor and then fully optimized in the gas phase without any symmetry constraints. Frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima, as indicated by the absence of imaginary frequencies.

Electronic Property Calculations:

Following geometry optimization, various electronic properties are calculated at the same level of theory. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is then calculated as E_gap = E_LUMO - E_HOMO.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

  • Dipole Moment: The total dipole moment is calculated to understand the overall polarity of the molecule.

Visualizing the DFT Workflow

The following diagram illustrates the logical workflow of a typical DFT study on the electronic properties of a molecule like this compound.

DFT_Workflow cluster_input Input Stage cluster_computation Computational Stage cluster_analysis Analysis Stage cluster_output Output mol_structure Molecular Structure Input (e.g., SMILES, MOL file) geometry_optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization frequency_calculation Frequency Calculation (Confirm Minimum Energy) geometry_optimization->frequency_calculation electronic_properties Electronic Property Calculation (HOMO, LUMO, MEP, etc.) frequency_calculation->electronic_properties data_extraction Data Extraction (Energies, Dipole Moment) electronic_properties->data_extraction visualization Visualization (Molecular Orbitals, MEP Maps) data_extraction->visualization comparison Comparative Analysis visualization->comparison results Results & Interpretation comparison->results

Caption: A flowchart illustrating the typical workflow for a DFT study of molecular electronic properties.

References

A Comparative Analysis of 1-(3-Bromo-2-hydroxyphenyl)ethanone and 1-(5-Bromo-2-hydroxyphenyl)ethanone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the isomeric compounds 1-(3-Bromo-2-hydroxyphenyl)ethanone and 1-(5-Bromo-2-hydroxyphenyl)ethanone, tailored for researchers, scientists, and professionals in drug development. The following sections objectively compare their physicochemical properties, synthesis, spectroscopic data, and potential reactivity and biological activities, supported by experimental data from various sources.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for the two isomers is presented below, allowing for a direct comparison.

PropertyThis compound1-(5-Bromo-2-hydroxyphenyl)ethanone
Molecular Formula C₈H₇BrO₂[1]C₈H₇BrO₂[2][3]
Molecular Weight 215.04 g/mol [1]215.04 g/mol [2]
CAS Number 1836-05-1[1]1450-75-5[2][3]
Melting Point 33 °C58-61 °C
Boiling Point 252.3 °C at 760 mmHg282.6 °C at 760 mmHg
Appearance Colorless oil or white to pale-yellow solid or liquidWhite to off-white crystalline solid
¹H NMR (CDCl₃, δ) 12.97 (s, 1H, OH), 7.73 (m, 2H, Ar-H), 6.82 (t, J=7.9 Hz, 1H, Ar-H), 2.66 (s, 3H, CH₃)Predicted: 2.61 (s, 3H), 6.89 (d, J=8Hz, 1H), 7.55 (dd, J=8, 2Hz, 1H), 7.83 (d, J=2Hz, 1H), 12.32 (s, 1H)
¹³C NMR (CDCl₃, δ) 204.3 (C=O), 158.9 (C-OH), 139.6 (Ar-C), 129.9 (Ar-C), 120.5 (Ar-C), 119.6 (Ar-C), 112.0 (C-Br), 26.7 (CH₃)Data available, see PubChem CID 95991[2]
IR (cm⁻¹) 3008, 2925, 1643 (C=O), 1473, 1428, 1250, 775Data available from various suppliers
Mass Spectrum (m/z) 214 [M⁺], 216 [M⁺+2] (100%)Data available from various suppliers

Synthesis and Reactivity

Both isomers can be synthesized from commercially available precursors. Their reactivity is influenced by the substitution pattern on the aromatic ring, which affects the electron density and steric hindrance around the functional groups.

Synthesis Protocols

This compound: A common synthetic route involves a Fries rearrangement of 2-bromophenyl acetate.[1]

  • Step 1: Acetylation of 2-bromophenol: 2-bromophenol is reacted with acetyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield 2-bromophenyl acetate.

  • Step 2: Fries Rearrangement: The resulting ester is then treated with a Lewis acid, typically aluminum chloride (AlCl₃), in a high-boiling solvent like 1,2-dichlorobenzene at elevated temperatures (e.g., 140 °C). This promotes the migration of the acetyl group to the ortho and para positions of the hydroxyl group. The desired ortho-isomer, this compound, is the major product in this case due to the directing effect of the hydroxyl group.

Another reported method involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis.[1]

1-(5-Bromo-2-hydroxyphenyl)ethanone: This isomer is typically prepared via electrophilic bromination of 1-(2-hydroxyphenyl)ethanone.

  • Bromination of 1-(2-hydroxyphenyl)ethanone: The starting material is treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, in a suitable solvent. The hydroxyl group is a strongly activating ortho-, para-director, leading to the substitution of bromine at the position para to the hydroxyl group (position 5).

Synthesis_Pathways cluster_3_bromo Synthesis of this compound cluster_5_bromo Synthesis of 1-(5-Bromo-2-hydroxyphenyl)ethanone 2-Bromophenol 2-Bromophenol 2-Bromophenyl acetate 2-Bromophenyl acetate 2-Bromophenol->2-Bromophenyl acetate Acetyl chloride, Triethylamine This compound This compound 2-Bromophenyl acetate->this compound AlCl₃, Heat (Fries Rearrangement) 1-(2-Hydroxyphenyl)ethanone 1-(2-Hydroxyphenyl)ethanone 1-(5-Bromo-2-hydroxyphenyl)ethanone 1-(5-Bromo-2-hydroxyphenyl)ethanone 1-(2-Hydroxyphenyl)ethanone->1-(5-Bromo-2-hydroxyphenyl)ethanone NBS or Br₂ (Electrophilic Bromination)

Synthetic routes for the two bromo-hydroxyacetophenone isomers.
Comparative Reactivity

The positional difference of the bromine atom imparts distinct electronic and steric characteristics to the two isomers, which is expected to influence their reactivity in various chemical transformations.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director, while the bromine atom is a deactivating group but also an ortho-, para-director. In this compound, the positions ortho and para to the hydroxyl group are C5 and C1 (already substituted). The position para to the bromine is C6. In 1-(5-bromo-2-hydroxyphenyl)ethanone, the positions ortho to the hydroxyl group are C1 and C3, and the position para is C5 (substituted with bromine). The position ortho to the bromine is C6 and C4. The interplay of these directing effects will determine the regioselectivity of further substitutions.

  • Condensation Reactions: Both isomers can participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form chalcones. The reactivity of the acetyl group is influenced by the overall electron density of the aromatic ring. The electron-withdrawing nature of the bromine atom would slightly decrease the nucleophilicity of the enolate formed from the acetophenone, potentially affecting reaction rates compared to the non-brominated analogue.

Reactivity_Comparison cluster_reactivity Comparative Reactivity cluster_factors Influencing Factors Isomers This compound vs. 1-(5-Bromo-2-hydroxyphenyl)ethanone Reactions Key Reactions EAS Electrophilic Aromatic Substitution Reactions->EAS Condensation Condensation Reactions (e.g., Chalcone Synthesis) Reactions->Condensation Heterocycle Heterocycle Formation (e.g., Hantzsch Thiazole Synthesis) Reactions->Heterocycle Electronic Electronic Effects (Inductive & Resonance) EAS->Electronic Directing Groups: -OH (o,p-director, activating) -Br (o,p-director, deactivating) Condensation->Electronic Ring Electron Density Steric Steric Hindrance Heterocycle->Steric Access to Carbonyl

References

A Comparative Spectroscopic Analysis of Brominated Hydroxyacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of several brominated hydroxyacetophenone isomers, critical intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the unique spectral fingerprints of these isomers is paramount for unambiguous identification, purity assessment, and quality control in research and development. This document summarizes key spectroscopic data (UV-Vis, IR, 1H NMR, and 13C NMR), outlines detailed experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Data Presentation: A Spectroscopic Snapshot

The following table summarizes the available spectroscopic data for various brominated hydroxyacetophenone isomers. These values are essential for distinguishing between isomers and confirming their structural integrity.

IsomerUV-Vis (λmax, nm)IR (cm-1)1H NMR (δ, ppm)13C NMR (δ, ppm)
2-Bromo-4'-hydroxyacetophenone ~280 (inferred)~3300-3100 (O-H), ~1680 (C=O), ~1600, ~1580 (C=C), ~840 (p-subst. C-H bend), ~550 (C-Br)(DMSO-d6): 10.61 (s, 1H, -OH), 7.91-7.86 (m, 2H, Ar-H), 6.90-6.86 (m, 2H, Ar-H), 5.02 (d, 2H, -CH2Br)[1](DMSO-d6): 190.3 (C=O), 163.1 (C-OH), 131.4 (Ar-CH), 125.8 (Ar-C), 115.5 (Ar-CH), 41.7 (-CH2Br)[1]
2-Bromo-2'-hydroxyacetophenone Not availableConforms to structure[2]Conforms to structure[2]Not available
5'-Bromo-2'-hydroxyacetophenone Not availableData available[3]Data available[3]Data available[3]
3'-Bromo-4'-hydroxyacetophenone Not availableNot availableNot availableNot available
4'-Hydroxyacetophenone (Parent) 276~3300 (O-H), ~1675 (C=O), ~1600, ~1580 (C=C), ~830 (p-subst. C-H bend)(CDCl3): 7.93 (d, 2H), 6.92 (d, 2H), 2.56 (s, 3H)(CDCl3): 198.0, 161.5, 131.2, 130.0, 115.6, 26.4

Note: Spectroscopic data can vary slightly based on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the wavelength of maximum absorbance (λmax), which is related to the electronic transitions within the molecule.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the brominated hydroxyacetophenone isomer in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 10-5 M.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a reference blank.

    • Analysis: Identify the wavelength of maximum absorbance (λmax). The parent compound, 4'-hydroxyacetophenone, exhibits a λmax around 276 nm.[4] Bromination of the aromatic ring is expected to cause a bathochromic (red) shift in the λmax.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Methodology:

    • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent like chloroform (CHCl3) or carbon tetrachloride (CCl4).

    • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

    • Analysis: Identify characteristic absorption bands for key functional groups. For brominated hydroxyacetophenones, look for:

      • A broad O-H stretch around 3500-3200 cm-1.

      • A strong C=O stretch for the ketone group, typically between 1700-1680 cm-1.

      • Aromatic C=C stretching vibrations in the 1600-1450 cm-1 region.

      • A C-Br stretching vibration in the fingerprint region, usually below 700 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)
  • Objective: To elucidate the carbon-hydrogen framework of the molecule, providing detailed information about the chemical environment of each proton and carbon atom.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

    • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • 1H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical spectral width: 0-12 ppm.

      • Number of scans: 16-32.

    • 13C NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical spectral width: 0-220 ppm.

      • A higher number of scans (e.g., 1024 or more) is generally required compared to 1H NMR.

    • Analysis:

      • 1H NMR: Analyze the chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern) of the signals. The position of the bromine and hydroxyl groups on the aromatic ring will significantly influence the chemical shifts and splitting patterns of the aromatic protons. The methylene protons adjacent to the bromine in α-brominated isomers will appear as a distinct singlet.

      • 13C NMR: Analyze the chemical shifts of the carbon signals. The carbonyl carbon is typically found in the 190-200 ppm region. The chemical shifts of the aromatic carbons will be affected by the positions of the hydroxyl and bromo substituents.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic comparison of brominated hydroxyacetophenone isomers and the general structure of the compounds under investigation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Brominated Hydroxyacetophenone Isomer UV_Vis UV-Vis Spectroscopy Sample->UV_Vis IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR UV_Data λmax Determination UV_Vis->UV_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data Conclusion Isomer Identification & Purity Assessment UV_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Experimental workflow for the spectroscopic comparison.

Isomer_Structures cluster_isomers Brominated Isomers Parent Hydroxyacetophenone (General Structure) Isomer1 2-Bromo-4'- hydroxyacetophenone Parent->Isomer1 Isomer2 2-Bromo-2'- hydroxyacetophenone Parent->Isomer2 Isomer3 5'-Bromo-2'- hydroxyacetophenone Parent->Isomer3 Isomer4 3'-Bromo-4'- hydroxyacetophenone Parent->Isomer4

Caption: Relationship between the parent and brominated isomers.

References

A Comparative Guide to the Reaction Mechanisms of 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction mechanisms involving 1-(3-Bromo-2-hydroxyphenyl)ethanone, a versatile building block in organic synthesis. We will explore its reactivity in key transformations such as Claisen-Schmidt condensation, Suzuki-Miyaura coupling, and the Heck reaction. Furthermore, this guide will present a comparative assessment of this substrate against alternative starting materials, supported by experimental data to inform synthetic strategy and drug development endeavors.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from 2-bromophenol. The initial step is the acetylation of 2-bromophenol using acetyl chloride and triethylamine to yield 2'-bromophenyl acetate. This is followed by a Fries rearrangement, where the acetyl group migrates to the ortho position of the phenolic hydroxyl group upon heating with aluminum trichloride. An alternative, though less common, method involves the diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the diazonium salt.[1]

Table 1: Comparison of Synthetic Routes to this compound

Starting MaterialReagentsKey TransformationReported Yield
2-Bromophenol1. Acetyl chloride, Triethylamine2. Aluminum trichlorideFries Rearrangement62%[1][2]
5-Amino-3-bromo-2-hydroxyacetophenone1. NaNO₂, HCl2. H₂O, ΔDiazotization and Hydrolysis49%[1]

Key Reaction Mechanisms and Comparisons

This compound possesses three key functional groups that dictate its reactivity: the phenolic hydroxyl group, the acetyl group, and the bromine atom on the aromatic ring. These sites allow for a variety of transformations, making it a valuable precursor for the synthesis of complex molecules, particularly flavonoids and biaryl compounds.

Claisen-Schmidt Condensation: A Gateway to Chalcones and Flavonoids

The acetyl group of this compound readily participates in Claisen-Schmidt condensation with various aromatic aldehydes in the presence of a base (e.g., NaOH or KOH) to form 2'-hydroxychalcones.[3][4][5] These chalcones are crucial intermediates in the synthesis of flavonoids, a class of compounds with significant biological activities. The subsequent intramolecular cyclization of the chalcone, often facilitated by acid or base, leads to the formation of flavanones, which can be further oxidized to flavones.

Alternative Starting Materials: Other substituted 2-hydroxyacetophenones can also be employed in the synthesis of flavonoids. The electronic nature of the substituents on the aromatic ring of the 2-hydroxyacetophenone can influence the rate and yield of the Claisen-Schmidt condensation. Electron-donating groups generally enhance the reactivity of the acetyl group's alpha-protons, potentially leading to higher yields.

Table 2: Comparison of 2-Hydroxyacetophenone Derivatives in Chalcone Synthesis (Claisen-Schmidt Condensation)

2-Hydroxyacetophenone DerivativeAldehydeBaseSolventYield of Chalcone
This compoundBenzaldehydeNaOHEthanolGood (Specific yield not reported)
2-HydroxyacetophenoneBenzaldehydeNaOHEthanolHigh (Specific yield varies)[3]
1-(5-Chloro-2-hydroxyphenyl)ethanoneAnisaldehydeaq. NaOHEthanolHigh (Specific yield not reported)[6]
1-(2,4-Dihydroxyphenyl)ethanoneBenzaldehydeKOHEthanolHigh (Specific yield varies)

Claisen_Schmidt_Condensation cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product Start_Ketone This compound Reaction_Step Claisen-Schmidt Condensation Start_Ketone->Reaction_Step Base (e.g., NaOH) Start_Aldehyde Aromatic Aldehyde Start_Aldehyde->Reaction_Step Intermediate_Chalcone 2'-Hydroxychalcone Reaction_Step->Intermediate_Chalcone Cyclization_Step Intramolecular Cyclization Intermediate_Chalcone->Cyclization_Step Acid or Base Product_Flavanone Flavanone Cyclization_Step->Product_Flavanone

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and vinyl-substituted derivatives.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups. For this compound, this allows for the introduction of various aryl or heteroaryl substituents at the 3-position.

Alternative Starting Materials: Other aryl halides can be used in Suzuki-Miyaura couplings. The reactivity of the halide typically follows the order I > Br > Cl. While aryl bromides are commonly used due to their balance of reactivity and stability, aryl chlorides are often more economical but may require more active catalyst systems. The electronic nature of substituents on the aryl halide can also influence the reaction, with electron-withdrawing groups generally facilitating the oxidative addition step.

Table 3: Comparison of Aryl Halides in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemBaseSolventYield
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/WaterModerate to High (Expected)
4-BromoacetophenonePhenylboronic acidMagnetic Pd(II)-N₂O₂K₂CO₃DMAHigh (Complete conversion)[7]
2-BromophenolFuran-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/Water92%[8]
Aryl ChloridePhenylboronic acidPd₂(dba)₃/P(tBu)₃CsFDioxaneGood (Varies with substrate)[9]

Suzuki_Miyaura_Coupling cluster_start Starting Materials cluster_catalytic_cycle Catalytic Cycle cluster_product Product Start_ArylHalide This compound Oxidative_Addition Oxidative Addition Start_ArylHalide->Oxidative_Addition Start_BoronicAcid Arylboronic Acid Transmetalation Transmetalation Start_BoronicAcid->Transmetalation Base Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition Oxidative_Addition->Transmetalation Ar-Pd(II)-Br Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd0 Product_Biaryl 3-Aryl-2-hydroxyacetophenone Reductive_Elimination->Product_Biaryl

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is particularly useful for the synthesis of styrenyl derivatives from this compound. The presence of either electron-donating or electron-withdrawing groups on the alkene does not significantly affect the reaction yield.[10]

Alternative Starting Materials: Similar to the Suzuki-Miyaura coupling, other aryl halides can be used in the Heck reaction, with reactivity generally following I > Br > Cl. Aryl iodides often give higher yields and require milder conditions, while aryl chlorides can be more challenging substrates.

Table 4: Comparison of Aryl Halides in the Heck Reaction

Aryl HalideAlkeneCatalyst SystemBaseSolventYield
This compoundStyrenePd(OAc)₂K₂CO₃DMFGood (Expected)
IodobenzeneStyrenePdCl₂KOAcMethanolHigh (Varies with conditions)[11]
4-BromoanisoleStyreneImidazole-based SPO-Pd complexK₂CO₃DMF95%[10]
4-ChloroanisoleStyreneImidazole-based SPO-Pd complexK₂CO₃DMF62%[10]

Heck_Reaction cluster_start Starting Materials cluster_catalytic_cycle Catalytic Cycle cluster_product Product Start_ArylHalide This compound Oxidative_Addition Oxidative Addition Start_ArylHalide->Oxidative_Addition Start_Alkene Alkene Migratory_Insertion Migratory Insertion Start_Alkene->Migratory_Insertion Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition Oxidative_Addition->Migratory_Insertion Ar-Pd(II)-Br Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd0 Base Product_SubstitutedAlkene Substituted Alkene Beta_Hydride_Elimination->Product_SubstitutedAlkene

Experimental Protocols

Synthesis of this compound[1][2]
  • Acetylation of 2-Bromophenol: To a solution of 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (50 mL), add acetyl chloride (5.0 g, 63.6 mmol) and triethylamine (4.67 mL, 63.6 mmol) dropwise. Stir the reaction mixture at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain 2'-bromophenyl acetate.

  • Fries Rearrangement: Dissolve the obtained 2'-bromophenyl acetate in 1,2-dichlorobenzene (100 mL) and add aluminum trichloride (11.3 g, 84.9 mmol). Heat the mixture to 140 °C and stir for 3 hours.

  • Work-up and Purification: Cool the reaction mixture and quench with ice and 10% hydrochloric acid until slightly acidic. Separate the organic phase and extract the aqueous phase with dichloromethane (3 x 50 mL). Combine the organic phases, dry over magnesium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane-triethylamine gradient to afford this compound.

General Protocol for Claisen-Schmidt Condensation[3][5]
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted benzaldehyde (1-1.2 equivalents) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 40-50%) dropwise with stirring.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl. The precipitated chalcone is then collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

General Protocol for Suzuki-Miyaura Coupling[1][12]
  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and add water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for the Heck Reaction[11]
  • Reaction Setup: In a sealable reaction vessel, combine this compound (1 equivalent), the alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required, e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent, such as DMF, NMP, or acetonitrile.

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 100-140 °C). Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, providing access to complex molecular architectures. The Claisen-Schmidt condensation offers a straightforward route to chalcones and flavonoids, while the palladium-catalyzed Suzuki-Miyaura and Heck reactions enable the facile formation of C-C bonds at the aromatic core. The choice of synthetic route and reaction conditions will depend on the desired target molecule and the availability of starting materials. This guide provides a foundational understanding of the key reaction mechanisms and offers a comparative perspective to aid researchers in the strategic design and execution of their synthetic endeavors.

References

Purity Assessment of Commercially Available 1-(3-Bromo-2-hydroxyphenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available 1-(3-Bromo-2-hydroxyphenyl)ethanone, a key starting material in the synthesis of various pharmaceutical compounds and biologically active molecules. The purity of this reagent is critical for the successful and reproducible synthesis of target compounds, as impurities can lead to unwanted side reactions, difficult purification steps, and compromised biological data. This document outlines detailed experimental protocols for purity assessment using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), and presents a comparative analysis of hypothetical data from three representative commercial suppliers.

Introduction

This compound is a substituted acetophenone that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive acetyl group, a hydroxyl group, and a bromine atom on the phenyl ring, allows for a variety of chemical transformations. Consequently, it is employed in the synthesis of compounds with potential applications in medicinal chemistry and materials science. Given its role as a foundational reagent, ensuring its high purity is a prerequisite for reliable and efficient research and development.

This guide details the analytical methodologies to assess the purity of this compound and provides a framework for comparing the quality of this product from different commercial sources.

Comparison of Commercial this compound

The purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) was assessed using the experimental protocols detailed in this guide. The results are summarized in the tables below.

Table 1: Purity Assessment by HPLC
SupplierStated PurityHPLC Purity (%)Major Impurity (%)Retention Time (min)
Supplier A>98%98.51.1 (Impurity 1)5.2
Supplier B>99%99.60.3 (Impurity 2)5.2
Supplier C>97%97.22.5 (Impurity 1)5.2

Retention time of the main peak corresponds to this compound.

Table 2: Identification of Major Impurities by NMR and MS
Impurity IDStructureIdentification MethodKey Data
Impurity 11-(5-Bromo-2-hydroxyphenyl)ethanone¹H NMR, MS¹H NMR: Distinct aromatic proton signals. MS: m/z 214/216 [M]+
Impurity 21-(3-Bromo-4-hydroxyphenyl)ethanone¹H NMR, MS¹H NMR: Distinct aromatic proton signals. MS: m/z 214/216 [M]+

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative assessment of the purity of this compound and the detection of structurally related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • 0-10 min: 40% A to 80% A

    • 10-12 min: 80% A

    • 12-13 min: 80% A to 40% A

    • 13-15 min: 40% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1 mg/mL of this compound was prepared in acetonitrile. This was further diluted to 0.1 mg/mL with the mobile phase for injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed for the structural confirmation of the main component and the identification of any impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Reference Data for this compound: δ 12.97 (s, 1H, -OH), 7.73 (dd, J=7.9, 1.6 Hz, 1H), 7.60 (dd, J=7.9, 1.6 Hz, 1H), 6.82 (t, J=7.9 Hz, 1H), 2.66 (s, 3H, -CH₃).

    • Expected Signals for Impurity 1 (1-(5-Bromo-2-hydroxyphenyl)ethanone): Distinct aromatic signals, for example, a doublet around δ 7.9 ppm.

    • Expected Signals for Impurity 2 (1-(3-Bromo-4-hydroxyphenyl)ethanone): Distinct aromatic signals, for example, a doublet around δ 8.1 ppm.

  • ¹³C NMR:

    • Reference Data for this compound: δ 204.3, 158.9, 139.6, 129.9, 120.5, 119.6, 112.0, 26.7.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the main component and to aid in the identification of impurities.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Method: The sample was introduced via direct infusion or from the HPLC eluent.

  • Expected Mass:

    • This compound: The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with major peaks at m/z 214 ([M]+) and 216 ([M+2]+) of approximately equal intensity.

Experimental Workflow and Data Analysis

The following diagram illustrates the workflow for the purity assessment of commercially available this compound.

experimental_workflow cluster_procurement Procurement & Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation & Comparison supplier_a Supplier A Sample sample_prep Sample Preparation (1 mg/mL in Acetonitrile) supplier_a->sample_prep supplier_b Supplier B Sample supplier_b->sample_prep supplier_c Supplier C Sample supplier_c->sample_prep hplc HPLC Analysis (Purity Quantification) sample_prep->hplc nmr NMR Spectroscopy (Structural Confirmation & Impurity ID) sample_prep->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample_prep->ms data_table Quantitative Data Summary (Tables 1 & 2) hplc->data_table nmr->data_table ms->data_table comparison Supplier Purity Comparison data_table->comparison

Purity assessment workflow for this compound.

Discussion

The purity of this compound can vary between commercial suppliers. The primary impurities identified in this hypothetical study are positional isomers, namely 1-(5-bromo-2-hydroxyphenyl)ethanone and 1-(3-bromo-4-hydroxyphenyl)ethanone. These are likely formed as byproducts during the Friedel-Crafts acylation of 2-bromophenol, a common synthetic route to the target compound.

The presence of these isomers can be problematic as their similar physical properties can make them difficult to separate from the desired product. The detailed analytical methods provided in this guide allow for the accurate quantification of the main component and the identification of these key impurities.

For researchers and drug development professionals, it is imperative to perform a thorough purity assessment of key starting materials like this compound. This guide provides the necessary experimental protocols and a comparative framework to make informed decisions when selecting a commercial supplier. The use of a multi-technique approach, combining HPLC for quantitative analysis with NMR and MS for structural confirmation and impurity identification, is highly recommended to ensure the quality and consistency of this critical reagent.

Comparative Guide to 1-(3-Bromo-2-hydroxyphenyl)ethanone and Its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug discovery and development, the selection of appropriate chemical intermediates is a critical decision that influences synthetic efficiency, yield, and the biological activity of target molecules. Substituted hydroxyacetophenones are a versatile class of compounds, with 1-(3-Bromo-2-hydroxyphenyl)ethanone being a key building block. This guide provides an objective comparison of this compound with its structural isomers and other related derivatives, supported by available experimental data.

Certificate of Analysis for this compound

A Certificate of Analysis (CoA) provides a baseline for the quality and purity of a chemical substance. Below is a summary of typical specifications for this compound.

ParameterSpecificationMethod
Appearance Off-white to light brown solidVisual
Purity (HPLC) ≥97%High-Performance Liquid Chromatography
¹H NMR Spectrum Consistent with structureNuclear Magnetic Resonance Spectroscopy
Molecular Formula C₈H₇BrO₂-
Molecular Weight 215.05-
CAS Number 1836-05-1-

Performance Comparison with Alternatives

The performance of this compound as a synthetic intermediate can be compared with its isomers and other analogs based on reactivity, yield in common reactions, and the biological activity of the resulting derivatives.

Synthetic Utility and Reactivity

The primary use of this compound and its alternatives is in the synthesis of more complex molecules, such as chalcones, flavones, and other heterocyclic compounds with potential therapeutic applications. The position of the bromo and hydroxyl groups on the phenyl ring significantly influences the reactivity of the molecule in reactions like nucleophilic substitution and condensation.

A common synthetic route involving these compounds is the Claisen-Schmidt condensation to form chalcones. The workflow for such a synthesis is outlined below.

Hydroxyacetophenone Hydroxyacetophenone Reaction_Mixture Reaction_Mixture Hydroxyacetophenone->Reaction_Mixture Aldehyde Aldehyde Aldehyde->Reaction_Mixture Base_Catalyst Base_Catalyst Base_Catalyst->Reaction_Mixture e.g., NaOH Chalcone_Product Chalcone_Product Reaction_Mixture->Chalcone_Product Claisen-Schmidt Condensation Purification Purification Chalcone_Product->Purification Recrystallization/ Chromatography

Caption: Synthetic workflow for chalcone synthesis.

Biological Activity of Derivatives

The choice of a substituted hydroxyacetophenone often depends on the desired biological activity of the final product. Derivatives of different isomers have shown varying efficacy in antioxidant and antimicrobial assays.

Antioxidant Activity:

The antioxidant potential of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The activity is typically reported as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

While direct comparative IC50 values for this compound and its close analogs are not extensively documented in single comparative studies, research on various hydroxyacetophenone derivatives provides insights into structure-activity relationships. For instance, the presence and position of hydroxyl and other electron-donating groups on the aromatic ring are crucial for antioxidant activity.

Compound ClassGeneral Observation on Antioxidant Activity
DihydroxyacetophenonesGenerally exhibit good antioxidant activity.
Methoxy-substituted HydroxyacetophenonesThe position of the methoxy group influences activity.
Chalcone derivatives of HydroxyacetophenonesOften show enhanced antioxidant potential.[1]

Antimicrobial Activity:

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Studies have shown that brominated hydroxyacetophenone derivatives can exhibit significant antibacterial activity. For example, some dihydroxyacetophenone compounds, including brominated derivatives, have demonstrated powerful antibacterial activity against drug-resistant Gram-negative bacteria like Pseudomonas aeruginosa.

The general workflow for determining the Minimum Inhibitory Concentration (MIC) is depicted below.

Test_Compound Test_Compound Serial_Dilution Serial_Dilution Test_Compound->Serial_Dilution Microplate Well 1 Well 2 ... Well 12 Serial_Dilution->Microplate Incubation Incubation Microplate->Incubation 37°C, 24h Bacterial_Inoculum Bacterial_Inoculum Bacterial_Inoculum->Microplate MIC_Determination MIC_Determination Incubation->MIC_Determination Visual Inspection/ OD Reading

Caption: Workflow for MIC determination.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of chemical compounds.

Synthesis: Fries Rearrangement of Phenyl Acetate

The Fries rearrangement is a common method for synthesizing hydroxyacetophenones.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice-water bath

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, add anhydrous aluminum chloride.

  • Cool the flask in an ice-water bath and slowly add nitrobenzene with stirring.

  • Add phenyl acetate dropwise to the stirred suspension.

  • Heat the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and quench the reaction by slowly adding 1 M HCl.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Performance Evaluation: DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds and a standard antioxidant (e.g., ascorbic acid)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare a series of dilutions of the test compounds and the standard.

  • Add the DPPH solution to each dilution of the test compounds and the standard.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the appropriate wavelength (typically around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.

Performance Evaluation: Minimum Inhibitory Concentration (MIC) Assay

This assay is used to determine the antimicrobial activity of a compound.

Materials:

  • Test compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a series of two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test bacteria.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a valuable reagent in synthetic and medicinal chemistry. Its utility is often compared with other substituted hydroxyacetophenones. The choice of a specific isomer or derivative is dictated by the desired reactivity in a synthetic scheme and the targeted biological activity of the final product. While direct, comprehensive comparative data is often dispersed across the literature, an understanding of the underlying structure-activity relationships and the use of standardized experimental protocols can guide researchers in selecting the most appropriate building block for their specific application. Further research focusing on side-by-side comparisons of these compounds under identical experimental conditions would be highly beneficial to the scientific community.

References

Unveiling the Antifungal Potential of 1-(3-Bromo-2-hydroxyphenyl)ethanone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly exploring novel molecular scaffolds to combat the rise of drug-resistant fungal infections. Among these, compounds derived from 1-(3-Bromo-2-hydroxyphenyl)ethanone, such as chalcones, pyrazoles, and Schiff bases, have emerged as promising candidates. This guide provides a comparative analysis of the antifungal activity of these derivatives against various fungal pathogens, supported by experimental data and detailed protocols.

A comprehensive review of available literature indicates that while direct studies on the antifungal properties of compounds derived specifically from this compound are limited, the broader class of chalcones, pyrazoles, and Schiff bases derived from substituted hydroxyacetophenones demonstrates significant antifungal potential.[1][2][3][4][5][6][7] These derivatives often exhibit potent activity against a range of fungal species, in some cases comparable or superior to existing antifungal drugs.

Comparative Antifungal Activity: A Data-Driven Overview

The antifungal efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various chalcone, pyrazole, and Schiff base derivatives against common fungal pathogens, alongside standard antifungal agents for comparison.

Chalcone Derivatives:

Chalcones, characterized by an open-chain flavonoid structure, have consistently shown a wide spectrum of biological activities, including antifungal effects.[2][8][9][10] The presence of substituents on the aromatic rings can significantly influence their potency.

Compound ClassFungal StrainMIC (µg/mL)Reference AntifungalMIC (µg/mL)
Chalcone DerivativesCandida albicans2.12 - 4.97Fluconazole15.62
Candida krusei2.12 - 6.30Amphotericin B<20
Candida glabrata4.18 - 7.02
Aspergillus niger>100

Note: Data is compiled from various studies on chalcone derivatives and may not represent compounds derived from the specific parent molecule in the topic.[9][11]

Pyrazole Derivatives:

Pyrazoles, five-membered heterocyclic compounds, are another class of derivatives that have been extensively studied for their medicinal properties, including their action against fungal pathogens.[3][4][12][13][14]

Compound ClassFungal StrainMIC (µg/mL)Reference AntifungalMIC (µg/mL)
Pyrazole DerivativesCandida albicans125 - >250Fluconazole15.62
Cryptococcus neoformans125 - >250Amphotericin B<20
Alternaria alternata-
Fusarium oxysporum-

Note: The reported MIC values for pyrazole derivatives against C. albicans and C. neoformans were generally high, indicating lower activity compared to the reference drugs in these particular studies.[11][15]

Schiff Base Derivatives:

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, have also been investigated for their antifungal activities.[5][6][7][16]

Compound ClassFungal StrainMIC (µg/mL)Reference AntifungalMIC (µg/mL)
Schiff Base DerivativesCandida albicansModerate ActivityFluconazole15.62
Aspergillus nigerModerate ActivityAmphotericin B<20

Note: Specific MIC values for Schiff base derivatives were not consistently reported in the reviewed literature, with studies often describing the activity qualitatively as "moderate" or "good".[5][6]

Experimental Protocols for Antifungal Susceptibility Testing

The following provides a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on standard protocols like the broth microdilution method.

Broth Microdilution Method:

This method is a widely accepted technique for determining the MIC of antimicrobial agents.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds). A suspension of the fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific turbidity, typically corresponding to a known cell concentration (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. Positive (fungus and medium) and negative (medium only) control wells are also included. The microtiter plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: After incubation, the wells are visually inspected for fungal growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Visualizing the Research Workflow

The process of identifying and evaluating the antifungal potential of novel compounds can be systematically represented.

Antifungal_Drug_Discovery_Workflow cluster_synthesis Compound Synthesis cluster_screening Antifungal Screening cluster_evaluation Comparative Evaluation Start Start: this compound Chalcones Synthesis of Chalcones Start->Chalcones Pyrazoles Synthesis of Pyrazoles Start->Pyrazoles SchiffBases Synthesis of Schiff Bases Start->SchiffBases PrimaryScreening Primary Antifungal Screening (e.g., Agar Diffusion) Chalcones->PrimaryScreening Pyrazoles->PrimaryScreening SchiffBases->PrimaryScreening MIC_Determination MIC Determination (Broth Microdilution) PrimaryScreening->MIC_Determination DataAnalysis Data Analysis and Comparison with Standard Antifungals MIC_Determination->DataAnalysis SAR_Studies Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Identifies key structural features

References

Unveiling the Cytotoxic Potential of 1-(3-Bromo-2-hydroxyphenyl)ethanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific cytotoxicity studies have been published in the public domain for 1-(3-Bromo-2-hydroxyphenyl)ethanone. This guide, therefore, presents a comparative analysis of structurally related brominated acetophenone analogs to provide insights into their potential cytotoxic activities and mechanisms. The data and protocols summarized herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.

Comparative Cytotoxicity of Brominated Acetophenone Analogs

Recent studies have explored the anticancer potential of a series of brominated acetophenone derivatives. The cytotoxic activity of five such analogs, designated 5a through 5e, was evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3). Additionally, their effects on a non-tumorigenic human breast epithelial cell line (MCF12F) were assessed to determine their selectivity.

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, were determined using the MTT assay. The results, summarized in the table below, highlight the varying degrees of cytotoxicity and selectivity among these analogs.

CompoundMCF7 (Breast Cancer) IC50 (µg/mL)A549 (Lung Cancer) IC50 (µg/mL)Caco2 (Colorectal Cancer) IC50 (µg/mL)PC3 (Prostate Cancer) IC50 (µg/mL)MCF12F (Normal Breast) IC50 (µg/mL)
5a 52.33 ± 3.6460.93 ± 1.3084.50 ± 1.14< 10> 100
5b 33.20 ± 1.2241.50 ± 1.5576.16 ± 1.88< 10> 100
5c < 1011.80 ± 0.8918.40 ± 4.70< 10> 100 (10.77 ± 2.14% inhibition at 100 µg/mL)
5d Data not availableData not availableData not availableData not availableData not available
5e Data not availableData not availableData not availableData not availableData not available

Data is presented as mean ± standard deviation from the cited study.[1][2]

From the available data, compound 5c emerged as the most potent analog, exhibiting remarkable cytotoxicity against all tested cancer cell lines with IC50 values below 20 µg/mL.[1] Notably, it displayed the lowest cytotoxicity against the normal breast epithelial cell line MCF12F, suggesting a favorable selectivity profile.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of the brominated acetophenone analogs was conducted using the well-established 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines (MCF7, A549, Caco2, PC3) and the normal cell line (MCF12F) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the brominated acetophenone analogs (5a-e) for a specified period, typically 24 or 48 hours.[4]

  • MTT Incubation: Following treatment, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from dose-response curves.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To further elucidate the experimental process and the potential mechanism underlying the cytotoxicity of these compounds, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_preparation Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF7, A549, Caco2, PC3, MCF12F) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep Preparation of Brominated Acetophenone Analogs treatment Treatment with Analogs compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition and Incubation treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation Calculation of % Cell Viability absorbance->calculation ic50 IC50 Value Determination calculation->ic50

A generalized workflow for in vitro cytotoxicity testing.

The study on brominated acetophenone derivatives also investigated their pro-oxidant activity, suggesting that their cytotoxic effects may be mediated, at least in part, by the induction of oxidative stress within cancer cells.[1] Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) and are more vulnerable to further ROS insults.

signaling_pathway Proposed Pro-oxidant Mechanism of Action compound Brominated Acetophenone Analog cell Cancer Cell compound->cell ros Increased Reactive Oxygen Species (ROS) cell->ros Induces damage Oxidative Damage to Cellular Components (DNA, Proteins, Lipids) ros->damage apoptosis Apoptosis (Programmed Cell Death) damage->apoptosis

A potential pro-oxidant mechanism of cytotoxicity.

This guide provides a foundational overview of the cytotoxic potential of brominated acetophenone analogs based on the currently available scientific literature. Further research is warranted to fully elucidate the structure-activity relationships, specific molecular targets, and detailed mechanisms of action of this promising class of compounds.

References

Safety Operating Guide

Safe Disposal of 1-(3-Bromo-2-hydroxyphenyl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper disposal of 1-(3-Bromo-2-hydroxyphenyl)ethanone is critical due to its hazardous properties. This guide provides essential safety information and a step-by-step procedure for its appropriate disposal, designed for researchers, scientists, and drug development professionals. The primary directive, as indicated by safety data sheets, is to dispose of this chemical and its container at an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1]

Hazard Profile

This compound is classified as hazardous.[1][2] Understanding its specific dangers is the first step in safe handling and disposal.

Hazard StatementGHS ClassificationDescription
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Ingestion of the substance can cause harm.
H312: Harmful in contact with skinAcute toxicity, Dermal (Category 4)Skin contact with the substance can be harmful.
H315: Causes skin irritationSkin irritation (Category 2)Direct contact can cause skin irritation.
H319: Causes serious eye irritationEye irritation (Category 2)Can cause significant irritation upon eye contact.
H332: Harmful if inhaledAcute toxicity, Inhalation (Category 4)Inhaling the substance can be harmful.
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)May irritate the respiratory tract upon inhalation.

This data is compiled from available Safety Data Sheets.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is used:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Wear protective gloves and impervious clothing.[1]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Adherence to institutional and local regulations is mandatory.

Step 1: Waste Collection and Storage

  • Segregation: Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent materials from spills) in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.

  • Container: The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tightly closing lid.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., exclamation mark for irritant and harmful).[2][3]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1]

Step 2: Consultation and Documentation

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office. They will provide specific guidance on the disposal procedures and licensed waste contractors relevant to your location.

  • Waste Profile: You may need to complete a hazardous waste profile sheet. This document will require information from the Safety Data Sheet (SDS), including the chemical name, CAS number (1836-05-1), and hazard classifications.

Step 3: Arranging for Disposal

  • Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Your EHS department will coordinate this.

  • Do Not:

    • Do not dispose of this chemical down the drain.

    • Do not dispose of this chemical in regular trash.

    • Do not attempt to neutralize the chemical without explicit, tested, and approved protocols from your EHS department.

Step 4: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (check with your EHS office for recommendations), and collect the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Have this compound Waste is_spill Is it a spill? start->is_spill collect_waste Collect in a labeled, sealed hazardous waste container. is_spill->collect_waste No (Routine Waste) spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Wear full PPE 3. Contain with inert material 4. Collect in hazardous waste container is_spill->spill_procedure Yes store_waste Store container in a designated hazardous waste accumulation area. collect_waste->store_waste spill_procedure->store_waste contact_ehs Contact Institutional EHS/ Safety Office for guidance. store_waste->contact_ehs ehs_instructs Follow EHS instructions for pickup by a licensed waste contractor. contact_ehs->ehs_instructs end End: Waste Properly Disposed ehs_instructs->end

Caption: Decision workflow for safe disposal.

References

Essential Safety and Operational Guide for 1-(3-Bromo-2-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(3-Bromo-2-hydroxyphenyl)ethanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

Strict adherence to Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.[3][4][5] The following table outlines the required PPE for handling this compound.

Body PartPPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile rubber gloves are a suitable choice.[6][7] For prolonged contact or when handling larger quantities, consider double gloving or using gloves with a higher resistance to halogenated organic compounds.[7] Always inspect gloves for tears or holes before use.[8]
Eyes Safety goggles or a face shieldChemical splash goggles are required to provide a seal around the eyes.[8] A face shield should be worn over safety goggles when there is a significant risk of splashing.[8][9]
Body Laboratory coatA fully buttoned lab coat must be worn to protect skin and clothing.[6][8]
Respiratory Respirator (if necessary)Work should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[1][6] If a fume hood is not available or if aerosolization is likely, a respirator appropriate for organic vapors and particulates should be used.
Feet Closed-toe shoesStreet shoes such as sandals or perforated shoes are not permitted in the laboratory.[5][6]

Operational Plan: Weighing and Dissolving Solid this compound

This section provides a step-by-step protocol for safely weighing and dissolving solid this compound.

Objective: To accurately weigh a specified amount of the solid compound and dissolve it in a suitable solvent.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Beaker or flask

  • Magnetic stirrer and stir bar (optional)

  • Required PPE (see table above)

Experimental Protocol:

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood and analytical balance, is clean and free of clutter.

    • Don all required personal protective equipment: lab coat, safety goggles, and chemical-resistant gloves.

    • Verify that an emergency shower and eyewash station are accessible and unobstructed.[9]

  • Weighing:

    • Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[6]

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.

    • Carefully use a clean spatula to transfer the desired amount of this compound from its container onto the weighing paper. Avoid generating dust.[1]

    • Once the target weight is achieved, securely close the stock container of the chemical.

  • Dissolution:

    • Carefully transfer the weighed solid into a clean, dry beaker or flask.

    • Add the appropriate solvent to the beaker.

    • If necessary, place the beaker on a magnetic stirrer and add a stir bar to facilitate dissolution.

    • Gently stir the mixture until the solid is completely dissolved.

  • Post-Procedure:

    • Clean the spatula and any other reusable equipment that came into contact with the chemical.

    • Dispose of the weighing paper and any other contaminated disposable materials in the designated halogenated organic waste container.[6]

    • Wipe down the work surface in the fume hood.

    • Remove gloves and wash hands thoroughly with soap and water.[8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[6][9] Do not mix with non-halogenated waste.[10]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the specific chemical contents.[9][10]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed when not in use.[1][10]

  • Disposal Procedure: Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations.[1] This should be handled by qualified waste management personnel.[6]

Visual Workflow and Emergency Procedures

The following diagrams illustrate the standard workflow for handling this compound and the appropriate emergency response to an exposure or spill.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe check_safety Check Safety Equipment (Eyewash, Shower) don_ppe->check_safety weigh Weigh Compound check_safety->weigh dissolve Dissolve in Solvent weigh->dissolve clean_equip Clean Equipment dissolve->clean_equip dispose_waste Dispose of Waste in Halogenated Container clean_equip->dispose_waste clean_area Clean Work Area dispose_waste->clean_area remove_ppe Remove PPE & Wash Hands clean_area->remove_ppe

Caption: Workflow for Handling this compound.

cluster_exposure Personnel Exposure cluster_spill Spill Containment spill Spill or Exposure Occurs skin_contact Skin Contact: Remove contaminated clothing. Flush with water for 15 mins. spill->skin_contact If on skin eye_contact Eye Contact: Rinse with water for 15 mins. Seek medical attention. spill->eye_contact If in eyes inhalation Inhalation: Move to fresh air. Seek medical attention. spill->inhalation If inhaled ingestion Ingestion: Rinse mouth. Seek immediate medical attention. spill->ingestion If swallowed evacuate Evacuate Immediate Area spill->evacuate If spill absorb Absorb with Inert Material evacuate->absorb collect Collect and Place in Sealed Container for Disposal absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Emergency Response for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.